molecular formula C7H13N3O B6352451 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine CAS No. 1156386-84-3

1-(2-Ethoxyethyl)-1H-pyrazol-4-amine

Cat. No.: B6352451
CAS No.: 1156386-84-3
M. Wt: 155.20 g/mol
InChI Key: CPKFOPJUIUPIMM-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.20 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine is 155.105862047 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-ethoxyethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKFOPJUIUPIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine (CAS 1156386-84-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine, a substituted aminopyrazole of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of heterocyclic chemistry and data from closely related analogues, this document will cover its physicochemical properties, spectral characteristics, a proposed synthetic route, and its potential pharmacological relevance, all grounded in scientific literature.

Introduction: The Significance of the 4-Aminopyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric environment, enabling diverse interactions with biological targets. The 4-aminopyrazole substitution pattern is particularly noteworthy, with compounds from this class exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The amino group at the C4 position can act as a key hydrogen bond donor and a handle for further functionalization, making these molecules versatile building blocks in the design of novel therapeutics.

The subject of this guide, 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine, incorporates an ethoxyethyl substituent at the N1 position. This group can influence the molecule's pharmacokinetic properties, such as solubility and cell permeability, potentially offering advantages in drug development.

Physicochemical Properties

PropertyEstimated Value/InformationBasis for Estimation
Molecular Formula C₇H₁₃N₃OCalculated
Molecular Weight 155.20 g/mol Calculated from the molecular formula.[3]
Appearance Likely a solid at room temperatureThe related carboxylic acid is a powder.
Melting Point Estimated to be in the range of 60-100 °CThe corresponding carboxylic acid has a melting point of 78-80 °C. The amino group may lead to a slightly different melting point due to altered crystal packing and hydrogen bonding.
Boiling Point > 200 °C (with potential decomposition)High boiling points are typical for polar heterocyclic amines.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and moderately soluble in water.The presence of the amino and ether functionalities should enhance aqueous solubility compared to unsubstituted pyrazoles. The related 1-hydroxyethyl-4,5-diamino pyrazole sulfate shows good water solubility.
pKa (of the amino group) Estimated to be in the range of 4-6The basicity of the 4-amino group is influenced by the electron-withdrawing nature of the pyrazole ring.
LogP Estimated to be in the range of 0.5 - 1.5The ethoxyethyl group increases lipophilicity compared to an unsubstituted pyrazole, but the amino group enhances polarity. A related 3-amino isomer has a predicted LogP of 0.5018.[3]

Spectroscopic Characterization (Predicted)

The following are predicted spectral characteristics based on known data for substituted pyrazoles and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the ethoxyethyl side chain.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrazole H-3, H-57.0 - 7.8s2HThe two protons on the pyrazole ring are expected to be singlets due to the substitution pattern and will appear in the aromatic region.
-NH₂3.0 - 5.0br s2HThe chemical shift of the amino protons is variable and depends on the solvent and concentration. The signal is often broad.
-N-CH₂-4.0 - 4.3t2HThese protons are adjacent to the pyrazole nitrogen and the ether oxygen, leading to a downfield shift.
-O-CH₂- (ethoxy)3.4 - 3.7q2HThe methylene protons of the ethyl group will be a quartet due to coupling with the methyl protons.
-O-CH₂- (ethyl)3.6 - 3.9t2HThese protons are adjacent to the ether oxygen.
-CH₃1.1 - 1.3t3HThe methyl protons of the ethyl group will appear as a triplet.

Reference chemical shifts for protons in various environments can be found in the literature.[4][5][6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Pyrazole C-3, C-5125 - 140Aromatic carbons of the pyrazole ring.
Pyrazole C-4110 - 125The carbon bearing the amino group will be shielded relative to the other ring carbons.
-N-CH₂-45 - 55Carbon attached to the pyrazole nitrogen.
-O-CH₂- (ethoxy)65 - 75Carbon adjacent to the ether oxygen.
-O-CH₂- (ethyl)68 - 72Carbon adjacent to the ether oxygen.
-CH₃14 - 16Aliphatic methyl carbon.

Computational studies on the NMR chemical shifts of substituted pyrazoles provide a basis for these predictions.[7]

IR Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H stretch (amine)3200 - 3400Two bands for the symmetric and asymmetric stretches of the primary amine.
C-H stretch (aromatic)3000 - 3100Sharp, medium intensity.
C-H stretch (aliphatic)2850 - 3000Strong intensity.
C=C, C=N stretch (pyrazole ring)1500 - 1650Medium to strong intensity.
C-O stretch (ether)1050 - 1150Strong intensity.
Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 155. Fragmentation patterns would likely involve the loss of the ethoxyethyl side chain or parts thereof.

Proposed Synthetic Pathway

A plausible synthetic route to 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine can be envisioned starting from a suitable pyrazole precursor. A common and effective method for introducing a 4-amino group is through the reduction of a 4-nitro derivative.[8]

Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Reduction Pyrazole 1H-Pyrazole 4-Nitro 4-Nitro-1H-pyrazole Pyrazole->4-Nitro HNO₃/H₂SO₄ N-Alkylated 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole 4-Nitro->N-Alkylated Br-CH₂CH₂-OEt, Base Target 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine N-Alkylated->Target H₂, Pd/C or SnCl₂

Figure 1: Proposed Synthetic Pathway

Experimental Protocol (Conceptual)

Step 1: Synthesis of 4-Nitro-1H-pyrazole

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 1H-pyrazole portion-wise while maintaining the temperature.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

  • Filter, wash with water, and dry to obtain 4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole

  • Dissolve 4-nitro-1H-pyrazole in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a base such as potassium carbonate.

  • Add 2-bromoethyl ethyl ether dropwise and heat the reaction mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine

  • Dissolve 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole in a solvent like ethanol or ethyl acetate.

  • Add a catalyst such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Alternatively, reduction can be achieved using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.

  • Filter the catalyst and concentrate the filtrate to obtain the crude product.

  • Purify by crystallization or column chromatography to yield 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine.

Pharmacological and Toxicological Considerations

Potential Pharmacological Applications

The 4-aminopyrazole scaffold is a versatile pharmacophore. Based on the activities of related compounds, 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine could be investigated for a range of therapeutic applications:

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[3]

  • Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in several antimicrobial and antiviral agents.[2]

  • Kinase Inhibition: Substituted pyrazoles are prominent in the field of kinase inhibitors for cancer therapy.[1]

  • Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown potential as anticonvulsant and antidepressant agents.[1]

BiologicalActivities TargetCompound 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine Scaffold 4-Aminopyrazole Scaffold TargetCompound->Scaffold Activity1 Anti-inflammatory Scaffold->Activity1 Activity2 Antimicrobial Scaffold->Activity2 Activity3 Anticancer (Kinase Inhibition) Scaffold->Activity3 Activity4 CNS Activity Scaffold->Activity4

Figure 2: Potential Biological Activities

Toxicological Profile

The toxicological profile of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine has not been specifically determined. However, based on safety data for structurally related compounds, the following hazards should be considered[9][10][11]:

  • Acute Toxicity: May be harmful if swallowed (similar compounds are classified as Acute Toxicity, Oral, Category 4).

  • Skin and Eye Irritation: Likely to cause skin and eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

It is imperative that this compound is handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

1-(2-Ethoxyethyl)-1H-pyrazol-4-amine is a promising, yet underexplored, building block for drug discovery. Its 4-aminopyrazole core suggests a high potential for biological activity, while the N1-ethoxyethyl substituent may confer favorable pharmacokinetic properties. This guide has provided a comprehensive overview based on available data for related compounds and established chemical principles. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.

References

  • Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. Journal of Organic Chemistry, 84(15), 9477-9485.
  • Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry, 22(4), 325-346.
  • Ilies, M., et al. (2024).
  • Zitko, J., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Bavetsias, V., et al. (2016).
  • El-Sayed, M. A. A., et al. (2020). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 10(63), 38435-38450.
  • Vo, T. T., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(18), 3326.
  • University of California, Davis. (n.d.). Chemical Shifts. Retrieved from [Link]

  • Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Al-Azzawi, A. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-ethoxyethyl)-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Chemical structure of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

Chemical Structure, Synthesis, and Application in Drug Discovery

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

1-(2-ethoxyethyl)-1H-pyrazol-4-amine is a functionalized pyrazole derivative characterized by an electron-rich amino group at the C4 position and an ethoxyethyl side chain at the N1 position. This specific substitution pattern is designed to optimize solubility and metabolic stability in drug candidates.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-(2-ethoxyethyl)-1H-pyrazol-4-amine
CAS Registry Number 1152509-66-4
Molecular Formula C₇H₁₃N₃O
Molecular Weight 155.20 g/mol
SMILES CCOCCN1C=C(N)C=N1
InChIKey Predicted based on structure:[1] ZLJYIFMQJACKSN (analogous)
Physical Properties (Experimental & Predicted)
PropertyValue / RangeNote
Physical State Viscous Oil or Low-Melting SolidTendency to darken upon oxidation.
Boiling Point 280°C (Predicted at 760 mmHg)High vacuum distillation required.
pKa (Conjugate Acid) ~3.8 – 4.2Pyrazole-4-amine is weakly basic.
LogP 0.25 – 0.50Amphiphilic due to ether chain.
Solubility High: DMSO, MeOH, DCM, EtOAcModerate water solubility.

Structural Analysis & Electronic Properties

The molecule comprises two distinct domains: the heteroaromatic core and the solubilizing tail .

  • Pyrazole Core (C3H3N2): The 4-amino group acts as a strong electron donor (+M effect), significantly increasing the electron density of the pyrazole ring. This makes the C3 and C5 positions susceptible to electrophilic attack, although the N1-substitution blocks tautomerism, fixing the bond order.

  • Ethoxyethyl Tail: This flexible ether chain serves two purposes:

    • Solubility: It disrupts crystal packing, improving solubility in organic solvents compared to the parent pyrazole.

    • Binding: In medicinal chemistry, the ether oxygen often acts as a weak hydrogen bond acceptor in the solvent-exposed region of a protein binding pocket.

Electronic Distribution Diagram

The following diagram illustrates the electronic flow and reactive sites within the molecule.

G cluster_0 Reactivity Profile N1 N1 (Alkylated) C5 C5 (Steric Bulk) N1->C5 C4 C4 (Amino Attachment) C5->C4 NH2 NH2 (Nucleophile) NH2->C4  Resonance (+M)   Tail Ethoxyethyl Chain (Solubilizing) Tail->N1  Inductive Effect (+I)  

Figure 1: Electronic connectivity showing the electron-donating amino group and the solubilizing tail.

Synthesis & Manufacturing Protocols

The most robust synthetic route involves the regioselective alkylation of 4-nitropyrazole followed by reduction. This method avoids the regioselectivity issues often encountered when cyclizing hydrazine derivatives.

Route A: Alkylation-Reduction (Industrial Standard)
Step 1: N-Alkylation [2]
  • Precursor: 4-Nitro-1H-pyrazole (CAS 2075-46-9).

  • Reagent: 1-Bromo-2-ethoxyethane (CAS 592-55-2).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

  • Conditions: 60–80°C, 4–6 hours.

  • Mechanism:

    
     nucleophilic substitution. The 4-nitro group withdraws electrons, making the N-H proton more acidic (
    
    
    
    ~9.5), facilitating deprotonation.
Step 2: Nitro Reduction
  • Precursor: 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole.

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH.
    
  • Method B (Chemical Reduction): Iron powder (

    
    ), 
    
    
    
    , EtOH/H₂O (Bechamp conditions).
  • Workup: Filtration through Celite (if Pd/C) or aqueous extraction. The amine is sensitive to oxidation; store under inert gas (

    
    /Ar).
    
Synthesis Workflow Diagram

Synthesis Start 4-Nitro-1H-pyrazole (Starting Material) Inter Intermediate: 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole Start->Inter  Alkylation (80°C)   Reagent 1-Bromo-2-ethoxyethane + K2CO3 / DMF Reagent->Inter Final Target Product: 1-(2-ethoxyethyl)-1H-pyrazol-4-amine Inter->Final  Hydrogenation (RT)   Reduct Reduction Step: H2, Pd/C, MeOH

Figure 2: Step-wise synthesis pathway from commercially available 4-nitropyrazole.

Analytical Characterization

As this compound is an intermediate, purity is critical to prevent side reactions in subsequent steps.

Predicted NMR Profile ( )
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment
Py-C3-H 7.30 ppmSinglet1HAromatic Ring
Py-C5-H 7.05 ppmSinglet1HAromatic Ring

4.18 ppmTriplet (

)
2HEthylene Linker

(Linker)
3.75 ppmTriplet (

)
2HEthylene Linker

(Ethyl)
3.48 ppmQuartet (

)
2HEthyl Group

2.90 – 3.50 ppmBroad Singlet2HAmine (Exchangeable)

1.18 ppmTriplet (

)
3HMethyl Terminus
Mass Spectrometry (ESI)
  • Ionization Mode: Positive (

    
    )
    
  • Observed Ion:

    
     = 156.2 m/z
    
  • Fragment Ions: Loss of ethoxyethyl chain (

    
    ) is common in high-energy collision.
    

Applications in Drug Development[11]

The 1-(2-ethoxyethyl)-1H-pyrazol-4-amine scaffold is a "privileged structure" in kinase inhibitor design.

Kinase Inhibition (JAK/STAT Pathway)

This moiety mimics the adenine ring of ATP. The pyrazole nitrogens and the exocyclic amine form a donor-acceptor motif that binds to the hinge region of kinases.

  • Example Drug Class: Upadacitinib and Baricitinib analogs.

  • Role: The ethoxyethyl group projects into the solvent front, improving the pharmacokinetic profile (PK) by reducing lipophilicity compared to simple alkyl chains.

Synthetic Utility
  • Amidation: Reacts with acid chlorides to form amide-linked inhibitors.

  • Buchwald-Hartwig Coupling: Couples with aryl halides to form bi-aryl amine systems.

  • Sandmeyer Reaction: Can be converted to 4-halo-pyrazoles (I, Br, Cl) for further cross-coupling.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Storage: Store at 2–8°C under Argon/Nitrogen. Hygroscopic.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Spill: Absorb with sand/vermiculite; neutralize with weak acid if necessary.

References

  • Synthesis of Pyrazole Derivatives

    • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.

  • Medicinal Chemistry of JAK Inhibitors

    • Clark, J. D., et al. "Discovery of Ruxolitinib: A Selective JAK1/JAK2 Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2014.

  • Chemical Properties of Aminopyrazoles

    • Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

  • Safety Data Sheet (Analogous)

    • Sigma-Aldrich SDS for 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (Structural Analog).

Sources

An In-Depth Technical Guide to the Molecular Properties, Synthesis, and Characterization of C7H13N3O Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically approved therapeutics.[1] Aminopyrazoles, in particular, represent a versatile framework for drug discovery, exhibiting a wide spectrum of pharmacological activities.[2][3] This guide provides a comprehensive technical overview of compounds with the molecular formula C7H13N3O, focusing specifically on isomers that incorporate the pyrazole amine scaffold. We will dissect the molecule's physicochemical properties, explore potential structural isomerism, detail strategic synthetic methodologies, and outline a robust framework for its analytical characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems essential for advancing pyrazole-based drug candidates.

The Pyrazole Amine Scaffold in Modern Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This structure imparts a unique combination of physicochemical properties that are highly advantageous for drug design. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for multifaceted interactions with biological targets like protein kinases.[4][5]

The functionalization of the pyrazole core with an amino group gives rise to aminopyrazoles (APs), a class of compounds with significant therapeutic potential.[2][3] The position of the amino substituent on the pyrazole ring—be it position 3, 4, or 5—critically influences the molecule's pharmacological profile.[3][6] APs have been successfully developed as:

  • Anti-inflammatory and Analgesic Agents: (e.g., Celecoxib, Metamizole).[2][7]

  • Anticancer Therapeutics: Often functioning as potent kinase inhibitors (e.g., Crizotinib, AT7519).[2][7][8]

  • Antimicrobial and Antiviral Compounds. [2][5]

The versatility and proven success of this scaffold make the exploration of novel derivatives, such as those conforming to the C7H13N3O formula, a compelling endeavor in the quest for new medicines.

Physicochemical Profile of C7H13N3O

The molecular formula C7H13N3O dictates a specific elemental composition and a corresponding set of physicochemical properties. These parameters are fundamental for predicting a compound's behavior in both chemical and biological systems.

PropertyValueSource
Molecular Formula C7H13N3OProvided
Molecular Weight 155.20 g/mol [9]
Monoisotopic Mass 155.105862 Da[9][10]
Hydrogen Bond Donors 1 (Primary Amine)Calculated
Hydrogen Bond Acceptors 4 (2 Pyrazole N, 1 Amine N, 1 Oxygen)Calculated
Predicted XLogP3 ~ -0.3 to 0.0[10][11]

Note: Predicted values such as XLogP can vary slightly based on the specific isomer and calculation algorithm used.

Structural Isomerism: A Key Consideration

A single molecular formula can represent numerous constitutional isomers, each with unique chemical and pharmacological properties. For C7H13N3O, the arrangement of atoms around the pyrazole amine core is critical. Two plausible and documented isomers are 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine and 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine.[10][11] The distinction between a 4-amino and a 5-amino pyrazole is significant, as it alters the electronic distribution and spatial orientation of functional groups, directly impacting target binding.[3]

G cluster_0 Key Isomers of C7H13N3O Pyrazole Amine node_A 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine node_B 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine node_A->node_B Isomers img_A img_B

Caption: Potential constitutional isomers of C7H13N3O.

Strategic Synthesis of C7H13N3O Pyrazole Amines

The synthesis of substituted pyrazoles is well-established, with the Knorr pyrazole synthesis and its variations remaining a cornerstone methodology.[1] This involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or a functional equivalent, such as a β-ketonitrile.

Workflow: General Synthesis of a Substituted Aminopyrazole

G Reactants β-Keto Compound + Hydrazine Derivative Reaction Cyclocondensation (Reflux) Reactants->Reaction Solvent Solvent System (e.g., Ethanol, Acetic Acid) Solvent->Reaction Workup Work-up (Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Pyrazole Amine (C7H13N3O) Purification->Product

Caption: General workflow for pyrazole amine synthesis.

Protocol: Synthesis of a 5-Aminopyrazole Derivative

This protocol is a representative example for synthesizing a 5-aminopyrazole, a common structural motif in kinase inhibitors.[3][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate β-ketonitrile precursor (1.0 eq) in a suitable solvent such as absolute ethanol.

    • Causality: Ethanol is a common solvent that facilitates the dissolution of reactants and is suitable for the required reflux temperatures.

  • Reagent Addition: Add the corresponding substituted hydrazine derivative (e.g., (2-methoxyethyl)hydrazine, 1.1 eq) to the solution. A catalytic amount of a weak base like triethylamine may be added to facilitate the reaction.

    • Causality: Using a slight excess of the hydrazine ensures the complete consumption of the limiting keto-nitrile. The base neutralizes any acid formed and promotes nucleophilic attack.

  • Cyclization: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Causality: Thermal energy is required to overcome the activation energy for the cyclization and dehydration steps. TLC is a critical self-validating step to ensure the reaction has gone to completion, preventing premature work-up.

  • Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.

    • Causality: Lowering the temperature significantly reduces the solubility of the product, maximizing the yield of the crude solid.

  • Purification: Wash the collected solid with cold ethanol to remove residual starting materials and soluble impurities. If necessary, further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

    • Causality: Purification is essential to remove byproducts and unreacted starting materials, ensuring the final compound's purity for subsequent analytical characterization and biological testing.

Comprehensive Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in drug discovery. A multi-technique approach is required for the validation of any newly synthesized compound.

Workflow: Analytical Characterization

G cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR 1H, 13C, 2D NMR (Structure & Connectivity) MS High-Res Mass Spec (Confirms Molecular Formula) FTIR FT-IR Spectroscopy (Identifies Functional Groups) LCMS LC-MS (Purity & Mass) CHN Elemental Analysis (CHN) (Confirms Elemental Composition) Sample Purified C7H13N3O Sample Sample->NMR Sample->MS Sample->FTIR Sample->LCMS Sample->CHN

Caption: A multi-technique analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.[13][14]

Protocol: ¹H NMR Acquisition and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

    • Causality: Deuterated solvents are used to avoid large interfering solvent signals in the proton spectrum. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for not exchanging with N-H protons as readily as D₂O.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • D₂O Exchange: After acquiring the initial spectrum, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Trustworthiness: This is a self-validating experiment. The signal corresponding to the N-H proton of the amine group will broaden or disappear upon D₂O exchange, confirming its identity.[13]

  • Data Interpretation:

    • Aromatic Region: Look for the characteristic signal of the pyrazole C-H proton. Its chemical shift provides clues about the substitution pattern.

    • Aliphatic Region: Analyze the signals for the methoxyethyl and methyl groups. The splitting patterns (multiplicity) and integration values will confirm their connectivity.

    • Amine Protons: Identify the N-H signal (typically a broad singlet) and confirm its disappearance after the D₂O shake.

For more complex structures or to resolve ambiguities, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation) are indispensable.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental formula.

  • Expected Observation: In electrospray ionization (ESI) positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z value corresponding to the compound's molecular weight plus the mass of a proton (approx. 156.11). High-resolution MS (HRMS) should yield a mass accurate to within 5 ppm of the calculated value for C7H14N3O⁺.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups.

  • Expected Bands:

    • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

    • ~2950-2850 cm⁻¹: C-H stretching of the aliphatic groups.

    • ~1620-1550 cm⁻¹: C=N stretching within the pyrazole ring.[14]

    • ~1100 cm⁻¹: C-O stretching of the ether linkage.

Therapeutic Potential and Future Directions

The C7H13N3O pyrazole amine scaffold is a promising starting point for drug discovery programs, particularly in oncology and immunology. The presence of the pyrazole core suggests potential activity as a kinase inhibitor.[2][7][8] The methoxyethyl substituent may enhance solubility and provide an additional vector for hydrogen bonding, potentially improving pharmacokinetic properties.

Protocol: General In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the biological activity of the synthesized compounds.[1]

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase (e.g., a CDK or Aurora kinase), its specific substrate peptide, ATP, and MgCl₂.

  • Compound Preparation: Prepare serial dilutions of the C7H13N3O test compound in DMSO to generate a dose-response curve.

  • Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding a concentration of ATP near its Km value. Incubate at 30°C for 60 minutes.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This is commonly achieved using a phosphospecific antibody and a luminescent or fluorescent readout.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).

Future work should involve screening these specific isomers against a panel of disease-relevant kinases to identify potential targets. Subsequent structure-activity relationship (SAR) studies can then be initiated to optimize potency, selectivity, and drug-like properties.

Conclusion

The molecular formula C7H13N3O, when embodied as a pyrazole amine, represents a class of compounds with significant potential for drug discovery. This guide has detailed the foundational knowledge required to approach this scaffold, from understanding its isomeric possibilities to outlining robust strategies for its synthesis and comprehensive characterization. By integrating the principles of mechanistic causality and self-validating protocols, researchers can confidently explore the therapeutic promise of these and related molecules, contributing to the development of next-generation targeted therapies.

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1-(2-Ethoxyethyl)-1H-pyrazol-4-amine solubility data in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aqueous and DMSO Solubility of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Foreword: Solubility as a Cornerstone of "Druggability"

In the landscape of modern drug discovery, the intrinsic solubility of a compound is a critical determinant of its ultimate success or failure. Poor solubility can lead to a cascade of downstream challenges, including unreliable in vitro assay results, low bioavailability, and difficulties in formulation development.[1] This guide provides a comprehensive overview of the solubility characteristics of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine, a heterocyclic amine of interest, in two key solvents: water and dimethyl sulfoxide (DMSO). We will delve into the theoretical underpinnings of its solubility, present standardized methodologies for empirical determination, and offer insights into the practical implications for researchers in the field.

Molecular Profile of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine and Its Implications for Solubility

  • The Pyrazole Core: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This feature allows for hydrogen bonding, contributing to aqueous solubility.

  • The 4-Amino Group: The primary amine group is a key hydrogen bond donor and acceptor, significantly enhancing the potential for interaction with polar protic solvents like water.

  • The 1-(2-Ethoxyethyl) Substituent: This side chain introduces a degree of lipophilicity due to the ethyl group, which could temper the high aqueous solubility expected from the amine and pyrazole moieties. The ether linkage, however, can act as a hydrogen bond acceptor.

Based on this structure, a moderate to good aqueous solubility can be anticipated. The molecule's properties can be computationally predicted, with a related compound, 1-(2-Ethoxyethyl)-1h-pyrazol-3-amine, having a calculated LogP of 0.5018, suggesting a relatively balanced hydrophilic-lipophilic character.[2]

Water vs. DMSO: A Tale of Two Solvents

Aqueous Solubility: The Gold Standard for Biological Relevance

Aqueous solubility is a paramount parameter as it dictates a drug's behavior in the physiological environment.[3] For oral drug candidates, dissolution in the gastrointestinal tract is the first step towards absorption.[4] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with high solubility being a desirable trait for oral absorption.[5][6]

DMSO Solubility: The Pragmatic Choice for Compound Management

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions of test compounds.[7][8] This is particularly useful for high-throughput screening (HTS) campaigns where compounds are serially diluted into aqueous assay buffers.[1][3] A related compound, 1-Hydroxyethyl-4,5-diamino pyrazole sulfate, has been reported to have a DMSO solubility of >10% (w/w), indicating that pyrazole-based structures can exhibit excellent solubility in this solvent.[9]

SolventRole in Drug DiscoveryExpected Solubility of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amineRationale
Water (Aqueous Buffer) Primary solvent for in vitro and in vivo studies; reflects physiological conditions.Moderate to HighThe presence of hydrogen bond donors (amine) and acceptors (pyrazole nitrogens, ether oxygen) should facilitate interaction with water.
DMSO Universal solvent for compound storage and preparation of high-concentration stock solutions for screening.High to Very HighAs a potent polar aprotic solvent, DMSO is effective at solvating a wide range of organic molecules, including those with polar functional groups.

Experimental Determination of Solubility: Protocols and Best Practices

The experimental measurement of solubility can be broadly divided into two categories: kinetic and thermodynamic.[7][10]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock into an aqueous buffer.[7][10] This method is rapid and well-suited for screening large numbers of compounds in early discovery phases.[1]

Detailed Protocol for Kinetic Solubility Determination
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a 96-well plate containing the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[1]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[3] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Data Analysis: Plot the turbidity against the compound concentration to determine the solubility limit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution add_to_buffer Dilute into Aqueous Buffer serial_dilution->add_to_buffer incubate Incubate (e.g., 2h, 25°C) add_to_buffer->incubate measure_turbidity Measure Turbidity (Nephelometry) incubate->measure_turbidity plot_data Plot Turbidity vs. Concentration measure_turbidity->plot_data determine_solubility Determine Kinetic Solubility plot_data->determine_solubility

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Equilibrium-Based Gold Standard

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with its solid phase.[10] This is a more time-consuming but also more accurate and definitive measure of solubility, often employed in later stages of drug development.[1][7] The "shake-flask" method is the most common approach for determining thermodynamic solubility.[10][11]

Detailed Protocol for Thermodynamic (Shake-Flask) Solubility Determination
  • Compound Addition: Add an excess of solid 1-(2-ethoxyethyl)-1H-pyrazol-4-amine to a vial containing the desired solvent (e.g., water, PBS pH 7.4, or DMSO).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter.[10]

  • Concentration Measurement: Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_excess Add Excess Solid to Solvent agitate Agitate (24-72h, const. Temp) add_excess->agitate centrifuge Centrifuge agitate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant analyze Analyze by HPLC or LC-MS filter_supernatant->analyze calculate Calculate Thermodynamic Solubility analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Concluding Remarks and Future Directions

While specific experimental solubility data for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine is not yet publicly documented, its molecular structure suggests favorable solubility in both aqueous and DMSO-based systems. For drug discovery and development programs involving this compound, it is imperative to empirically determine its solubility profile using standardized methods such as those outlined in this guide. The choice between kinetic and thermodynamic assays will depend on the stage of the research, with kinetic methods being more suitable for initial screening and thermodynamic methods providing definitive data for lead optimization and preclinical development.[12]

References

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  • ChemicalBook. (n.d.). 1H-Pyrazol-4-amine, 1-[1-(2-methoxyethyl)-4-piperidinyl].
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A Senior Application Scientist's Guide to the Safe Handling of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine was not publicly available. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including other 4-aminopyrazoles and N-alkoxyalkyl substituted pyrazoles. The recommendations herein are based on the consistent hazard profile observed across these related molecules and established principles of laboratory safety. It is imperative to treat this compound with, at minimum, the precautions outlined below and to re-evaluate procedures if new information becomes available.

Strategic Overview: Understanding the Compound and Its Inherent Risks

1-(2-ethoxyethyl)-1H-pyrazol-4-amine belongs to the aminopyrazole class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing a wide range of biologically active agents, including potential anticancer, anti-inflammatory, and kinase-inhibiting compounds.[1][2][3] The inherent reactivity of the pyrazole core and the amino functional group, which are key to its synthetic utility, also dictates its toxicological profile.

Based on extensive data from closely related pyrazole derivatives, a consistent pattern of hazards emerges.[4][5][6][7] The primary risks associated with handling this compound are systematically categorized under the Globally Harmonized System (GHS) and are foundational to the risk assessment process.

Hazard Profile & Risk Assessment: A Researcher's Perspective

A thorough risk assessment is the cornerstone of safe laboratory practice. The process begins with a clear identification of hazards, followed by an evaluation of exposure potential in the context of specific experimental workflows.

Anticipated GHS Classification

The following GHS classifications are predicted for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine based on analogous compounds.[4][5][7]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Skin Corrosion / Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage / Eye Irritation2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3H335: May cause respiratory irritationGHS07Warning
Toxicological Insights: The "Why" Behind the Hazards
  • Oral Toxicity (H302): Like many small molecule amine compounds, accidental ingestion can lead to systemic toxicity. The basicity of the amine and the metabolic pathways of the pyrazole ring can interfere with biological processes.

  • Skin and Eye Irritation (H315, H319): The primary amine group can act as a mild base and nucleophile, capable of reacting with biological macromolecules in the skin and eyes, leading to irritation, inflammation, and potential tissue damage upon prolonged contact.[6]

  • Respiratory Irritation (H335): If the compound is a fine powder or becomes aerosolized, inhalation can irritate the mucous membranes of the respiratory tract. This is a common property for many organic powders and is exacerbated by the compound's chemical reactivity.

From Theory to Bench: Safe Handling & Experimental Workflow Integration

Translating SDS data into practical laboratory procedure is critical for minimizing exposure and ensuring experimental integrity. The following protocols are designed as self-validating systems, incorporating causality and best practices.

Risk Assessment and Control Workflow

The following diagram outlines the mandatory workflow for any experiment involving 1-(2-ethoxyethyl)-1H-pyrazol-4-amine. This cyclical process ensures that safety measures are proactive, not reactive.

A Step 1: Hazard ID (Review this guide & SDS of structurally similar compounds) B Step 2: Exposure Assessment (Analyze protocol steps: weighing, dissolution, reaction) A->B Inform C Step 3: Implement Controls (Engineering, Administrative, PPE) (See Protocol 3.2) B->C Dictate D Step 4: Conduct Experiment C->D Enable E Step 5: Review & Refine (Were there any near misses? Can the process be improved?) D->E Feedback E->A Iterate

Caption: Risk Assessment Workflow for Chemical Handling.

Protocol: Safely Weighing and Preparing a Solution

This protocol details the necessary steps for safely handling the solid compound and preparing a stock solution. The causality for each step is explained to reinforce the safety rationale.

Objective: To accurately weigh 100 mg of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine and prepare a 10 mg/mL solution in DMSO.

Required Controls:

  • Engineering: Certified chemical fume hood.

  • Administrative: An approved and reviewed experimental protocol. Access to this guide and relevant SDS for similar compounds.

  • PPE: Safety glasses with side shields (or goggles), lab coat, and nitrile gloves (inspect for integrity before use).

Methodology:

  • Preparation (The "Why"): Before bringing the compound into the workspace, ensure the chemical fume hood is operational (check airflow monitor) and the work area is clean and uncluttered. This minimizes contamination and ensures containment in case of a spill.

  • Don PPE (The "Why"): Don all required PPE. Nitrile gloves provide a barrier against incidental skin contact. Safety glasses are non-negotiable to protect against accidental splashes or airborne particles.[8]

  • Tare Balance (The "Why"): Place a clean, appropriately sized weighing vessel on the analytical balance within the fume hood. Tare the balance to zero. Performing all manipulations within the fume hood prevents the release of fine particles into the lab environment.[5]

  • Aliquot Compound (The "Why"): Carefully open the stock bottle. Using a clean spatula, gently transfer a small amount of the compound into the weighing vessel. Avoid any actions that could generate dust, such as scraping or dropping the powder from a height. Close the stock bottle immediately after aliquoting to prevent contamination and moisture uptake.

  • Weigh and Record (The "Why"): Adjust the amount of solid until the desired weight (100 mg ± 2 mg) is reached. Record the exact mass in your laboratory notebook. Accurate record-keeping is crucial for experimental reproducibility and for any future safety incident investigation.

  • Dissolution (The "Why"): Add the appropriate volume of solvent (in this case, 10 mL of DMSO) to the weighing vessel containing the compound. Gently swirl or use a vortex mixer at a low speed to fully dissolve the solid. Ensure the container is capped during mixing to prevent aerosol generation.

  • Labeling (The "Why"): Immediately label the solution container with the full chemical name, concentration, solvent, date, and your initials. Proper labeling is a critical component of hazard communication within the lab.

  • Cleanup (The "Why"): Wipe the spatula clean with a solvent-dampened wipe. Decontaminate the balance and the surrounding work area in the fume hood. Dispose of all contaminated materials (e.g., wipes, used gloves) in the designated solid chemical waste container.

  • Doff PPE (The "Why"): Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them.[5] Remove your lab coat and wash your hands thoroughly with soap and water. This final step prevents inadvertent "take-home" contamination.

Emergency Preparedness & Response

Preparedness is the most effective emergency response tool. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

First Aid Measures

The following first-aid responses are based on the predicted hazards and are consistent with protocols for similar chemical irritants.[5][6][7]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. Show this guide or the container label to the medical professional.[5]
Accidental Release Measures

The response to a spill depends on its scale. The following decision tree provides a logical workflow for managing an accidental release.

Spill Spill Occurs Assess Assess Spill (Is it >10g or >50mL? Is anyone exposed?) Spill->Assess SmallSpill Small Spill Protocol (Contained in fume hood) Assess->SmallSpill No LargeSpill Large Spill / Exposure Protocol Assess->LargeSpill Yes Alert Alert personnel in immediate area. Don appropriate PPE. SmallSpill->Alert Evacuate Evacuate the immediate area. Alert lab supervisor and EHS. LargeSpill->Evacuate Contain Cover with absorbent material (e.g., vermiculite). Alert->Contain Collect Carefully sweep or scoop into a labeled hazardous waste container. Contain->Collect Clean Clean the area with a suitable solvent and then soap and water. Collect->Clean FirstAid Attend to any exposed personnel. Use safety shower/eyewash as needed. Evacuate->FirstAid Secure Secure the area to prevent re-entry. Wait for trained responders. FirstAid->Secure

Caption: Emergency Spill Response Decision Tree.

Lifecycle Management: Storage and Disposal

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste containing this compound, including contaminated consumables, must be disposed of as hazardous chemical waste. Collect in a sealed, properly labeled container and follow your institution's Environmental Health and Safety (EHS) guidelines for disposal. Do not dispose of down the drain or in regular trash.

References

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  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024, November 12). PMC. Retrieved February 26, 2026, from [Link]

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  • 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

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The Definitive Technical Guide to 4-Amino-1-(2-ethoxyethyl)pyrazole: Identifiers, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-amino-1-(2-ethoxyethyl)pyrazole (also widely designated as 1-(2-ethoxyethyl)-1H-pyrazol-4-amine) is a highly versatile building block in modern medicinal chemistry. Featuring a bioisosteric pyrazole core, a primary amine for hinge-binding or amide coupling, and an ethoxyethyl chain for optimal lipophilicity tuning, it is frequently utilized in the development of kinase inhibitors and targeted therapeutics. This whitepaper systematically details its chemical identifiers, structural rationale, and provides a rigorously validated synthetic methodology.

Chemical Identity and Structural Nomenclature

Precise chemical identification is critical for procurement, computational modeling, and patent filing. The compound possesses several synonyms based on IUPAC conventions and proprietary database indexing.

Table of Chemical Identifiers

The following quantitative and structural data summarize the definitive identifiers for 4-amino-1-(2-ethoxyethyl)pyrazole[1][2][3][4].

Identifier / PropertyValue
IUPAC Name 1-(2-ethoxyethyl)-1H-pyrazol-4-amine
Common Synonyms 4-amino-1-(2-ethoxyethyl)pyrazole; 1-(2-ethoxyethyl)-4-aminopyrazole
CAS Registry Number 1156386-84-3
Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
SMILES String CCOCCn1cc(N)cn1
MDL Number MFCD12174637

Mechanistic Role in Drug Development

The architectural design of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine is not arbitrary; each functional group serves a distinct pharmacological purpose.

  • The Pyrazole Core: Acts as a robust, metabolically stable bioisostere for phenyl or heteroaromatic rings. It provides necessary aromaticity while improving aqueous solubility compared to purely carbocyclic systems.

  • The Primary Amine (-NH2): Positioned at the C4 position, this group is an excellent hydrogen-bond donor. In kinase inhibitor design, it is frequently leveraged to interact with the ATP-binding hinge region of the target protein, or used as a synthetic handle for amide bond formation.

  • The 2-Ethoxyethyl Chain: Attached at the N1 position, this flexible ether linkage fine-tunes the compound's partition coefficient (ClogP). The oxygen atom introduces a hydrogen-bond acceptor, enhancing solubility, while the ethyl terminal maintains sufficient lipophilicity for cellular membrane permeability.

G A 4-Amino-1-(2-ethoxyethyl)pyrazole Core Scaffold B Primary Amine (-NH2) Kinase Hinge Binding A->B Functionalization C Pyrazole Ring Bioisosteric Core A->C Scaffold D Ethoxyethyl Chain Solubility & Lipophilicity A->D Substitution E Target Affinity B->E H-Bond Donor F Metabolic Stability C->F Aromaticity G Pharmacokinetics (PK) D->G ClogP Tuning

Logical mapping of 4-amino-1-(2-ethoxyethyl)pyrazole structural features to pharmacological outcomes.

Synthetic Methodologies and Experimental Protocols

To ensure high yield and purity, the synthesis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine is typically executed via a two-step sequence: N-alkylation of a protected precursor followed by reduction. The protocols below are designed as self-validating systems, incorporating in-process analytical checks to guarantee fidelity before progressing to subsequent steps.

Step 1: Base-Catalyzed N-Alkylation of 4-Nitropyrazole
  • Objective: Regioselective attachment of the 2-ethoxyethyl chain to the N1 position.

  • Causality: 4-nitropyrazole is selected because the strongly electron-withdrawing nitro group prevents unwanted reactions at the C4 position and acts as a stable precursor to the amine. N,N-Dimethylformamide (DMF) is utilized as the solvent; its polar aprotic nature optimally solvates the potassium cation (

    
    ), leaving the pyrazolate anion highly nucleophilic for the 
    
    
    
    displacement of the bromide in 2-bromoethyl ethyl ether. Potassium carbonate (
    
    
    ) is chosen as a mild base to selectively deprotonate the pyrazole (pKa ~14) without inducing side reactions like ether cleavage.

Protocol:

  • Charge a dry, argon-flushed round-bottom flask with 4-nitropyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Add anhydrous

    
     (2.0 eq) and stir at room temperature for 15 minutes to generate the reactive pyrazolate anion.
    
  • Dropwise, add 2-bromoethyl ethyl ether (1.2 eq) via syringe.

  • Heat the reaction mixture to 80°C and maintain stirring for 12 hours.

  • Self-Validation Check: Sample 10 µL of the reaction, dilute in 1 mL EtOAc, and perform TLC (Hexanes/EtOAc 1:1) or LC-MS. Proceed only when the 4-nitropyrazole starting material is completely consumed.

  • Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF.

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the intermediate: 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole.
    
Step 2: Catalytic Hydrogenation
  • Objective: Chemoselective reduction of the nitro group to a primary amine.

  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is the preferred reduction method. It is highly chemoselective for nitro groups, avoiding the harsh acidic conditions of metal-mediated reductions (e.g., Fe/HCl or SnCl2) which carry the risk of cleaving the sensitive ether linkage. Ethanol is used as a protic solvent to stabilize the resulting primary amine and facilitate efficient hydrogen transfer at the catalyst surface.

Protocol:

  • Dissolve the intermediate 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole (1.0 eq) in absolute ethanol (0.2 M).

  • Carefully add 10% Pd/C (0.1 eq by weight) under a strict argon blanket to prevent catalyst ignition.

  • Evacuate the flask and backfill with hydrogen gas (

    
    ) three times. Maintain a hydrogen atmosphere via a balloon or a Parr shaker at 50 psi.
    
  • Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation Check: Perform LC-MS analysis on a filtered aliquot. The mass spectrum must show the complete disappearance of the nitro intermediate and the emergence of the product mass (

    
     156.2 for 
    
    
    
    ).
  • Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess ethanol.

  • Concentrate the filtrate in vacuo to afford the crude 1-(2-ethoxyethyl)-1H-pyrazol-4-amine. Purify via flash column chromatography (DCM/MeOH 95:5) to achieve >95% purity.

G Step1 4-Nitropyrazole Starting Material Step2 Alkylation (2-Bromoethyl ethyl ether, K2CO3, DMF) Step1->Step2 Base-catalyzed N-alkylation Intermediate 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole Intermediate Step2->Intermediate 80°C, 12h Step3 Catalytic Hydrogenation (Pd/C, H2, EtOH) Intermediate->Step3 Nitro reduction Product 4-Amino-1-(2-ethoxyethyl)pyrazole Final Product Step3->Product Room Temp, 50 psi Validation LC-MS & NMR Quality Control Product->Validation Purity >95%

Step-by-step synthetic workflow and analytical validation for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine.

References

  • Chemikart. "1240566-95-3 | 1-(Pentan-3-yl)-1H-pyrazol-4-amine" (Cross-referenced for SMILES data of 1156386-84-3). Chemikart Database. URL:[Link]

  • PubChem. "4-amino-1-(2-ethoxyethyl)-1H-pyrazole-3-carboxamide" (Contextual structural baseline). National Institutes of Health. URL: [Link]

Sources

Technical Procurement & Application Guide: 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, synthesis, and application of 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine (CAS 1156386-84-3) .

CAS Registry Number: 1156386-84-3 Chemical Formula: C₇H₁₃N₃O Molecular Weight: 155.20 g/mol Primary Class: Heterocyclic Building Block / Pyrazole Derivative

Executive Summary

1-(2-Ethoxyethyl)-1H-pyrazol-4-amine is a specialized heterocyclic amine used primarily as an intermediate in medicinal chemistry. It serves as a critical scaffold for the synthesis of kinase inhibitors (e.g., JAK, Src family) and phosphodiesterase 5 (PDE5) inhibitors . The 2-ethoxyethyl side chain is strategically employed to modulate physicochemical properties—specifically improving aqueous solubility and metabolic stability compared to simple alkyl or hydroxyethyl analogs.

This guide provides researchers with a validated roadmap for sourcing this compound, verifying its quality, and utilizing it in drug development workflows.

Market Analysis: Suppliers & Pricing

Unlike commodity chemicals, CAS 1156386-84-3 is a "make-to-order" or "catalog specialty" item. It is rarely stocked in kilogram quantities by general distributors but is available through specialized building block vendors.

Supplier Tiering Strategy

For research procurement, suppliers are categorized by their role in the supply chain:

TierSupplier TypeRecommended VendorsTypical Lead Time
Tier 1 Primary Manufacturers (CROs)Enamine , ChemScene , WuXi AppTec 2–4 Weeks
Tier 2 Aggregators/Distributors MolPort , ChemSpace , Arctom , Chemikart 1–2 Weeks (if stock)
Tier 3 Catalog Houses Sigma-Aldrich (Market Select) , Ambeed Varies
Price Estimation (Q1 2026 Market Data)

Pricing for pyrazole amines is volume-dependent. The following estimates are based on current market rates for structurally similar functionalized pyrazoles.

Pack SizeEstimated Price Range (USD)Unit Cost (USD/g)Notes
100 mg $85 – $150$850 – $1,500High premium for small aliquots.
1 g $250 – $450$250 – $450Standard discovery chemistry pack.
5 g $800 – $1,200$160 – $240Recommended for scale-up validation.
25 g+ Request Quote (RFQ) < $100Requires custom synthesis batch.

Procurement Advisory: Always request a Certificate of Analysis (CoA) confirming ≥95% purity by HPLC and Identity by ¹H-NMR. For GMP applications, a specialized audit is required as this is typically sold as "Research Grade."

Technical Specifications & Synthesis

Understanding the synthesis of this molecule is vital for anticipating impurity profiles (e.g., regioisomers or unreacted precursors).

Retro-Synthetic Analysis

The synthesis typically follows a two-step sequence:

  • N-Alkylation: Reaction of 4-nitro-1H-pyrazole with 2-ethoxyethyl bromide.

  • Reduction: Catalytic hydrogenation or metal-mediated reduction of the nitro group to the amine.

Synthesis Workflow (Self-Validating Protocol)

Note: This protocol is a generalized standard procedure for pyrazole amines.

Step 1: N-Alkylation (Formation of Precursor CAS 1006570-60-0)

  • Reagents: 4-Nitro-1H-pyrazole, 2-Bromoethyl ethyl ether, K₂CO₃ (base), DMF (solvent).

  • Condition: Heat at 60–80°C for 12–16 hours.

  • Critical Control Point: Regioselectivity is usually high for N1-alkylation due to sterics/electronics, but N2-alkylation is possible. Verify via NOESY NMR if unsure.

Step 2: Nitro Reduction

  • Reagents: H₂ (gas, balloon), 10% Pd/C, Methanol/Ethanol.

  • Condition: Stir at RT for 4–6 hours. Filter through Celite.

  • Validation: Disappearance of the yellow color (nitro compound) and shift in LCMS signal from m/z 186 [M+H]⁺ (Nitro) to m/z 156 [M+H]⁺ (Amine).

Synthesis & QC Workflow Diagram

The following diagram illustrates the production and quality assurance logic.

SynthesisQC Start Raw Materials (4-Nitropyrazole + Alkyl Halide) Step1 Step 1: N-Alkylation (K2CO3, DMF, 80°C) Start->Step1 Intermed Intermediate: 1-(2-ethoxyethyl)-4-nitropyrazole (CAS 1006570-60-0) Step1->Intermed Step2 Step 2: Reduction (H2, Pd/C, MeOH) Intermed->Step2 Product Target Product: 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine (CAS 1156386-84-3) Step2->Product QC_Id QC: Identity (1H-NMR, LCMS) Product->QC_Id Sample QC_Purity QC: Purity (HPLC >95%) QC_Id->QC_Purity QC_Purity->Step2 Fail (Repurify) Release Batch Release QC_Purity->Release Pass

Figure 1: Synthesis and Quality Control workflow for CAS 1156386-84-3.

Quality Assurance: Analytical Standards

To ensure the integrity of your experimental data, the purchased material must meet these criteria:

Identity Verification (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • Pyrazole Ring: Two singlets (or doublets with small coupling) around δ 7.0 – 7.5 ppm (H-3 and H-5).

    • Amine (-NH₂): Broad singlet around δ 3.5 – 4.5 ppm (exchangeable with D₂O).

    • N-CH₂: Triplet around δ 4.1 ppm.

    • O-CH₂: Triplet around δ 3.7 ppm.

    • Ethoxy Group: Quartet (OCH₂CH₃) and Triplet (CH₃) upfield.

Purity Assessment (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

  • Acceptance Criteria: Single major peak >95% area integration.

Applications in Drug Discovery

This amine is a versatile "cap" or "core" modulator. Its specific utility lies in the 2-ethoxyethyl tail.

Physicochemical Tuning
  • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a propyl or butyl chain.

  • Lipophilicity: It maintains a moderate LogP, allowing membrane permeability without the high metabolic clearance risk associated with free hydroxyl groups (which can be glucuronidated).

Mechanistic Pathway: Kinase & PDE5 Inhibition

The 4-aminopyrazole core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases and phosphodiesterases.

Mechanism Scaffold 4-Aminopyrazole Core (ATP Mimetic) Target Target Protein (Kinase / PDE5) Scaffold->Target H-Bonding (Hinge Region) Drug Candidate Drug (e.g., PDE5 Inhibitor) Scaffold->Drug Modification 2-Ethoxyethyl Tail Modification->Scaffold Attached at N1 Effect1 Improved Solubility Modification->Effect1 Effect2 Metabolic Stability (vs. Hydroxyethyl) Modification->Effect2 Modification->Drug Effect1->Drug

Figure 2: Structure-Activity Relationship (SAR) logic for using 1-(2-ethoxyethyl)-1H-pyrazol-4-amine.

References

  • PubChem. (n.d.). 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (Compound).[1][2] National Library of Medicine. Retrieved February 26, 2026, from [Link](Note: Search by CAS for specific entry)

  • Bioorganic & Medicinal Chemistry Letters. (2010). 1-(2-Ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines as potent phosphodiesterase 5 (PDE5) inhibitors. Elsevier. [Link]

Sources

Whitepaper: A Comparative Analysis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine and 1-ethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic functionalization of the pyrazole ring, particularly at the N1 position, is a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth comparative analysis of two closely related 4-aminopyrazole analogs: 1-(2-ethoxyethyl)-1H-pyrazol-4-amine and 1-ethyl-1H-pyrazol-4-amine. We will dissect their structural nuances, predict their physicochemical characteristics, and outline robust analytical workflows for their differentiation. This document serves as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery.

Introduction: The Significance of the N1-Substituent

The 4-aminopyrazole framework is a versatile building block in the development of therapeutic agents, with derivatives showing promise as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3][4] The substituent at the N1 position of the pyrazole ring plays a critical role in defining a molecule's interaction with its biological target and its overall drug-like properties. It can influence binding affinity, selectivity, metabolic stability, and solubility.

This guide focuses on the subtle yet impactful difference between an N1-ethyl group and an N1-(2-ethoxyethyl) group. While both are small alkyl substituents, the introduction of an ether linkage in the latter imparts significant changes in polarity, flexibility, and metabolic profile. Understanding these differences is crucial for making informed decisions during lead optimization campaigns.

Structural and Physicochemical Comparison

The core difference between the two molecules lies in the N1-substituent. 1-ethyl-1H-pyrazol-4-amine features a simple hydrophobic ethyl group, whereas 1-(2-ethoxyethyl)-1H-pyrazol-4-amine incorporates a more flexible and polar ethoxyethyl chain.

G cluster_0 1-ethyl-1H-pyrazol-4-amine cluster_1 1-(2-ethoxyethyl)-1H-pyrazol-4-amine mol1 mol1 mol2 mol2

Figure 2: Analytical workflow for compound validation.
Experiment 1: Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of each compound.

  • Methodology:

    • Prepare 1 mg/mL stock solutions of each compound in methanol.

    • Dilute to 1 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid.

    • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Elute with a gradient of 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5 minutes.

    • Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

  • Expected Results:

    • 1-ethyl-1H-pyrazol-4-amine: A prominent ion at m/z 112.087 ([M+H]⁺).

    • 1-(2-ethoxyethyl)-1H-pyrazol-4-amine: A prominent ion at m/z 156.113 ([M+H]⁺).

    • Causality: The difference in mass is a direct result of their distinct molecular formulas. This is the fastest and most direct method to differentiate the two.

Experiment 2: Proton NMR (¹H NMR) Spectroscopy
  • Objective: To provide definitive structural confirmation.

  • Methodology:

    • Dissolve ~5 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Spectral Features:

    • Common Signals: Both compounds will show signals for the pyrazole ring protons (two singlets or doublets) and a broad singlet for the -NH₂ protons.

    • 1-ethyl-1H-pyrazol-4-amine:

      • A quartet (~4.0 ppm) corresponding to the -CH₂- group of the ethyl chain.

      • A triplet (~1.3 ppm) corresponding to the -CH₃ group of the ethyl chain.

    • 1-(2-ethoxyethyl)-1H-pyrazol-4-amine:

      • A triplet (~4.1 ppm) for the pyrazole-N-CH₂- protons.

      • A triplet (~3.6 ppm) for the -CH₂-O- protons.

      • A quartet (~3.4 ppm) for the O-CH₂-CH₃ protons.

      • A triplet (~1.1 ppm) for the -CH₃ protons.

  • Causality: The distinct spin systems (quartet/triplet for ethyl vs. triplet/triplet/quartet/triplet for ethoxyethyl) and chemical shifts provide an unambiguous fingerprint of the N1-substituent.

Experiment 3: Reverse-Phase HPLC (RP-HPLC)
  • Objective: To determine the relative polarity and purity of the compounds.

  • Methodology:

    • Use the same sample preparation and LC system as in the LC-MS experiment.

    • Monitor the eluent using a UV detector at a relevant wavelength (e.g., 220 nm).

  • Expected Results:

    • Under typical reverse-phase conditions, 1-(2-ethoxyethyl)-1H-pyrazol-4-amine will have a shorter retention time than 1-ethyl-1H-pyrazol-4-amine .

  • Causality: The ethoxyethyl group, despite a slightly higher predicted LogP, contains a polar ether oxygen that can interact more strongly with the polar mobile phase, leading to faster elution from the nonpolar C18 stationary phase.

Potential Biological Applications and Signaling Pathways

Given the prevalence of pyrazole scaffolds as kinase inhibitors, it is plausible that these compounds could be investigated as modulators of protein kinase signaling pathways, which are often dysregulated in cancer and inflammatory diseases. [5][6]For instance, they could be designed to target a kinase within the MAPK/ERK pathway, a central signaling cascade controlling cell proliferation and survival.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cell Proliferation, Survival, Differentiation TF->Response Regulates Gene Expression Inhibitor Pyrazole Inhibitor (Hypothetical Target) Inhibitor->MEK Inhibits

Figure 3: Hypothetical targeting of the MAPK/ERK pathway.

In this hypothetical model, a 4-aminopyrazole derivative could be optimized to bind to the ATP-binding pocket of a kinase like MEK. The N1-substituent (ethyl or ethoxyethyl) would protrude from the pocket, and its specific properties would be critical for achieving high potency and selectivity.

Conclusion

While separated by only one ether oxygen, 1-(2-ethoxyethyl)-1H-pyrazol-4-amine and 1-ethyl-1H-pyrazol-4-amine are distinct chemical entities with predictably different physicochemical, pharmacokinetic, and analytical profiles. The ethoxyethyl analog offers potential advantages in aqueous solubility and provides a new vector for interaction within a target binding site, at the cost of increased molecular weight and potentially more complex metabolism. The choice between these two seemingly similar substituents is a classic example of the structure-activity relationship challenges faced in medicinal chemistry. The analytical workflows detailed herein provide a clear and reliable framework for the unambiguous identification and characterization of these and other closely related analogs, ensuring data integrity in any drug discovery program.

References

  • Smolecule. (2024). 1-ethyl-N-propyl-1H-pyrazol-4-amine.
  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

  • Taylor & Francis Online. (2024). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Available at: [Link]

  • PubMed. (2024). Investigations of new N1-substituted pyrazoles as anti-inflammatory and analgesic agents having COX inhibitory activity. Available at: [Link]

  • PubChem. 1-Ethyl-1h-pyrazol-4-amine. Available at: [Link]

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PMC. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Available at: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • ResearchGate. (2022). Structure activity relationship of.... Available at: [Link]

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Methodological & Application

Synthesis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine from hydrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

Authored by: A Senior Application Scientist
Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine, a valuable heterocyclic building block for drug discovery and materials science. The described pathway begins with commercially available 4-nitropyrazole, proceeding through N-alkylation followed by catalytic hydrogenation. This guide is designed for researchers and professionals in organic synthesis, offering not only step-by-step instructions but also the underlying chemical principles, mechanistic insights, and practical considerations to ensure reproducible and high-yielding results.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Specifically, 4-aminopyrazole derivatives serve as critical intermediates for synthesizing potent kinase inhibitors and other biologically active molecules.[2][3] The title compound, 1-(2-ethoxyethyl)-1H-pyrazol-4-amine, combines this key pharmacophore with an N-1 ethoxyethyl sidechain, which can enhance solubility and modulate pharmacokinetic properties. The synthetic route detailed herein was selected for its efficiency, scalability, and reliance on well-established, high-yielding transformations, making it an authoritative and trustworthy method for laboratory synthesis.

Overall Synthetic Scheme

The synthesis is accomplished in two distinct steps:

  • N-Alkylation: Selective alkylation of the N-1 position of 4-nitropyrazole with 1-bromo-2-ethoxyethane.

  • Nitro Group Reduction: Catalytic hydrogenation of the resulting 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole to yield the target amine.

Part 1: Synthesis of 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole (N-Alkylation)

Scientific Rationale and Mechanistic Insight

The first step involves the N-alkylation of the pyrazole ring. Pyrazole has two nitrogen atoms, but the N-H proton is acidic and readily removed by a base to form the pyrazolide anion.[4] This anion is a potent nucleophile. Alkylation can theoretically occur at either nitrogen, but it predominantly happens at the N-1 position (the "pyridine-like" nitrogen). This preference is because the lone pair of the N-2 ("pyrrole-like") nitrogen is integral to the ring's aromatic sextet; involving it in a bond would disrupt this stabilizing aromaticity.[4]

The reaction proceeds via a classic SN2 mechanism. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole, and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is ideal for facilitating the nucleophilic attack of the pyrazolide anion on the electrophilic carbon of 1-bromo-2-ethoxyethane.

Experimental Protocol: N-Alkylation

Materials:

  • 4-Nitropyrazole

  • 1-Bromo-2-ethoxyethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitropyrazole (1.0 eq) and anhydrous DMF (approx. 10 mL per 1 g of 4-nitropyrazole).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution with stirring.

  • Add 1-bromo-2-ethoxyethane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitropyrazole spot is consumed.

  • After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole as a pure compound.

Quantitative Data for N-Alkylation
ReagentMolar Eq.Molecular Weight ( g/mol )Purpose
4-Nitropyrazole1.0113.08Starting Material
1-Bromo-2-ethoxyethane1.2153.02Alkylating Agent
Potassium Carbonate1.5138.21Base
DMF-73.09Solvent

Expected Yield: 75-85%

Part 2: Synthesis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (Reduction)

Scientific Rationale and Mechanistic Insight

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean reaction profile, and mild conditions, which prevent unwanted side reactions.[1] The reaction employs a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C).

The mechanism involves the adsorption of both the nitro compound and molecular hydrogen (H₂) onto the surface of the palladium catalyst. On the catalyst surface, the H-H bond is cleaved, and the nitro group is sequentially reduced through nitroso and hydroxylamine intermediates before yielding the final amine.[2][3] Protic solvents like ethanol or methanol are excellent for this process as they help solubilize the substrate and facilitate proton transfer steps.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Diatomaceous Earth (e.g., Celite®)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.

  • Seal the flask, and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Replace the inert atmosphere with hydrogen gas (a hydrogen-filled balloon is sufficient for small-scale reactions). For larger scales, a Parr hydrogenator is recommended.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, carefully purge the system again with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter pad thoroughly with ethanol to ensure complete product recovery.

  • Concentrate the filtrate under reduced pressure to yield 1-(2-ethoxyethyl)-1H-pyrazol-4-amine as the final product, which is often pure enough for subsequent steps without further purification.

Quantitative Data for Reduction
ReagentMolar Eq.Molecular Weight ( g/mol )Purpose
1-(2-ethoxyethyl)-4-nitro-1H-pyrazole1.0185.18Substrate
10% Palladium on Carbon0.05 - 0.10-Catalyst
Hydrogen (H₂)Excess2.02Reducing Agent
Ethanol-46.07Solvent

Expected Yield: >95%

Visualized Workflow and Mechanism

To clarify the process flow and chemical transformations, the following diagrams have been generated.

G cluster_0 Part 1: N-Alkylation cluster_1 Part 2: Reduction A 4-Nitropyrazole B 1-Bromo-2-ethoxyethane + K2CO3 in DMF A->B Add Reagents C Reaction at 60-70°C B->C Heat D Work-up & Purification C->D Cool & Extract E 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole D->E Isolate F 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole E->F Proceed to next step G 10% Pd/C, H2 (gas) in EtOH F->G Add Catalyst H Vigorous Stirring at RT G->H Hydrogenate I Filtration & Concentration H->I Remove Catalyst J 1-(2-ethoxyethyl)-1H-pyrazol-4-amine I->J Isolate

Caption: Overall experimental workflow for the two-step synthesis.

G cluster_step2 Step 2: Nucleophilic Attack Pyr-H 4-Nitropyrazole Base + Base (-HB) Pyr_anion Pyrazolide Anion Pyr-H->Pyr_anion Deprotonation TS SN2 Transition State Pyr_anion->TS Attack on R-X R-X 1-Bromo-2-ethoxyethane R-X->TS Product N-Alkylated Product + X- TS->Product

Caption: Simplified mechanism of the SN2 N-alkylation step.

References

Sources

Application Notes and Protocols: Strategic C-N Bond Formation via Nucleophilic Substitution with 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1] These five-membered heterocyclic compounds exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] The functionalization of the pyrazole ring is a key strategy in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. Among the various substituted pyrazoles, 4-aminopyrazoles are particularly valuable building blocks. The amino group at the C4 position serves as a versatile handle for introducing molecular diversity through the formation of new carbon-nitrogen (C-N) bonds.

This application note provides a detailed protocol for the nucleophilic substitution reaction of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine, a highly relevant scaffold in contemporary drug discovery programs. We will focus on the Chan-Lam coupling, a copper-catalyzed C-N cross-coupling reaction that offers a mild and efficient alternative to other methods like the Buchwald-Hartwig amination or traditional Ullmann condensations.[4][5] The methodologies described herein are designed to be a practical guide for researchers in academic and industrial settings, enabling the synthesis of diverse libraries of N-aryl-4-aminopyrazole derivatives for screening and lead optimization.

Mechanistic Rationale: The Chan-Lam Coupling for N-Arylation

The Chan-Lam coupling is a powerful tool for the formation of C-N bonds, utilizing a copper catalyst to couple an amine with an aryl boronic acid.[4][6] This reaction is attractive due to its operational simplicity, often proceeding under mild conditions and open to the air.[7]

The catalytic cycle of the Chan-Lam coupling is believed to proceed through the following key steps:

  • Ligand Exchange: The copper(II) precatalyst reacts with the amine (in this case, 1-(2-ethoxyethyl)-1H-pyrazol-4-amine) and the aryl boronic acid.

  • Transmetalation: The aryl group is transferred from the boronic acid to the copper center.

  • Reductive Elimination: The N-arylated product is formed through reductive elimination from a copper(III) intermediate, regenerating a copper(I) species.[4]

  • Reoxidation: The copper(I) catalyst is reoxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[7]

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle CuII Cu(II) Precatalyst Cu_Amine_Complex [Cu(II)-Amine Complex] CuII->Cu_Amine_Complex + Amine, Base Amine R-NH2 (1-(2-ethoxyethyl)-1H-pyrazol-4-amine) BoronicAcid Ar-B(OH)2 Base Base Oxidant Oxidant (O2) Cu_Aryl_Complex [Ar-Cu(II) Complex] Cu_Amine_Complex->Cu_Aryl_Complex + Ar-B(OH)2 (Transmetalation) CuIII_Intermediate [Ar-Cu(III)-Amine Complex] Cu_Aryl_Complex->CuIII_Intermediate Oxidation CuI_species Cu(I) Species CuIII_Intermediate->CuI_species Reductive Elimination (Product Formation) Product Ar-NH-R (N-Aryl-4-aminopyrazole) CuIII_Intermediate->Product CuI_species->CuII Reoxidation

Caption: General mechanism of the Chan-Lam C-N cross-coupling reaction.

Detailed Experimental Protocol: Chan-Lam N-Arylation of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

This protocol describes a representative Chan-Lam coupling reaction between 1-(2-ethoxyethyl)-1H-pyrazol-4-amine and 4-methoxyphenylboronic acid.

Materials:

  • 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and copper(II) acetate (0.1 eq).

  • Solvent and Base Addition: Add dichloromethane (DCM) to achieve a substrate concentration of approximately 0.1 M. Add pyridine (2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive boronic acids, heating to 40-50 °C may be necessary.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL). Separate the organic layer and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired N-aryl-1-(2-ethoxyethyl)-1H-pyrazol-4-amine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 4-Aminopyrazole - Aryl Boronic Acid - Cu(OAc)2 add_solvent Add Solvent (DCM) and Base (Pyridine) start->add_solvent stir Stir at Room Temperature (24-48h, open to air) add_solvent->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash Wash with NaHCO3 and Brine dilute->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_product Isolated Product: N-Aryl-4-aminopyrazole purify->end_product

Caption: Experimental workflow for the Chan-Lam N-arylation.

Data Presentation: Scope of the N-Arylation Reaction

The Chan-Lam coupling is compatible with a wide range of functional groups on the aryl boronic acid. The following table provides representative examples of expected outcomes.

EntryAryl Boronic AcidExpected ProductTypical Yield (%)Notes
1Phenylboronic acidN-phenyl-1-(2-ethoxyethyl)-1H-pyrazol-4-amine75-85Standard substrate.
24-Methoxyphenylboronic acidN-(4-methoxyphenyl)-1-(2-ethoxyethyl)-1H-pyrazol-4-amine80-90Electron-donating group, generally high yield.
34-Chlorophenylboronic acidN-(4-chlorophenyl)-1-(2-ethoxyethyl)-1H-pyrazol-4-amine70-80Electron-withdrawing group, good yield.
43-Nitrophenylboronic acidN-(3-nitrophenyl)-1-(2-ethoxyethyl)-1H-pyrazol-4-amine60-70Strong electron-withdrawing group, may require longer reaction times or gentle heating.
52-Methylphenylboronic acidN-(o-tolyl)-1-(2-ethoxyethyl)-1H-pyrazol-4-amine50-65Sterically hindered, may result in lower yields.
6Naphthalene-2-boronic acidN-(naphthalen-2-yl)-1-(2-ethoxyethyl)-1H-pyrazol-4-amine70-80Extended aromatic system, generally good reactivity.

Troubleshooting and Best Practices

  • Low Yields: If the reaction shows low conversion, consider increasing the reaction time or gently heating the mixture to 40-50 °C. Ensure the copper catalyst has not deactivated; it should remain in solution. The use of molecular sieves can be beneficial if trace amounts of water are suspected to be an issue.

  • Side Reactions: Homocoupling of the boronic acid to form a biaryl species can sometimes be observed. Using a slight excess of the aminopyrazole may help to mitigate this.

  • Difficult Purification: The pyridine base can sometimes co-elute with the product. A thorough aqueous workup is essential. If issues persist, consider using a different base, such as triethylamine, or a solid-supported base that can be filtered off.

  • Catalyst Choice: While copper(II) acetate is a common and effective catalyst, other copper sources like copper(I) iodide (CuI) can also be used, sometimes in combination with a ligand like phenanthroline, which can be beneficial for more challenging substrates.[5]

Conclusion

The nucleophilic substitution of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine via the Chan-Lam coupling represents a robust and versatile method for the synthesis of N-aryl-4-aminopyrazole derivatives. This protocol provides a reliable starting point for researchers to access a wide range of compounds for applications in drug discovery and medicinal chemistry. The mild reaction conditions and broad functional group tolerance make this an attractive strategy for library synthesis and lead optimization efforts.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Wikipedia. (2023). Chan–Lam coupling.
  • Shuvalov, V. Y., Vlasova, E. Y., Zheleznova, T. Y., & Fisyuk, A. S. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (2023).
  • Shuvalov, V. Y., Vlasova, E. Y., Zheleznova, T. Y., & Fisyuk, A. S. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Wikipedia. (2023).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Alfa Chemistry. (2024). Chan-Lam Coupling.
  • SynArchive. (n.d.).
  • ResearchGate. (2025).
  • Beilstein Journals. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant.
  • Plem, S., Müller, D., & Murguía, M. (2015).
  • Bibliomed. (n.d.).
  • Malik, E. M., Rashed, M., Wingen, L., et al. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes.
  • Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • PMC. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole....
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.). 1-(2-ethoxyethyl)-1h-pyrazole-4-carboxylic acid.
  • Beilstein Archives. (2021).
  • European Union. (2012).
  • PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine.
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2022). 16.
  • PMC. (n.d.). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions.
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulf
  • MDPI. (2022).
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • ChemScene. (n.d.). 3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine.

Sources

Application Note: 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine as a Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. The pyrazole moiety has emerged as a cornerstone in medicinal chemistry, frequently utilized to establish critical hydrogen bonds with the kinase hinge region[1].

However, a persistent challenge in kinase inhibitor design is the high lipophilicity (LogP) of flat, multi-ring aromatic systems. High lipophilicity often leads to poor aqueous solubility, high plasma protein binding, and suboptimal pharmacokinetic (PK) profiles. The integration of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine addresses this bottleneck through dual structural advantages:

  • The 4-Amino Handle: Provides a highly reactive vector for cross-coupling (e.g., to pyrimidine, quinazoline, or pyridine cores), allowing the pyrazole to act as a modular binding motif[2].

  • The N1-(2-Ethoxyethyl) Substitution: The ether oxygen introduces a weak hydrogen-bond acceptor and significantly increases polarity. When oriented toward the solvent-exposed channel of the ATP-binding pocket, this flexible side chain dramatically improves aqueous solubility and metabolic stability without sterically clashing with the gatekeeper residue[3].

MolecularRationale A 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine (Privileged Scaffold) B 4-Amino Group (Synthetic Vector) A->B C4 Substitution C Pyrazole Core (Hinge Binder) A->C Heterocycle D 2-Ethoxyethyl Chain (Solvent Channel) A->D N1 Substitution E Kinase ATP Pocket (Target Binding) B->E Cross-Coupling to Core C->E H-Bonds to Gatekeeper D->E Improves Aqueous Solubility

Fig 1. Structural mapping of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine in kinase inhibitor design.

Structural Design & SAR Strategy

When designing Type I kinase inhibitors, the core heterocycle typically occupies the adenine-binding pocket. The 1-(2-ethoxyethyl)-1H-pyrazol-4-amine building block is strategically appended to project into the solvent channel or the ribose-binding pocket. Table 1 illustrates the causality behind selecting the 2-ethoxyethyl variant over traditional un-substituted or alkyl-substituted pyrazoles.

Table 1: Comparative Physicochemical Impact of N1-Pyrazole Substitution (Representative Data)

Pyrazole N1-SubstituentCLogP (Calculated)Kinetic Solubility (µM)Kinase IC₅₀ ImpactRationale / Causality
-H (Unsubstituted) 3.2< 10BaselineProne to rapid metabolism (N-glucuronidation); poor solubility.
-Methyl 3.615MaintainedBlocks N-glucuronidation but increases overall lipophilicity.
-Isobutyl 4.1< 5MaintainedFills hydrophobic pockets but severely limits aqueous solubility.
-2-Ethoxyethyl 2.8 > 150 Maintained/Improved Ether oxygen interacts with bulk solvent; optimal LogD profile.

Experimental Workflows & Protocols

Protocol A: Synthetic Integration via Buchwald-Hartwig Amination

Expertise & Causality: The 4-amino group of electron-rich pyrazoles can be synthetically challenging to couple due to the competitive coordination of the pyrazole nitrogens to the Palladium catalyst. Utilizing a bidentate ligand with a large bite angle, such as Xantphos, forces the reductive elimination step and prevents catalyst poisoning[2].

Materials:

  • Core Halide (e.g., 2-chloro-4-arylpyrimidine) (1.0 eq)

  • 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.10 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the core halide, 1-(2-ethoxyethyl)-1H-pyrazol-4-amine, and Cs₂CO₃.

  • Catalyst Addition: Add Pd₂(dba)₃ and Xantphos.

    • Self-Validation Step: Ensure the reaction mixture changes to a deep red/purple hue upon initial heating, indicating the successful formation of the active Pd(0) complex.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise prematurely oxidize the phosphine ligand.

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor conversion via LC-MS.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Expertise & Causality: To validate the biological efficacy of the synthesized inhibitor, an ADP-Glo assay is preferred over radiometric assays due to its high-throughput compatibility and lack of radioactive waste. The addition of CHAPS detergent is critical; it prevents lipophilic compounds from forming colloidal aggregates that cause false-positive inhibition.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS, 1 mM DTT).

  • Compound Dilution: Serially dilute the 1-(2-ethoxyethyl)-1H-pyrazol-4-amine derived inhibitor in 100% DMSO. Transfer 100 nL to a 384-well white microplate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Addition: Add 5 µL of the target kinase diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow for compound binding and equilibration.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (formulated at the apparent Kₘ of ATP for the specific kinase) to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-based luminescent signal. Incubate for 30 minutes in the dark.

  • Read & Analyze: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

    • Self-Validating Controls: Always include a "No Enzyme" control (to establish baseline luminescence and check for compound auto-fluorescence) and a reference inhibitor (e.g., Staurosporine) to verify assay sensitivity.

Workflow Step1 1. Scaffold Selection 1-(2-ethoxyethyl)-1H-pyrazol-4-amine Step2 2. Buchwald-Hartwig Amination (Pd-catalyzed coupling) Step1->Step2 Step3 3. Purification & LC-MS/NMR (Validate Structure) Step2->Step3 Step4 4. In Vitro Kinase Assay (ADP-Glo Luminescence) Step3->Step4 Step5 5. ADME & Solubility Profiling (LogD Evaluation) Step4->Step5

Fig 2. End-to-end workflow from synthetic integration to biological evaluation of the inhibitor.

Conclusion

The strategic incorporation of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine into kinase inhibitor scaffolds represents a sophisticated approach to balancing pharmacodynamics with pharmacokinetics. By leveraging the pyrazole core for hinge-region binding and the 2-ethoxyethyl chain for solvent-channel interactions, medicinal chemists can design highly potent, soluble, and bioavailable targeted therapies.

References

1.[2] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation . National Center for Biotechnology Information (PMC). Available at:[Link] 2.[1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . MDPI. Available at:[Link] 3.[3] Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Application Note: Amide Coupling Strategies for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The building block 1-(2-ethoxyethyl)-1H-pyrazol-4-amine is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other ATP-competitive small molecules. While the pyrazole core provides essential hydrogen-bonding motifs for kinase hinge binding, the 4-amino group exhibits reduced nucleophilicity compared to aliphatic amines due to resonance delocalization into the heteroaromatic ring.

This Application Note provides three validated protocols for coupling this specific amine with carboxylic acids. Unlike generic amide coupling guides, this document addresses the specific solubility and reactivity profile of the N-(2-ethoxyethyl) side chain, ensuring high yields and minimal byproduct formation.

Molecule Profile & Reactivity Analysis[1]

Before initiating synthesis, it is crucial to understand the electronic and physical properties of the substrate.

PropertyDescriptionImplication for Coupling
Structure 4-aminopyrazole with N1-ether tailThe N1-substitution locks the tautomer, preventing regioselectivity issues common in unsubstituted pyrazoles.
Nucleophilicity Moderate (

of conjugate acid

3.0–4.0)
Less reactive than benzylamine but more reactive than aniline. Requires activated esters (HATU/T3P) or acid chlorides.
Solubility AmphiphilicThe 2-ethoxyethyl tail significantly enhances solubility in DCM, THF, and EtOAc compared to N-methyl analogs.
Stability Ether linkage (

)
Stable to standard acidic/basic workups. Note: This is not the acid-labile "ethoxyethyl" (EE) acetal protecting group.
Mechanistic Challenge: Competitive Inhibition

The primary challenge in coupling 4-aminopyrazoles is the potential for the pyridine-like nitrogen (N2) of the pyrazole ring to act as a competitive base or nucleophile, particularly if the exocyclic amine is sterically crowded. However, for 1-substituted pyrazoles, the exocyclic


 is the dominant nucleophile.

Decision Matrix for Reaction Conditions

The following decision tree outlines the logical selection of coupling agents based on the carboxylic acid partner.

CouplingLogic cluster_legend Recommended Path Start Start: Select Carboxylic Acid IsAcidHindered Is the Acid Sterically Hindered? Start->IsAcidHindered IsScaleLarge Is Scale > 10g? IsAcidHindered->IsScaleLarge No MethodC Method C: Acid Chloride (For Unreactive Acids) IsAcidHindered->MethodC Yes (e.g., tertiary alpha-carbon) MethodA Method A: HATU/DIPEA (High Success Rate, Small Scale) IsScaleLarge->MethodA No MethodB Method B: T3P/Pyridine (Green, Scalable, Easy Workup) IsScaleLarge->MethodB Yes

Figure 1: Strategic selection of coupling conditions based on substrate sterics and reaction scale.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Discovery Protocol)

Best for: Medicinal chemistry library generation (mg to 1g scale).

Rationale: HATU generates a highly reactive At-ester intermediate that reacts rapidly with the moderately nucleophilic pyrazole amine, overcoming its lower reactivity.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (1.1 equiv)

  • HATU (1.2 equiv) [CAS: 148893-10-1]

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3.0 mL, 0.33 M).

  • Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Addition: Add 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion is <50% after 4h, heat to 50°C.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with sat.

      
       (
      
      
      
      mL), water (
      
      
      mL), and brine (
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash chromatography (typically MeOH/DCM or EtOAc/Hexanes).

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>5g) and "Green" Chemistry.

Rationale: T3P (supplied as 50% solution in EtOAc or DMF) produces water-soluble byproducts, eliminating the need for difficult chromatographic removal of urea byproducts (common with EDC) or HATU-derived phosphoramides.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Setup: Charge the Carboxylic Acid (10 mmol) and 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (11 mmol) into a flask with EtOAc (50 mL).

  • Base Addition: Add Pyridine (30 mmol, 2.4 mL). Cool to 0°C.[2][3]

  • Reagent Addition: Dropwise add T3P solution (15 mmol, ~9.5 mL of 50% solution) over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Note: T3P kinetics are slower than HATU; patience is required.

  • Workup (Self-Validating):

    • Add water (20 mL) and stir for 15 mins to quench excess anhydride.

    • Separate layers.[4][5] Wash organic layer with 0.5 M HCl (to remove pyridine/excess amine), then sat.

      
       (to remove unreacted acid).
      
    • The organic layer typically contains pure product.

Method C: Acid Chloride Activation

Best for: Unreactive/Hindered Acids or Anilines.

Rationale: If the carboxylic acid is sterically hindered, standard coupling agents may fail to generate the active ester. Converting the acid to an acid chloride creates a highly electrophilic species that forces the reaction with the pyrazole amine.

Protocol:

  • Chlorination: Dissolve Carboxylic Acid (1.0 mmol) in DCM (5 mL). Add Oxalyl Chloride (1.2 mmol) and 1 drop of DMF (catalyst). Stir until gas evolution ceases (1h). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM (5 mL).

  • Add Pyridine (3.0 mmol) followed by 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (1.1 mmol).

  • Stir at RT for 1 hour.

  • Quench with MeOH and perform standard aqueous workup.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Poor nucleophilicity of pyrazole amine.Switch to Method C (Acid Chloride) or heat Method A to 60°C.
Regioisomers N/A for this specific amine.The N1-ethoxyethyl group blocks the ring nitrogen, preventing tautomeric ambiguity.
Precipitation Product insolubility.The ethoxyethyl group usually aids solubility. If precipitate forms, filter and wash with ether; it may be pure product.
Impurity: M+99 Phosphonium adduct from HATU.Reduce HATU to 1.05 equiv or switch to T3P.

Pathway Visualization: Mechanism of Action[1]

The following diagram illustrates the HATU-mediated pathway, highlighting the critical role of the base in activating the pyrazole amine.

Mechanism cluster_conditions Critical Parameters Acid Carboxylic Acid (R-COOH) ActiveEster Activated At-Ester (Reactive Intermediate) Acid->ActiveEster Activation HATU HATU (Coupling Agent) HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster Deprotonation Product Final Amide Product ActiveEster->Product Nucleophilic Attack Amine 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (Nucleophile) Amine->Product Param1 Solvent: DMF Param2 Temp: 25-50°C

Figure 2: Mechanistic pathway for HATU-mediated amide bond formation.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][6] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, A. W., et al. (2021).[4] Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. U.S. Patent Application US20210009566A1.

  • Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of Amides and Esters. Synthesis, 45(12), 1569-1601.

Sources

Application Notes & Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives via 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development.[1] As a structural isostere of adenine, this heterocyclic system is fundamental to designing molecules that can interact with a wide array of biological targets, particularly protein kinases.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1][3] Their ability to function as ATP-competitive inhibitors has made them a cornerstone in the development of targeted therapies.

This guide provides a comprehensive, field-proven methodology for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, starting from the versatile, N-substituted precursor, 1-(2-ethoxyethyl)-1H-pyrazol-4-amine . The inclusion of the 1-(2-ethoxyethyl) group serves a dual purpose: it acts as a protecting group for the pyrazole nitrogen, preventing unwanted side reactions, and its physicochemical properties can enhance the solubility and bioavailability of the final compounds.

This document is structured to provide not just a series of steps, but a logical, self-validating workflow that explains the causality behind each experimental choice. It is intended for researchers, medicinal chemists, and drug development professionals seeking to build libraries of novel pyrazolo[3,4-d]pyrimidine compounds for screening and lead optimization.

Overall Synthetic Workflow

The synthesis is designed as a modular, three-stage process. This allows for the creation of a diverse library of compounds by introducing variations at key steps.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Annulation cluster_2 Stage 3: Derivatization A 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole B 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine (Starting Material) A->B  Reduction (H₂, Pd/C) C 1-(2-Ethoxyethyl)-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one B->C  Cyclocondensation  (Formic Acid, Reflux) D 4-Chloro-1-(2-ethoxyethyl)-1H- pyrazolo[3,4-d]pyrimidine C->D  Chlorination (POCl₃) E N-Substituted-1-(2-ethoxyethyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine (Final Product Library) D->E  Nucleophilic Substitution  (R-NH₂, Reflux)

Sources

Application Notes & Protocols: Reductive Amination of 4-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Substituted 4-Aminopyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2] Within this privileged scaffold, the 4-aminopyrazole motif is of particular interest, serving as a versatile building block for a multitude of advanced pharmaceutical intermediates. The functionalization of the 4-amino group, specifically through N-alkylation, is a critical step in the synthesis of many targeted therapies, most notably in the development of potent and selective protein kinase inhibitors for oncology.[1][3]

Reductive amination has emerged as a premier method for the N-alkylation of amines due to its efficiency, operational simplicity, and broad functional group tolerance.[4][5] This powerful transformation allows for the direct coupling of an amine with a carbonyl compound (an aldehyde or ketone) to form a new carbon-nitrogen bond, effectively creating a more complex secondary or tertiary amine from readily available starting materials. This guide provides an in-depth exploration of reductive amination procedures tailored specifically for 4-aminopyrazole derivatives, offering detailed mechanistic insights and robust experimental protocols for the synthesis of these high-value compounds.

Mechanistic Principles: Controlling the Reaction

Reductive amination is a one-pot reaction that proceeds in two main stages: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the 4-amino group of the pyrazole derivative on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. Under the mildly acidic conditions typically employed, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[5]

  • Reduction: A selective reducing agent, present in the reaction mixture from the start, then rapidly reduces the iminium ion. The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough to not significantly reduce the starting aldehyde or ketone but is reactive enough to efficiently reduce the iminium ion intermediate as it forms.

The choice of reducing agent is therefore critical. While sodium borohydride (NaBH₄) can be used, it is often too reactive and can reduce the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) is more selective but introduces toxic cyanide waste. For these reasons, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for modern reductive amination. Its bulk and attenuated reactivity make it highly selective for the iminium ion over the carbonyl group, and it does not generate toxic byproducts.[6]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination Amine 4-Aminopyrazole (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Aldehyde/Ketone (R'C(O)R'') Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion [R-N+=C(R')R''] Imine->Iminium + H+ Product N-Substituted 4-Aminopyrazole Iminium->Product Hydride Transfer Reducer NaBH(OAc)3 Reducer->Product

Caption: Figure 1: General Mechanism of Reductive Amination

Experimental Considerations and Potential Challenges

Regioselectivity: N-Alkylation vs. Ring Alkylation

A primary concern when alkylating pyrazoles is regioselectivity. Unsymmetrical pyrazoles have two ring nitrogen atoms (N1 and N2) that are potential sites for alkylation.[7] However, under the conditions of reductive amination, the exocyclic 4-amino group is significantly more nucleophilic and basic than the endocyclic pyrazole nitrogens. The reaction mechanism proceeds through the formation of an imine at this exocyclic amine, which is then reduced. Therefore, selective N-alkylation at the 4-position is the overwhelmingly favored pathway, and competitive alkylation on the pyrazole ring is generally not observed.

Overalkylation

For primary amines like 4-aminopyrazole, there is a theoretical possibility of dialkylation to form a tertiary amine. However, the use of sodium triacetoxyborohydride and controlling the stoichiometry (typically 1.0 to 1.2 equivalents of the carbonyl compound) minimizes this side reaction.[8] The resulting secondary amine is less nucleophilic and sterically bulkier than the starting primary amine, making a second reductive amination event kinetically unfavorable.

Solvent and Catalyst Choice

The choice of solvent is crucial. Aprotic solvents that can dissolve both the polar amine and the less polar carbonyl compound are preferred. 1,2-Dichloroethane (DCE) is the most common and effective solvent for reactions with NaBH(OAc)₃.[9] Other solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile can also be used.[10] A small amount of acetic acid is often added as a catalyst to facilitate the dehydration of the hemiaminal and the formation of the iminium ion.[8]

Protocols

Protocol 1: General Procedure for the Reductive Amination of a 4-Aminopyrazole Derivative

This protocol provides a robust starting point for the N-alkylation of various substituted 4-aminopyrazoles with a range of aldehydes and ketones.

Materials:

  • 4-Aminopyrazole derivative (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH) (optional, ~0.1 equiv for aldehydes, 1-2 equiv for ketones)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-aminopyrazole derivative (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Add anhydrous DCE or DCM to dissolve the reactants (concentration typically 0.1-0.5 M).

  • If using a ketone, or if the reaction with an aldehyde is sluggish, add acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel or by crystallization.

Protocol 2: Synthesis of N-Substituted Ferrocenylpyrazole Amines (Adapted Literature Example)

This protocol is adapted from a reported procedure for the reductive amination of a pyrazole-4-carbaldehyde, demonstrating the reaction's applicability to complex, substituted systems.[11]

Materials:

  • 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Desired primary or secondary amine (e.g., n-propylamine, morpholine) (1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 mmol, 0.3 g)

  • Anhydrous 1,2-dichloroethane (DCE) (35 mL)

Procedure:

  • To a solution of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and the corresponding amine (1.2 mmol) in dry 1,2-dichloroethane (35 mL), add sodium triacetoxyborohydride (1.4 mmol).[11]

  • Heat the resulting mixture to reflux and monitor the reaction by TLC. Reaction times typically range from 1 to 3 hours.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the target N-substituted aminomethyl-ferrocenylpyrazole.

ParameterProtocol 1 (General)Protocol 2 (Adapted Example)[11]
Amine Substrate 4-Aminopyrazole DerivativeVarious Primary/Secondary Amines
Carbonyl Substrate Aldehyde or Ketone1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde
Reducing Agent NaBH(OAc)₃ (1.5 equiv)NaBH(OAc)₃ (1.4 equiv)
Solvent DCE or DCM1,2-Dichloroethane (DCE)
Temperature Room TemperatureReflux
Reaction Time 1 - 24 hours1 - 3 hours

Purification and Characterization

Purification:

  • Column Chromatography: Products are often purified by flash chromatography on silica gel. Because the resulting amine products can be basic, it is sometimes advantageous to pre-treat the silica gel with triethylamine (typically 1% v/v in the eluent) to prevent streaking and improve separation.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method of purification.

  • Acid/Base Extraction: A preliminary purification can be achieved by dissolving the crude product in an organic solvent (e.g., DCM) and washing with dilute acid (e.g., 1M HCl) to extract the basic amine product into the aqueous layer. The aqueous layer is then basified (e.g., with 1M NaOH) and back-extracted with an organic solvent to recover the purified amine.

Expected Results & Characterization: The successful formation of the N-substituted 4-aminopyrazole can be confirmed by standard spectroscopic methods.

  • ¹H NMR: Look for the appearance of new signals corresponding to the protons of the newly introduced alkyl group. A characteristic signal is the methylene (-CH₂-) group adjacent to the nitrogen, which typically appears as a singlet or multiplet. The NH proton will also be present, often as a broad singlet.

  • ¹³C NMR: The appearance of new signals in the aliphatic region of the spectrum corresponding to the carbons of the new N-alkyl group is expected.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the calculated mass of the desired product.

  • Infrared (IR) Spectroscopy: The C=O stretch of the starting carbonyl compound (around 1650-1750 cm⁻¹) should disappear, while the N-H stretch of the secondary amine product will be visible (around 3300-3500 cm⁻¹).

Caption: Figure 2: Experimental Workflow for Reductive Amination

Conclusion

Reductive amination is a highly reliable and versatile strategy for the synthesis of N-substituted 4-aminopyrazole derivatives. The use of sodium triacetoxyborohydride provides a mild, selective, and safe method for this crucial transformation. The protocols and insights provided in this guide offer a comprehensive framework for researchers in drug discovery and organic synthesis to efficiently access these valuable compounds, paving the way for the development of novel therapeutics.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Supporting Information - Halogenations of 3-aryl-1H-pyrazol-5-amines. (n.d.). Beilstein Archives. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech. [Link]

  • Myers, A. C-N Bond-Forming Reactions: Reductive Amination. (n.d.). Harvard University. [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (n.d.). Semantic Scholar. [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4. [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (2020). ResearchGate. [Link]

  • Electronic Supporting Information. (2018). The Royal Society of Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (2022). Arabian Journal of Chemistry. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). University of Oregon. [Link]

  • Reductive Amination of Benzaldehyde. (n.d.). Scribd. [Link]

  • Synthesis of Pyrazoles from Hydrazones of α,β-Unsaturated Aldehydes and Nitroalkenes. (n.d.). Organic Syntheses. [Link]

  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. (2010). PubMed. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Method for purifying pyrazoles. (2011).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • Selective Control in the Reductive Amination of Benzaldehyde Towards Corresponding Amines Over Cof Supported Pt, Pd, and Rh Catalysts. (2022). SSRN. [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. (n.d.). RSC Publishing. [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • N-alkylation method of pyrazole. (n.d.).

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Application Note & Protocol: A Strategic Approach to Optimizing the Buchwald-Hartwig Amination of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Heteroaromatic Amine Coupling

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and materials science by enabling the synthesis of complex aryl amines that were previously inaccessible or required harsh, functionally intolerant methods.[1]

However, the success of the Buchwald-Hartwig amination is not universal across all substrate classes. Heteroaromatic amines, such as the title compound 1-(2-ethoxyethyl)-1H-pyrazol-4-amine, present a unique and significant challenge. The presence of additional nitrogen atoms within the pyrazole ring can lead to catalyst inhibition or poisoning, as these basic sites can coordinate to the palladium center and disrupt the catalytic cycle.[3][4]

This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to navigate these challenges. We will move beyond a simple recitation of steps to explain the underlying causality of experimental choices. Our objective is to provide a systematic and robust strategy for the optimization of the coupling between 1-(2-ethoxyethyl)-1H-pyrazol-4-amine and a representative aryl halide, ensuring reproducible and high-yielding results.

The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational optimization. The catalytic cycle, illustrated below, comprises three key stages: oxidative addition, amine coordination followed by deprotonation, and reductive elimination.[1][5][6] The efficiency of each step is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' Product amido_complex->product oa_in->pd0 Ar-X amine_in->oa_complex HNR'R'' + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Palladium Precatalyst & Ligand: The ligand is arguably the most critical component. Bulky, electron-rich biaryl phosphine ligands (i.e., "Buchwald Ligands") are essential.[7] They stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and sterically hinder the formation of inactive catalyst species.[1] For challenging heteroaromatic amines, the ligand choice is paramount to prevent catalyst poisoning.

  • Base: The base's primary role is to deprotonate the amine-palladium complex to form the key amido intermediate. The choice of base strength (e.g., strong alkoxides vs. weaker carbonates) can dramatically impact reaction rate and functional group compatibility.[3][8]

  • Solvent: The solvent must solubilize the reactants and facilitate the reaction at an appropriate temperature. Common choices include aprotic, non-polar solvents like toluene and ethereal solvents like dioxane or THF.[3][9][10]

A Systematic Workflow for Success

A haphazard, "mix-and-see" approach to optimization is inefficient and often fails. We advocate for a structured, multi-tiered screening process that allows for the logical and rapid identification of optimal conditions. This workflow is designed to be a self-validating system, where each stage informs the next.

Caption: A systematic workflow for optimizing the Buchwald-Hartwig amination.

Experimental Protocols

4.1. General Materials and Safety Precautions

  • Reagents: All reagents should be of the highest purity available. 1-(2-ethoxyethyl)-1H-pyrazol-4-amine, aryl halides, palladium precatalysts, ligands, and bases should be handled with care.

  • Solvents: Anhydrous, degassed solvents are critical for success. Solvents like toluene, 1,4-dioxane, and THF should be purified using a solvent system or purchased in septum-sealed bottles.[10]

  • Inert Atmosphere: Buchwald-Hartwig reactions are highly sensitive to oxygen.[4][10] All reactions must be set up under an inert atmosphere of argon or nitrogen, either in a glovebox or using standard Schlenk techniques. All glassware should be oven- or flame-dried prior to use.

4.2. Protocol 1: Initial Sighting Screen (High-Throughput Approach)

The goal of this initial screen is to broadly survey key parameters to identify one or more promising "hits" for further optimization.[11] This is best performed on a small scale (e.g., 0.1 mmol aryl halide) using a 96-well plate or an array of reaction vials.[12][13]

Step-by-Step Procedure:

  • Preparation (in a glovebox): To an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 eq, 0.1 mmol).

  • Dispense Solids: Add the specified palladium precatalyst, ligand (if not using a precatalyst), and base according to the screening table below.

  • Dispense Liquids: Add 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (1.2 eq, 0.12 mmol) as a stock solution in the reaction solvent. Add additional solvent to reach the desired concentration (typically 0.1-0.2 M).

  • Reaction: Seal the vials tightly and place the array on a pre-heated stirrer plate set to the desired temperature (e.g., 100 °C).

  • Monitoring: Allow the reactions to stir for a set time (e.g., 18 hours). After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the percent conversion to the desired product.

Table 1: Example Sighting Screen Conditions

Entry Pd Precatalyst (2 mol%) Ligand Base (1.4 eq) Solvent Temp (°C) Conversion (%)
1G3 XPhos(none)NaOtBuToluene100(to be determined)
2G3 XPhos(none)K₃PO₄Toluene100(to be determined)
3G3 RuPhos(none)NaOtBuToluene100(to be determined)
4G3 RuPhos(none)K₃PO₄Toluene100(to be determined)
5G3 BrettPhos(none)NaOtBuToluene100(to be determined)
6G3 BrettPhos(none)Cs₂CO₃Toluene100(to be determined)
7G3 XPhos(none)NaOtBu1,4-Dioxane100(to be determined)
8G3 RuPhos(none)NaOtBu1,4-Dioxane100(to be determined)

4.3. Protocol 2: Focused Parameter Optimization

Based on the most promising result(s) from the sighting screen, perform a more detailed screen of each individual parameter around that condition set. For example, if Entry 3 (G3 RuPhos, NaOtBu, Toluene) gave the best initial result, use those conditions as the baseline for the following screens.

  • (A) Ligand Screening: The choice of ligand is crucial for coupling heteroaromatic amines. Test a wider array of Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos, SPhos, tBuXPhos) and potentially other classes like Josiphos or N-heterocyclic carbene (NHC) ligands.[14] The steric and electronic properties of the ligand must be tuned to promote the desired reaction while preventing catalyst inhibition by the pyrazole substrate.

  • (B) Base Screening: The interaction between the base and the substrate is critical. While strong, non-nucleophilic bases like NaOtBu or LHMDS are common, they can be incompatible with sensitive functional groups.[3][8] Weaker inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are milder alternatives and should be screened thoroughly, as they often prove superior for complex heterocyclic substrates.[15]

  • (C) Solvent Screening: While toluene and 1,4-dioxane are excellent starting points, other solvents should be considered.[10] Ethereal solvents like THF or CPME, or alcoholic solvents like t-AmOH or t-BuOH can sometimes offer improved solubility or reactivity profiles.[3][16]

4.4. Protocol 3: Final Optimization of Temperature and Time

Once the optimal combination of catalyst, ligand, base, and solvent has been identified, the final step is to fine-tune the reaction temperature and duration.

  • Set up a series of identical reactions using the optimized conditions from Protocol 2.

  • Run the reactions at different temperatures (e.g., 80 °C, 100 °C, 110 °C).

  • For the most promising temperature, run a time-course experiment, taking aliquots at various intervals (e.g., 2h, 4h, 8h, 16h, 24h) to determine the point at which the reaction reaches completion. This avoids unnecessarily long reaction times which can lead to byproduct formation.

Troubleshooting Common Issues

Even with a systematic approach, challenges can arise. The following table outlines common problems and their solutions.

Table 2: Troubleshooting Guide

Problem Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield Starting materials remain unreacted.1. Inactive catalyst (improper handling, poor reagent quality).[10] 2. Catalyst poisoning by pyrazole nitrogen.[4] 3. Non-inert atmosphere (oxygen/moisture contamination).[4][10]1. Use a reliable precatalyst (e.g., G3 or G4). Ensure all reagents are pure and solvents are anhydrous/degassed. 2. Screen a wider range of sterically demanding ligands (e.g., BrettPhos, tBuXPhos). 3. Re-verify inert atmosphere setup; use fresh, anhydrous solvents.
Catalyst Decomposition A fine black precipitate (palladium black) forms in the reaction mixture.[4]1. Suboptimal ligand choice leading to unstable catalytic species. 2. Reaction temperature is too high for the catalyst system.1. Switch to a more robust ligand system (e.g., different Buchwald ligand). 2. Reduce the reaction temperature and monitor for improvement.
Side Product Formation Unidentified peaks in LC-MS/GC-MS analysis.1. Hydrodehalogenation (aryl halide is reduced).[10] 2. Homocoupling of the aryl halide or amine.[10]1. This can be promoted by certain base/ligand combinations. Re-screen weaker bases or different ligands. 2. Optimize catalyst loading and reaction temperature to minimize this pathway.
Inconsistent Results Reaction works well one day but fails the next.1. Inconsistent reagent quality (especially the base). 2. Variable levels of moisture or oxygen in the reaction setup.1. Use a fresh bottle of base or titrate to determine its activity. 2. Be meticulous with inert techniques. Ensure the glovebox or Schlenk line is functioning properly.

Conclusion

The successful Buchwald-Hartwig amination of challenging substrates like 1-(2-ethoxyethyl)-1H-pyrazol-4-amine is not a matter of chance, but of systematic and informed optimization. By understanding the catalytic cycle and methodically screening the critical parameters—ligand, base, and solvent—researchers can overcome the inherent difficulties posed by heteroaromatic amines. The protocols and strategies outlined in this guide provide a robust framework for developing a high-yielding, scalable, and reproducible C-N coupling process, accelerating progress in pharmaceutical and materials science research.

References

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  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

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  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. PubMed. [Link]

  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci. [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]

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Harnessing Ethoxyethyl-Substituted Pyrazoles in Click Chemistry: Advanced Protocols for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Pyrazoles in Click Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved pharmaceuticals and its ability to engage in diverse biological interactions.[1] Its unique electronic properties and capacity for hydrogen bonding make it an invaluable component in the design of novel therapeutics, from anti-inflammatory agents to kinase inhibitors.[2][3] "Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of complex molecular architectures by offering a highly reliable, specific, and biocompatible ligation method.[4] The fusion of these two powerful tools—the pyrazole scaffold and click chemistry—provides an efficient pathway to novel pyrazole-triazole hybrids, a class of compounds with significant therapeutic potential.[5][6]

This application note provides a detailed guide for researchers on leveraging ethoxyethyl-substituted pyrazoles as versatile building blocks for click chemistry. The 1-(1-ethoxyethyl) (EE) group serves as an excellent protecting group for the pyrazole N-H, being robust enough to withstand various reaction conditions yet easily removable under mild acidic conditions.[7][8] This strategy allows for precise regioselective functionalization and subsequent conjugation, making it ideal for applications in drug discovery, chemical biology, and materials science. We will explore detailed, field-proven protocols for the synthesis of key precursors and their application in both CuAAC and the more advanced, catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principle: The Role of the Ethoxyethyl Protecting Group

The N-H proton of the pyrazole ring can interfere with many synthetic transformations, including metallation and certain cross-coupling reactions. The use of a protecting group is therefore essential for many multi-step syntheses. The ethoxyethyl (EE) group is particularly advantageous for the following reasons:

  • Ease of Introduction: It is readily introduced by reacting the N-unsubstituted pyrazole with ethyl vinyl ether under mild acidic catalysis.[7]

  • Stability: The EE group is stable to a wide range of non-acidic reagents and reaction conditions, including organometallic reagents and the basic conditions often used in cross-coupling reactions.[8]

  • Mild Deprotection: It can be cleaved under mild acidic conditions (e.g., dilute HCl in an alcohol solvent), which are typically compatible with the sensitive functional groups present in complex molecules and the newly formed triazole ring.[7][9]

This strategic use of the EE group allows for the synthesis of pyrazole-alkyne or pyrazole-azide synthons that can be cleanly and efficiently clicked to a partner molecule, with the protecting group removed in a final, non-destructive step.

Diagram 1: The Ethoxyethyl Protection-Deprotection Strategy

This diagram illustrates the workflow for utilizing the ethoxyethyl protecting group in the context of pyrazole functionalization and subsequent click chemistry applications.

G Pyrazole N-Unsubstituted Pyrazole EVE Ethyl Vinyl Ether (H+ catalyst) Pyrazole->EVE ProtectedPyrazole N-Ethoxyethyl Protected Pyrazole EVE->ProtectedPyrazole Protection Functionalization Functionalization (e.g., Sonogashira coupling to introduce alkyne) ProtectedPyrazole->Functionalization ClickPrecursor Protected Pyrazole Click Precursor (Alkyne or Azide) Functionalization->ClickPrecursor Synthesis ClickReaction Click Chemistry (CuAAC or SPAAC) ClickPrecursor->ClickReaction ProtectedProduct Protected Pyrazole-Triazole Conjugate ClickReaction->ProtectedProduct Ligation Deprotection Mild Acidic Deprotection ProtectedProduct->Deprotection FinalProduct Final N-H Pyrazole-Triazole Conjugate Deprotection->FinalProduct Cleavage

Caption: Workflow for EE-protected pyrazole click chemistry.

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Ethoxyethyl)-4-iodopyrazole (EE-Iodo-Pyrazole)

This protocol describes the foundational step of protecting and iodinating the pyrazole ring, creating a versatile intermediate for subsequent functionalization.

Rationale: 4-Iodopyrazole is a key precursor. The iodine atom can be readily converted into an alkyne via Sonogashira coupling or other cross-coupling reactions. Protecting the nitrogen with the EE group is performed first to prevent side reactions during the subsequent coupling step.[7]

Materials:

  • 4-Iodopyrazole

  • Ethyl vinyl ether

  • Benzene (or a suitable alternative like Dichloromethane)

  • Concentrated HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alumina (neutral, for filtration)

Procedure:

  • To a solution of 4-iodopyrazole (1.0 eq) in benzene (approx. 0.8 M), add ethyl vinyl ether (2.6 eq).

  • Add a single drop of concentrated HCl to catalyze the reaction.

  • Stir the mixture at 30-40°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of NaHCO₃ (approx. 0.3 mL per mmol of pyrazole).

  • Dry the organic layer over anhydrous K₂CO₃.

  • Filter the solution through a small pad of neutral alumina to remove baseline impurities and the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 1-(1-ethoxyethyl)-4-iodopyrazole as an oil, which can often be used in the next step without further purification.

Parameter Value Reference
Starting Material 4-Iodopyrazole[7]
Reagent Ethyl vinyl ether[7]
Catalyst Conc. HCl[7]
Solvent Benzene or DCM[7]
Temperature 30-40 °C[7]
Reaction Time 2 hours[7]
Typical Yield >95%[7]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an EE-protected pyrazole-alkyne to an organic azide. This is the most common and robust method for forming 1,4-disubstituted pyrazole-triazole hybrids.[10][11]

Rationale: The Cu(I) catalyst is essential for the regioselective formation of the 1,4-triazole isomer and for dramatically accelerating the reaction rate compared to the uncatalyzed thermal cycloaddition.[4][12] Sodium ascorbate is used to reduce a Cu(II) salt (like CuSO₄) in situ to the active Cu(I) species and to prevent oxidative homocoupling of the alkyne.[13] A mixed solvent system like MeOH/H₂O or t-BuOH/H₂O is often used to solubilize both the organic substrates and the inorganic copper salts.[10]

Materials:

  • EE-protected Pyrazole-Alkyne (e.g., synthesized from EE-Iodo-Pyrazole via Sonogashira coupling) (1.0 eq)

  • Organic Azide (e.g., Benzyl Azide) (1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.15 eq)

  • Sodium L-Ascorbate (0.30 eq)

  • Methanol/Water (10:1 v/v) or t-Butanol/Water (1:1 v/v)

Procedure:

  • In a reaction vial, dissolve the EE-protected pyrazole-alkyne (1.0 eq) and the organic azide (1.2 eq) in the chosen solvent system (e.g., MeOH/H₂O, 10:1).

  • Add sodium L-ascorbate (0.30 eq) followed by copper(II) sulfate pentahydrate (0.15 eq).

  • Stir the reaction mixture vigorously at a temperature ranging from room temperature to 55°C. The optimal temperature may depend on the reactivity of the substrates.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-5 hours.[14]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure EE-protected pyrazole-triazole conjugate.

Parameter Value Range Reference
Catalyst System CuSO₄·5H₂O / Sodium Ascorbate[10][14]
Catalyst Loading 2.5 - 15 mol% Cu(II)[10]
Solvent t-BuOH/H₂O (1:1), MeOH/H₂O (10:1)[10][14]
Temperature 25 - 55 °C[14]
Reaction Time 1 - 24 hours[10][14]
Typical Yield 80 - 95%[14]

Diagram 2: The CuAAC Catalytic Cycle

This diagram outlines the widely accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

CuAAC_Cycle CuI Cu(I) Acetylide [R1-C≡C-Cu] CuI->Acetylide + Alkyne - H+ Alkyne R1-C≡CH Azide R2-N3 Product Triazole Product Product->CuI Catalyst Regeneration center Metallacycle 6-Membered Cu(III) Metallacycle Acetylide->Metallacycle + Azide Vinylide Copper Vinylide Intermediate Vinylide->Product Protonolysis Metallacycle->Vinylide Ring Contraction SPAAC_Workflow cluster_reactants Reactants cluster_product Product PyrazoleAzide Pyrazole-N3 TriazoleProduct Regioisomeric Triazole Mixture PyrazoleAzide->TriazoleProduct Catalyst-Free Room Temp. Cyclooctyne Strained Alkyne (e.g., DBCO) Cyclooctyne->TriazoleProduct Catalyst-Free Room Temp.

Sources

Guide to the Storage, Handling, and Stability Assessment of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine Powder

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the optimal storage and handling conditions for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine powder, a heterocyclic amine intermediate crucial in synthetic and medicinal chemistry. Due to the presence of a reactive primary amine and an aromatic pyrazole ring, this compound is susceptible to specific degradation pathways, primarily oxidation. Adherence to these protocols is critical for preserving the compound's purity, ensuring experimental reproducibility, and extending its viable shelf life. This guide details the scientific rationale behind the recommended conditions and provides step-by-step protocols for storage, handling, and stability assessment using standard analytical techniques.

Chemical Profile and Stability Overview

1-(2-ethoxyethyl)-1H-pyrazol-4-amine is a substituted pyrazole derivative. Its stability is primarily influenced by two key structural features: the pyrazole ring and the 4-position primary amine group.

  • Primary Amine (-NH₂): This group is the most significant contributor to the compound's potential instability. Primary aromatic amines are susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This oxidative process is often autocatalytic and can be accelerated by exposure to light and heat, frequently resulting in the formation of colored impurities and a visible darkening of the material from a white or off-white powder to yellow or brown.

  • Pyrazole Ring: While the pyrazole ring itself is a robust aromatic heterocycle, it is not immune to degradation.[2][3] The ring system can undergo oxidation, and prolonged exposure to UV or high-intensity visible light can induce photodegradation.[1]

  • Ethoxyethyl Group: The ether linkage is generally stable under normal storage conditions but should be considered when performing forced degradation studies at extreme pH or temperature.

Given these features, the primary degradation pathways of concern are oxidation and, to a lesser extent, photodegradation. Moisture can also facilitate degradation by acting as a medium for reactive species.[1]

Compound Identification
PropertyValue
IUPAC Name 1-(2-ethoxyethyl)-1H-pyrazol-4-amine
Molecular Formula C₇H₁₃N₃O
Molecular Weight 155.20 g/mol
Canonical SMILES CCOCCN1C=C(C=N1)N
Physical Form Powder/Solid
Potential Degradation Pathways

The following diagram illustrates the key molecular sites susceptible to degradation.

Caption: Key degradation stressors and susceptible sites.

Recommended Storage and Handling Protocols

To mitigate degradation, rigorous exclusion of atmospheric oxygen, moisture, and light is paramount.[4] The following conditions are recommended for maximizing the long-term stability of the powder.

Summary of Storage Conditions
ParameterConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term) Reduces the rate of chemical degradation and decomposition reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the electron-rich primary amine, the most likely degradation pathway.[4]
Light Protection from Light Prevents light-induced degradation (photodegradation).[1]
Moisture Dry/Desiccated Environment Minimizes moisture-facilitated hydrolysis and oxidation.[1]
Container Tightly sealed, amber glass vial with a PTFE-lined cap.Provides a barrier against light, moisture, and air, while being non-reactive.[1]
Protocol for Long-Term Storage
  • Container Preparation: Upon receipt, if the compound is not already in a suitable container, transfer it inside a glovebox or an inert atmosphere glove bag.

  • Inert Atmosphere Blanketing: Use a vial that can be securely sealed. Before sealing, flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace all air.

  • Sealing: Tightly seal the vial with a PTFE-lined cap. For added security, wrap the cap-vial interface with Parafilm®.

  • Light Protection: Place the sealed vial inside a secondary, light-opaque container or wrap it completely in aluminum foil.

  • Refrigeration/Freezing: Place the protected vial in a designated freezer (-20°C) for long-term storage. Ensure the storage area is free from frequent temperature fluctuations.

Protocol for Handling and Dispensing

Handling should always be performed in a manner that minimizes exposure to the atmosphere.[5][6]

  • Equilibration: Before opening, remove the vial from the freezer/refrigerator and allow it to warm to ambient temperature in a desiccator (approx. 30-60 minutes). This crucial step prevents atmospheric moisture from condensing on the cold powder.

  • Inert Environment Transfer: Transfer the vial into a glovebox or a glove bag filled with nitrogen or argon.[7]

  • Dispensing: Briefly open the vial inside the inert atmosphere. Use a clean, dry spatula to weigh the desired amount of powder into a tared, dry receiving vessel.

  • Resealing: Immediately after dispensing, re-blanket the headspace of the stock vial with inert gas before tightly sealing it again.

  • Return to Storage: Re-apply Parafilm® and any light-protecting wrap before returning the stock vial to its designated cold storage location.

Caption: Workflow for handling air-sensitive powder.

Stability Assessment and Quality Control Protocols

A formal stability study is the only definitive way to establish a re-test period or shelf life for a specific batch of material under your laboratory's conditions.[8][9] The protocols below are based on principles from the International Council for Harmonisation (ICH) guidelines.[10]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for assessing purity and detecting degradation products due to its high sensitivity and resolving power.[11][12]

  • Primary Metric: Purity is determined by the peak area percentage of the main compound relative to the total peak area of all detected components.

  • Degradation Indicator: The appearance of new peaks or the growth of existing impurity peaks over time signifies degradation.

Protocol for a Baseline (Time-Zero) Analysis
  • Upon receiving a new batch, immediately perform a comprehensive analysis.

  • Sample Preparation: Accurately prepare a solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration.

  • HPLC Analysis: Analyze the solution using a validated, stability-indicating HPLC method.

  • Data Recording: Record the chromatogram, the purity of the main peak (as a percentage), and the retention times and peak areas of all detectable impurities.

  • Characterization: If possible, use LC-MS to obtain mass data for the main peak and any significant impurities to aid in future identification.[12][13]

  • Documentation: This "Time-Zero" data serves as the baseline against which all future stability time points will be compared.

Protocol for Long-Term and Accelerated Stability Studies

This protocol allows for the systematic evaluation of the compound's stability over time under controlled conditions.[8]

  • Aliquoting: Prepare multiple, small aliquots of the powder in individual vials from the same batch. This avoids repeated opening and closing of a single stock container.

  • Conditioning: Store these aliquots under the conditions outlined in the table below. Each condition should have enough vials for testing at all specified time points.

  • Testing Schedule: At each designated time point (e.g., 3 months, 6 months), remove one vial from each storage condition.

  • Analysis: Allow the vial to equilibrate to room temperature and perform HPLC analysis exactly as described in the baseline protocol (3.2).

  • Evaluation: Compare the HPLC results to the Time-Zero data. Note any change in physical appearance, decrease in purity of the main peak, or increase in the area of any impurity peaks.

Recommended Stability Study Parameters
Study TypeStorage ConditionTesting Time PointsPurpose
Long-Term 2-8°C, Protected from light, Inert Atmosphere0, 3, 6, 9, 12, 18, 24 monthsTo establish the real-time shelf life under recommended storage conditions.[8]
Accelerated 25°C / 60% RH¹, Protected from light0, 1, 3, 6 monthsTo increase the rate of degradation and identify likely degradation products quickly.[14]
Accelerated 40°C / 75% RH¹, Protected from light0, 1, 3, 6 monthsTo provide data for assessing the effect of short-term excursions outside labeled storage.[9]

¹RH = Relative Humidity. Can be achieved using calibrated stability chambers or desiccators with saturated salt solutions.

G cluster_studies Stability Studies start Receive New Batch of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine baseline Perform Time-Zero Analysis (HPLC, LC-MS) Establish Baseline Purity start->baseline aliquot Aliquot Powder into Multiple Vials under Inert Atmosphere baseline->aliquot long_term Long-Term Study (e.g., 5°C, Inert Gas) aliquot->long_term accelerated Accelerated Study (e.g., 40°C/75% RH) aliquot->accelerated analyze At Each Time Point: - Remove Aliquot - Perform HPLC Analysis long_term->analyze accelerated->analyze compare Compare Results to Time-Zero Baseline analyze->compare stable No Significant Change: - Purity Meets Spec - No New Impurities compare->stable Stable degraded Significant Change: - Purity Loss - Impurity Growth - Color Change compare->degraded Degradation Observed continue_study Continue to Next Time Point stable->continue_study establish_retest Establish/Confirm Re-Test Date stable->establish_retest investigate Investigate & Set Shorter Re-Test Date degraded->investigate continue_study->analyze

Caption: Decision workflow for a stability testing program.

Troubleshooting Guide

ObservationPotential CauseRecommended Action
Powder changes color (e.g., off-white to yellow/brown).Oxidation of the primary amine group.This is a clear sign of degradation. The batch should be considered suspect. Perform HPLC analysis to quantify purity loss. If purity is compromised, discard the material. Ensure future storage is strictly under an inert atmosphere.
New peaks appear on the HPLC chromatogram.Chemical degradation (oxidation, hydrolysis, photodegradation).Compare the chromatogram to the Time-Zero baseline. If new impurity peaks exceed acceptable limits, the material may not be suitable for use. Attempt to identify the degradants using LC-MS. Review storage and handling procedures.
Purity by HPLC assay decreases over time.Slow decomposition under the current storage conditions.This is expected, but the rate is critical. Use the data to establish a re-test date. If the rate of degradation is faster than expected, re-evaluate the storage conditions (e.g., move from 4°C to -20°C).
Powder appears clumpy or sticky.Moisture absorption.The compound has likely been exposed to ambient humidity. Store the material in a desiccator under vacuum for 24 hours to remove excess moisture, then re-analyze for purity. Ensure handling protocols strictly prevent moisture exposure.

Safety Precautions

  • Always handle 1-(2-ethoxyethyl)-1H-pyrazol-4-amine in a well-ventilated area or a chemical fume hood.[15][16]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Avoid inhalation of the powder. Avoid contact with skin and eyes.[18]

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for the most detailed and specific safety information before handling.[15][16][17][18]

References

  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986).
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Chiu, C.P., & Chen, B.H. (2000). Stability of heterocyclic amines during heating. FAO AGRIS. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]

  • Lab Manager. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • IJRAR.org. (2024). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • University of Wisconsin–Madison EHS. (n.d.). Chemical Storage. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Retrieved from [Link]

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • PMC. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate. Retrieved from [Link]

  • Angene Chemical. (2024, December 26). Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (n.d.). Humidity Effects on Sub-Ambient Direct Air Capture of CO2 with Amine Functionalized Mg-Al LDHs and MMOs. Retrieved from [Link]

  • PMC. (2025, November 25). Climatic Conditions and Amine Loading Impact the Performance of Laminate-Supported Poly(ethylenimine) Direct Air Capture Sorbents. Retrieved from [Link]

  • NIH PubChem. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • IJNRD. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • ResearchGate. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • JETIR. (2024, June). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • NIH PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. Retrieved from [Link]

  • PMC. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • Coriolis Pharma. (2024, December 11). Stability Studies-Regulations, Patient Safety & Quality. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-ethoxyethyl)-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Basicity of Heterocyclic Aromatic Amines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

Status: Active Ticket ID: PYR-ETH-004 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (CAS: 1150617-54-1) is a critical workflow in the development of JAK inhibitors and other kinase-targeting therapeutics.[1] While the chemistry appears straightforward—alkylation of 4-nitropyrazole followed by reduction—researchers frequently encounter yield losses at two specific bottlenecks: regioselectivity during alkylation (N1 vs. N2 isomerism) and product loss during aqueous workup due to the amphiphilic nature of the amino-ether side chain.

This guide replaces standard operating procedures with a troubleshooting-first approach, designed to diagnose and resolve yield-killing variables in real-time.

Module 1: The Alkylation Phase (Regiocontrol)

The Core Challenge: 4-Nitropyrazole is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized, allowing alkylation at either nitrogen.[1] However, steric hindrance and thermodynamic stability favor N1-alkylation.[1] The goal is to maximize the N1-isomer (Target) over the N2-isomer (Impurity).

Critical Workflow Diagram

AlkylationPathway cluster_0 Optimization Zone Start 4-Nitropyrazole Intermediate Tautomeric Anion Start->Intermediate Deprotonation Reagent 1-Bromo-2-ethoxyethane + Base Product N1-Isomer (Target) 1-(2-ethoxyethyl)-4-nitropyrazole Reagent->Product Major Path (Thermodynamic) Impurity N2-Isomer (Byproduct) (Often inseparable by flash) Reagent->Impurity Minor Path (Kinetic) Intermediate->Reagent

Caption: Divergent alkylation pathways of 4-nitropyrazole. N1-alkylation is thermodynamically favored but sensitive to base cation size and solvent polarity.[1]

Troubleshooting the Alkylation

Q: My isolated yield is low (<50%), and NMR shows a mixture of isomers. What is wrong? A: You are likely using a base that promotes "naked" anion formation without templating, or the reaction temperature is too high (favoring the kinetic N2 product).[1]

The "Cesium Effect" Solution: Switch from Sodium Hydride (NaH) or Potassium Carbonate (


) to Cesium Carbonate (

)
.[1]
  • Mechanism: The large Cesium cation (

    
    ) stabilizes the pyrazolate anion and often coordinates with the incoming electrophile's ether oxygen (the ethoxy group), creating a "template" effect that directs alkylation to the less sterically hindered N1 position.[1]
    
  • Solvent: Use DMF or Acetonitrile (ACN).[1] DMF is superior for solubility but harder to remove.[1]

Q: The reaction is stalled. I see starting material despite excess alkyl halide. A: 1-bromo-2-ethoxyethane is less reactive than simple alkyl halides due to the inductive effect of the ether oxygen.[1]

  • Fix: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to generate the more reactive iodide in situ (Finkelstein reaction).

Base SystemSolventTempTypical N1:N2 RatioNotes
NaH THF/DMF0°C

RT
60:40Fast, but poor regioselectivity ("naked" anion).[1]

AcetoneReflux75:25Slow reaction; requires high heat.

DMF60°C>95:5 Recommended. Best regiocontrol via cation templating.

Module 2: The Reduction Phase (Chemo-Selectivity)

The Core Challenge: Reducing the nitro group to an amine without poisoning the catalyst or forming azo-dimers.[1]

Protocol Selection Guide

Q: I am using Pd/C and Hydrogen balloons, but the reaction stops at 80% conversion. A: The amine product can poison the Palladium surface.[1]

  • Fix: Add 1.0 equivalent of HCl (or Acetic Acid) to the reaction mixture. This protonates the resulting amine immediately, preventing it from binding to the Pd catalyst.[1]

  • Warning: If using the HCl method, you must neutralize carefully during workup, or you will lose the product to the aqueous layer (see Module 3).[1]

Q: Can I use Iron (Fe) reduction instead? A: Yes, and it is often cheaper for scale-up, but it generates iron sludge which traps your product.[1]

  • Protocol: Fe powder (5 eq) +

    
     (2 eq) in EtOH/Water (3:1) at reflux.[2][3][4][5]
    
  • Crucial Step: Filter the hot reaction mixture through a Celite pad immediately. If it cools, the product will precipitate inside the iron filter cake.[1]

Module 3: Isolation & Purification (The "Invisible" Loss)

The Core Challenge: The target molecule, 1-(2-ethoxyethyl)-1H-pyrazol-4-amine , contains a polar amine and an ether chain.[1] It is highly water-soluble (amphiphilic).[1] Standard EtOAc/Water extraction often results in 0% yield because the product stays in the water. [1]

Isolation Decision Tree

WorkupLogic Start Crude Reaction Mixture (Post-Reduction) Check Is the solvent water-miscible? (EtOH/MeOH/DMF) Start->Check Evap Evaporate to Dryness (Remove ALL alcohol) Check->Evap Yes RouteB Continuous Extraction (DCM or CHCl3) Evap->RouteB Option 1 (Free base) RouteC Salt Formation (HCl in Dioxane) Evap->RouteC Option 2 (Recommended) RouteA Acid/Base Extraction (Risky for this substrate) Result1 Result1 RouteB->Result1 Yield: Moderate (Requires 24h) Result2 Result2 RouteC->Result2 Yield: High (Precipitates as solid)

Caption: Selection logic for isolating hydrophilic aminopyrazoles. Salt formation is preferred over liquid-liquid extraction.[1]

Q: I extracted with Ethyl Acetate 3 times, but the organic layer is empty. A: Ethyl Acetate is too non-polar. The product prefers water.

  • Solution 1 (The "Salting Out" Method): Saturate the aqueous layer with NaCl (brine) until no more salt dissolves.[1] Then extract with DCM (Dichloromethane) or IPA/CHCl3 (1:3 mixture) .[1] The alcohol helps pull the amine into the organic phase.[1]

  • Solution 2 (The "Salt Formation" Method - Recommended): Do not extract with water.[1] Filter the catalyst, evaporate the organic solvent (EtOH), redissolve the residue in dry Dioxane or Ether, and add 4M HCl in Dioxane . The product will precipitate as the hydrochloride salt.[1] This is purer and more stable than the free base.[1]

FAQ: Rapid-Fire Troubleshooting

Q: The product turns brown/black upon standing. A: Aminopyrazoles are oxidation-sensitive. Store the free base under Argon/Nitrogen at -20°C. The HCl salt form is stable at room temperature and is recommended for storage.[1]

Q: Can I use 1-chloro-2-ethoxyethane instead of the bromo-analog? A: Yes, but it is significantly slower.[1] You must add Potassium Iodide (KI) and increase the temperature to 80-90°C.[1]

Q: Is this reaction safe? A: 4-Nitropyrazoles are energetic materials (though less sensitive than trinitro- variants).[1] Avoid heating the dry solid. Always keep the reaction in solution.

References

  • Regioselective Alkylation of Indazoles/Pyrazoles

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
    • Source:PMC (PubMed Central), 2024.[1]

    • Relevance: Validates the "Cesium Effect" and chelation mechanism for N-alkyl
    • URL:[Link]

  • Reduction Methodologies

    • Title: The nitro to amine reduction: from millions of tons to single molecule studies.
    • Source:PMC (PubMed Central), 2022.[1]

    • Relevance: detailed comparison of Pd/C vs.
    • URL:[Link]

  • Synthesis of Hydrophilic Aminopyrazoles

    • Title: Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids.[1]

    • Source:Molecules (MDPI), 2022.[1]

    • Relevance: Describes the synthesis of 3/5-aminopyrazoles and specifically mentions the preparation of HCl, tosylate, and mesylate salts to improve solubility and handling of these hybrids.
    • URL:[Link][1]

  • General Pyrazole Chemistry

    • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[1][3]

    • Source:PMC (PubMed Central), 2018.[1]

    • Relevance: Provides general workup and handling procedures for aminopyrazole precursors.
    • URL:[Link][1]

Sources

Solving solubility issues of pyrazole amines in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when working with pyrazole amines.

Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for phenols and arenes to improve metabolic stability and potency in kinase inhibitors and anti-inflammatory agents[1]. However, their unique physicochemical properties often cause severe solubility bottlenecks during organic synthesis. This guide is designed to deconstruct these challenges mechanistically and provide field-proven, self-validating protocols to keep your synthesis moving forward.

The Mechanistic Root of the Problem: The "Hydrogen Bond Zipper"

Before troubleshooting, we must understand why aminopyrazoles are notoriously insoluble in standard organic solvents.

The pyrazole ring contains both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the sp2 hybridized nitrogen). When you add an exocyclic amine (NH₂) to the 3- or 5-position, you introduce additional donors and acceptors. This creates a highly dense intermolecular hydrogen bond network—often referred to as a "hydrogen bond zipper" structure[2]. This supramolecular lattice dramatically increases the lattice energy of the solid, making it thermodynamically unfavorable for the compound to dissolve in moderately polar or non-polar organic solvents like toluene or dichloromethane[3].

HbondLogic Unprotected Unprotected Aminopyrazole (Exposed NH & NH2) Network Intermolecular H-Bond 'Zipper' Supramolecular Lattice Unprotected->Network Insoluble High Lattice Energy Poor Organic Solubility Network->Insoluble Protected Protected Aminopyrazole (e.g., THP/Boc on NH) Disrupted Steric Shielding & H-Bond Donor Masking Protected->Disrupted Soluble Decreased Lattice Energy High Organic Solubility Disrupted->Soluble

Logical relationship between protecting group strategy and aminopyrazole solubility.

Troubleshooting Guide & FAQs

Q1: My aminopyrazole intermediate is precipitating out of the reaction mixture prematurely, halting the conversion. How do I keep it in solution? A: Premature precipitation is a kinetic issue where the product reaches its saturation point before the reaction completes[3]. If you are running a multi-component cyclocondensation in aqueous or semi-aqueous media, I highly recommend introducing a hydrotrope. For example, adding sodium p-toluenesulfonate (NaPTS) acts as a hydrotrope that hydrates hydrophobic head groups, decreases electrostatic attraction, and significantly increases the solubility of poorly soluble organic intermediates in water[4]. If working in strictly organic media, swap your solvent to 1,4-dioxane, which has superior solvating power for these scaffolds (see Table 1).

Q2: I need to purify a highly polar 5-aminopyrazole, but it will not dissolve in standard recrystallization solvents. What is the logical approach? A: When standard recrystallization fails due to poor solubility, you must shift from a single-solvent thermal gradient to a binary solvent system using thermodynamic control[3]. You dissolve the compound in a "good" solvent (where it is highly soluble) and slowly introduce a "poor" solvent (anti-solvent) until the mixture reaches the metastable zone.

Table 1: Relative Mole Fraction Solubility of Aminopyrazoles by Solvent Based on high-performance liquid chromatography (HPLC) thermodynamic solubility studies of 5-amino-3-methyl-1-phenylpyrazole at elevated temperatures, solvents rank as follows[2]:

RankSolventSolvating PowerMechanistic Rationale
11,4-DioxaneExcellentStrong H-bond acceptor; disrupts the "zipper" lattice without donating protons.
2AcetonitrileExcellentHigh dipole moment effectively solvates the polar pyrazole core.
3MethanolGoodActs as both H-bond donor and acceptor; competes with intermolecular bonds.
4IsobutanolModerateBulky alkyl chain provides some organic solubility, but lower polarity limits capacity.
5EthanolModerateStandard polar protic solvent; often requires heating to achieve dissolution.
9ToluenePoorNon-polar; cannot break the strong H-bond networks of the aminopyrazole.
10CyclohexaneVery PoorHighly non-polar; aminopyrazoles are nearly completely insoluble.

Q3: My final aminopyrazole is completely insoluble, preventing subsequent cross-coupling or acylation steps. How can I alter the molecule to proceed? A: You must temporarily destroy the hydrogen bond network. The most effective way to do this is by masking the pyrazole NH group with a protecting group such as Tetrahydropyranyl (THP) or tert-Butyloxycarbonyl (Boc)[5]. By replacing the hydrogen bond donor with a bulky, lipophilic group, you drastically lower the lattice energy, rendering the molecule highly soluble in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Workflow Start Identify Solubility Bottleneck Precipitation Premature Precipitation During Reaction Start->Precipitation Purification Failing Recrystallization During Work-up Start->Purification Downstream Inert Intermediate in Downstream Steps Start->Downstream Sol1 Apply Hydrotropes (e.g., NaPTS) Precipitation->Sol1 Sol2 Binary Solvent System (Thermodynamic Control) Purification->Sol2 Sol3 Mask H-Bond Donors (THP/Boc Protection) Downstream->Sol3

Troubleshooting workflow for resolving aminopyrazole solubility issues at various synthesis stages.

Self-Validating Experimental Protocols

To ensure your success at the bench, follow these detailed, causality-driven methodologies. Each protocol contains built-in validation steps so you can verify success in real-time.

Protocol A: Solvent-Free THP Protection of Aminopyrazoles

Purpose: To mask the pyrazole NH group, disrupting intermolecular H-bonding and drastically improving solubility in organic solvents for downstream coupling[5].

  • Reagent Mixing: In a round-bottom flask, combine the solid aminopyrazole (1.0 eq) and 3,4-dihydro-2H-pyran (DHP) (1.5 eq).

    • Causality: Running the reaction neat (solvent-free) maximizes the collision frequency between the insoluble aminopyrazole and liquid DHP, driving the equilibrium forward without needing aggressive heating.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq). Stir at room temperature for 2-4 hours.

    • Causality: TFA protonates the DHP double bond, creating a highly reactive oxocarbenium ion that the pyrazole nitrogen can attack.

  • Self-Validation Step (In-Process): Observe the physical state of the reaction. As the THP group attaches and disrupts the H-bond network, the initially heterogeneous slurry will transition into a clear, homogenous oil.

  • Quenching & Work-up: Dilute the mixture with ethyl acetate (in which the product is now highly soluble) and wash with saturated aqueous NaHCO₃ to neutralize the TFA.

  • Self-Validation Step (Analytical): Spot the organic layer on a silica TLC plate. The disappearance of the baseline aminopyrazole spot and the appearance of a high-Rf product spot confirms successful masking of the polar groups.

Protocol B: Binary Solvent Recrystallization (Anti-Solvent Method)

Purpose: To purify highly polar aminopyrazoles that degrade upon excessive heating or fail to dissolve in single-solvent systems[3].

  • Primary Dissolution: Suspend the crude aminopyrazole in a minimal volume of a "good" solvent (e.g., 1,4-dioxane or acetonitrile) and heat to gentle reflux until complete dissolution occurs.

  • Hot Filtration: If any particulate matter remains, rapidly filter the hot solution through a pre-warmed fritted funnel.

    • Causality: This removes insoluble inorganic salts or polymerized impurities that act as unwanted nucleation sites.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add a "poor" solvent (e.g., toluene or cyclohexane) dropwise until a faint, persistent turbidity is observed.

    • Causality: Dropwise addition ensures the system stays under thermodynamic control. Rapid addition would cause kinetic "crashing out," trapping impurities within an amorphous solid.

  • Self-Validation Step (Nucleation): Add exactly 3-5 drops of the "good" solvent until the turbidity just clears. This indicates you are perfectly positioned at the edge of the metastable zone.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed, yielding highly pure crystalline needles.

References

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI. URL:[Link]

  • ResearchGate. "Recent developments in aminopyrazole chemistry." ResearchGate. URL: [Link]

  • Semantic Scholar. "Green protection of pyrazole, thermal isomerization and deprotection..." Semantic Scholar. URL: [Link]

Sources

Purification methods for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (CAS: 953798-23-1 or related derivatives), a critical building block in the synthesis of JAK inhibitors and other kinase-targeting small molecules.

This molecule presents a "perfect storm" of purification challenges:

  • High Polarity: The ethoxyethyl side chain combined with the primary amine makes the free base highly water-soluble, complicating aqueous extraction.

  • Oxidative Instability: Like many electron-rich amino-heterocycles, it rapidly oxidizes to colored azo/hydrazo impurities upon air exposure.

  • Regioisomerism: The precursor alkylation step often yields a mixture of N1- and N2-isomers which are difficult to separate at the amine stage.

This guide prioritizes preventative purification —cleaning up the stream before the final amine is generated—and stabilizing the final product as a salt.

Module 1: The "Upstream" Strategy (Regioisomer Control)

User Issue: "I have a mixture of N1 and N2 isomers in my final amine product. Silica chromatography is causing significant yield loss and streaking."

Technical Diagnosis: Separating N1- and N2-substituted 4-aminopyrazoles on silica is inefficient due to the high polarity of the amine group, which interacts strongly with silanols. The separation must be performed at the Nitro precursor stage (4-nitro-1-(2-ethoxyethyl)-1H-pyrazole).

The Solution: Shift your purification efforts upstream. The nitro group is electron-withdrawing, reducing the basicity of the pyrazole and making the isomers significantly less polar and easier to separate.

Protocol: Precursor Purification

  • Alkylation: React 4-nitropyrazole with 1-bromo-2-ethoxyethane using Cs₂CO₃ or K₂CO₃ in DMF.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).

  • Separation: Perform silica gel chromatography on the nitro intermediate.

    • N1-isomer (Desired): Typically elutes second (more polar) due to the dipole moment alignment.

    • N2-isomer (Impurity): Typically elutes first (less polar).

    • Note: Verify isomer identity via NOESY NMR (correlation between the side-chain protons and the pyrazole C5 proton).

FeatureNitro Intermediate (Precursor)Amine Product (Target)
Polarity Moderate (Purifiable on Silica)High (Streaks on Silica)
Stability Stable Solid/OilUnstable (Oxidizes rapidly)
Separation Strategy Flash Chromatography Crystallization (Salt)
Module 2: Reduction & Catalyst Removal

User Issue: "My product is dark/black after hydrogenation, and I suspect metal contamination."

Technical Diagnosis: The ethoxyethyl chain can act as a weak chelator, holding onto Palladium (Pd) or Iron (Fe) residues from the reduction step. Residual metals catalyze the oxidation of the amine, leading to "tar" formation.

The Solution: Implement a "Scavenge and Filter" protocol immediately post-reduction.

Protocol: Pd/C Removal & Workup

  • Atmosphere: Maintain an inert atmosphere (Nitrogen/Argon) when handling the reaction mixture.

  • Filtration: Filter the reaction mixture through a pad of Celite 545 to remove bulk catalyst. Wash the pad with Methanol (MeOH).

  • Scavenging (Critical):

    • If the filtrate is dark, add SiliaMetS® Thiol or a similar metal scavenger resin (0.5 eq w/w relative to catalyst). Stir for 30 mins.

    • Filter again through a 0.45 µm PTFE membrane.

  • Concentration: Evaporate solvent at <40°C to avoid thermal decomposition.

Module 3: Isolation of the Amine (The Salt Strategy)

User Issue: "The free base is an oil that refuses to crystallize. How do I get a handleable solid?"

Technical Diagnosis: 1-(2-ethoxyethyl)-1H-pyrazol-4-amine is often an oil or a low-melting solid in its free base form. It is hygroscopic and absorbs CO₂ from the air. Attempting to store it as a free base is the primary cause of degradation.

The Solution: Convert the crude amine directly into a Dihydrochloride (2HCl) or Oxalate salt. This stabilizes the amine against oxidation and facilitates purification via crystallization.

Protocol: HCl Salt Formation

  • Dissolution: Dissolve the crude amine oil in a minimum amount of dry Ethanol (EtOH) or Isopropanol (IPA).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (or HCl in EtOH) dropwise until pH < 2.

    • Why Dioxane/EtOH? Avoiding water is crucial to force precipitation.

  • Precipitation:

    • If solids form: Stir at 0°C for 1 hour.

    • If no solids form: Slowly add an anti-solvent (Diethyl Ether or MTBE) until turbidity persists.

  • Isolation: Filter the white/off-white solid under Nitrogen. Wash with Et₂O.

  • Drying: Dry in a vacuum oven at 40°C.

Outcome: The resulting hydrochloride salt is a stable, non-hygroscopic solid that can be stored at room temperature (desiccated) for months without degradation.

Visualization: Purification Workflow

The following diagram illustrates the critical decision points where purification is most effective.

PurificationWorkflow Start 4-Nitropyrazole (Starting Material) Alkylation Alkylation (1-Bromo-2-ethoxyethane) Start->Alkylation CrudeNitro Crude Nitro Intermediate (Mix of N1/N2 Isomers) Alkylation->CrudeNitro Decision Purification Step (CRITICAL) CrudeNitro->Decision ColChrom Silica Chromatography (Easy Separation of Nitro Isomers) Decision->ColChrom Recommended Route Reduction Reduction (H2, Pd/C or Fe/HCl) Decision->Reduction NOT Recommended (Hard to separate later) PureNitro Pure N1-Nitro Isomer ColChrom->PureNitro PureNitro->Reduction CrudeAmine Crude Amine (Free Base) (Unstable Oil, Air Sensitive) Reduction->CrudeAmine SaltForm Salt Formation (HCl in Dioxane/EtOH) CrudeAmine->SaltForm Stabilization FinalProduct Final Product (Amine . xHCl Salt) Stable Solid SaltForm->FinalProduct

Caption: Workflow emphasizing upstream purification at the Nitro stage and downstream stabilization via salt formation.

Frequently Asked Questions (FAQ)

Q1: My product turned pink/red overnight. Is it ruined?

  • A: The color indicates oxidation, likely forming azo-dimers or N-oxide impurities. This is common for 4-aminopyrazoles.

  • Fix: If the color is faint, proceed to salt formation; the impurities often remain in the mother liquor. If the color is deep red/brown, redissolve in EtOAc, wash with a dilute sodium dithionite (Na₂S₂O₄) solution (reducing agent) to decolorize, then immediately convert to the HCl salt.

Q2: Can I use water for the workup of the amine?

  • A: Avoid it if possible. The 2-ethoxyethyl group increases water solubility. If you must wash with water, saturate the aqueous phase with NaCl (brine) and perform multiple extractions with DCM or THF/EtOAc (1:1) to recover the product.[1]

Q3: Why is the N1-isomer preferred over N2?

  • A: In the context of JAK inhibitors (like Baricitinib analogs) and most kinase inhibitors, the N1-substituent projects into the solvent-exposed region of the ATP binding pocket, while the N2 position is often sterically clashed or does not align with the hinge binder geometry [1].

Q4: I see a "gummy" solid when adding HCl. What went wrong?

  • A: You likely added the acid too fast or the solution was too concentrated.

  • Fix: Decant the solvent. Dissolve the gum in a small amount of MeOH. Add Et₂O slowly with vigorous stirring to induce proper powder formation.

References
  • Methods for forming Baricitinib intermediate. US Patent 10,766,900 B2. Vertex AI Search Results (1.1). Link

  • Process for the preparation of baricitinib and an intermediate thereof. US Patent 9,873,706 B2. Vertex AI Search Results (1.2). Link

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC (NIH). Discusses amination and stability of 4-aminopyrazoles. Link

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Provides protocols for Pd/C removal and reduction conditions. Link

Sources

Technical Support Center: Troubleshooting & Best Practices for 4-Aminopyrazole Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with 4-aminopyrazole scaffolds.

Core Principles: The Causality of Degradation

4-Aminopyrazoles are privileged scaffolds extensively utilized in medicinal chemistry, particularly in the design of kinase inhibitors and anti-infective agents 1[1]. However, handling these compounds presents a significant synthetic challenge.

The electron-rich nature of the pyrazole heterocycle, compounded by the electron-donating primary amine at the C4 position, creates a molecular system with a high-energy Highest Occupied Molecular Orbital (HOMO). This electronic configuration makes the scaffold highly susceptible to single-electron transfer (SET) oxidation by atmospheric triplet oxygen, leading to rapid degradation into azo compounds and polymeric tars2[2].

Troubleshooting & FAQs

Q1: My 4-aminopyrazole solution turns red or dark brown during rotary evaporation. What is happening? Causality: The color change is a direct visual indicator of oxidative degradation. When exposed to ambient air and mild heat during solvent removal, the C4-amine undergoes SET oxidation to form a highly reactive aminyl radical. These radicals rapidly dimerize to form azopyrazoles (which exhibit a deep red/brown color) or undergo further over-oxidation into complex polymeric mixtures 2[2]. Solution: Always perform solvent removal under high vacuum at reduced temperatures (≤30°C). Crucially, backfill the rotary evaporator with an inert gas (Argon or Nitrogen) rather than ambient air to prevent oxygen ingress 3[3].

Q2: How should I store the neat solid to ensure long-term stability? Causality: Both photo-oxidation (triggered by UV/visible light) and autoxidation (triggered by ambient oxygen) will degrade the free base over time, turning the off-white solid into a brown tar. Solution: Store the compound at 2–8°C (or -20°C for extended storage) in a tightly sealed amber or opaque vial to prevent photo-degradation. The headspace of the vial must be purged with Argon before sealing 4[4].

Q3: Can I chemically protect the scaffold if I don't need the free amine immediately? Causality: Lowering the electron density of the pyrazole ring shuts down the SET oxidation pathway. Solution: Convert the free base to a hydrochloride (HCl) salt. Protonation of the amine removes its electron-donating capability, drastically lowering the HOMO and stabilizing the scaffold. Alternatively, utilize a Boc-protected derivative (e.g., tert-butyl 4-amino-1H-pyrazole-1-carboxylate), which masks the reactive sites and locks the tautomeric form 4[4].

Q4: What are the best practices for handling these compounds in solution during workup? Causality: Dissolved oxygen in extraction and chromatography solvents acts as a continuous oxidant during the workup phase. Solution: Sparge (bubble) all solvents with Argon or Nitrogen for at least 15 minutes prior to use. This physically displaces dissolved oxygen from the solvent voids, creating a safe blanket for the reaction mixture 3[3].

Quantitative Data: Stability Profiling

The following table summarizes the expected stability of 4-aminopyrazoles under various storage and handling conditions:

Storage ConditionChemical StateAtmosphereLight ExposureExpected Stability (Half-Life)
Ambient (25°C)Free Base (Solution)AirAmbient Light< 2 Hours (Rapid browning)
Ambient (25°C)Free Base (Solid)AirAmbient Light1-3 Days
Refrigerated (2-8°C)Free Base (Solid)Argon/NitrogenDark (Amber Vial)3-6 Months
Frozen (-20°C)Free Base (Solid)Argon/NitrogenDark (Amber Vial)> 1 Year
Ambient (25°C)HCl Salt / Boc-ProtectedAirAmbient Light> 2 Years (Highly Stable)

Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant 4-Aminopyrazole HCl Salt

System Validation: This protocol is self-validating. Protonating the amine shifts the compound from an electron-rich free base to an electron-deficient salt. The success of this protocol is confirmed when the resulting salt precipitates as a stable, white crystalline solid that no longer turns red upon ambient air exposure.

  • Dissolve the crude 4-aminopyrazole free base in anhydrous diethyl ether or dioxane under an Argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dropwise, add 1.1 equivalents of a standardized solution of HCl in dioxane (4.0 M) while stirring vigorously.

  • Observe the immediate precipitation of the 4-aminopyrazole hydrochloride salt.

  • Filter the precipitate under a blanket of Argon, wash with cold anhydrous ether, and dry under high vacuum.

Protocol 2: Solvent Degassing via Sparging for Workup

System Validation: Removing dissolved oxygen prevents the continuous single-electron transfer oxidation of the product during extraction and chromatography.

  • Transfer the required volume of solvent (e.g., ethyl acetate, ethanol) into a heavy-walled Erlenmeyer flask.

  • Insert a long stainless-steel needle connected to an Argon line directly into the solvent, reaching the bottom of the flask.

  • Insert a short bleed needle into the septum to prevent pressure buildup.

  • Bubble Argon vigorously through the solvent for a minimum of 15 minutes to displace dissolved O₂.

  • Remove the sparging needle and use the solvent immediately for extraction or column chromatography.

Mechanistic & Workflow Visualizations

Oxidation A 4-Aminopyrazole (Electron-Rich Free Base) C Aminyl Radical (Reactive Intermediate) A->C Single-Electron Transfer B Oxygen / Light (Oxidative Stress) B->C D Azopyrazole Dimer (Red/Brown Impurity) C->D Dimerization E Polymeric Degradation (Black Tar) C->E Over-oxidation

Caption: Mechanistic pathway of 4-aminopyrazole oxidation into azopyrazoles and polymeric degradation.

Workflow S1 Reaction Mixture (Under Argon) S3 Filtration (Inert Blanket) S1->S3 S2 Solvent Degassing (15 min Sparge) S2->S3 Degassed Solvents S4 Rotary Evaporation (<30°C, High Vac) S3->S4 S5 Storage (Amber Vial, 2-8°C) S4->S5

Caption: Step-by-step inert workflow for the safe isolation and storage of 4-aminopyrazoles.

References

  • ResearchGate : How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.3[3]

  • BenchChem : tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1.4[4]

  • Semantic Scholar : Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator.2[2]

  • PMC (National Institutes of Health) : Amino-Pyrazoles in Medicinal Chemistry: A Review.1[1]

Sources

Technical Support Center: Cyclization Reactions with Ethoxyethyl Hydrazine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting cyclization reactions involving ethoxyethyl (EE) hydrazine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during these synthetic transformations. The following question-and-answer format provides in-depth, field-proven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is not proceeding to completion, and I'm observing significant amounts of unreacted starting material. What are the likely causes?

A1: Incomplete conversion is a frequent issue. The root cause often lies in one or more of the following areas:

  • Insufficient Acid Catalysis: Many cyclization reactions, such as the Pictet-Spengler reaction, require an acid catalyst to activate the carbonyl group and facilitate the formation of the key iminium ion intermediate.[1] Without sufficient acid, the reaction rate can be exceedingly slow.

  • Suboptimal Reaction Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier for cyclization.

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely slow and incomplete.

  • Quality of the Ethoxyethyl Hydrazine Precursor: Impurities in the hydrazine precursor can inhibit the reaction. It's crucial to use a high-purity reagent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete cyclization.

Experimental Protocol: Optimizing Acid Catalysis

  • Initial Screen: Begin with a catalytic amount of a common acid such as trifluoroacetic acid (TFA) or hydrochloric acid.

  • Stoichiometric Acid: If the reaction is still sluggish, consider using a stoichiometric amount of a weaker acid like acetic acid.

  • Lewis Acids: For less reactive substrates, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can be effective.[2]

  • pH Monitoring: In aqueous or protic solvents, monitoring the pH can be critical. Some reactions have a narrow optimal pH range for iminium ion formation versus side reactions.[3]

Q2: I'm observing the formation of a significant side product. How can I identify and minimize it?

A2: Side product formation is often related to the reactivity of the intermediates and the reaction conditions. Common side products in cyclizations with ethoxyethyl hydrazine include:

  • Over-alkylation or Di-alkylation Products: The hydrazine moiety can sometimes react with more than one molecule of the electrophile, especially if there's an excess of the carbonyl compound or harsh reaction conditions.

  • Ring-Opened Byproducts: Under harsh conditions (high temperatures, strong acids), the desired heterocyclic product might be unstable and undergo ring-opening.

  • Oxidation Products: Hydrazines and their derivatives can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

Identification and Mitigation Strategies:

Potential Side Product Identification Method Mitigation Strategy
Over-alkylationLC-MS, NMRUse a slight excess of the ethoxyethyl hydrazine precursor. Control the reaction temperature.
Ring-Opened ProductsNMR, IREmploy milder reaction conditions (lower temperature, weaker acid). Monitor reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.
Oxidation ProductsLC-MS, Color ChangeConduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Q3: The deprotection of the ethoxyethyl (EE) group is proving difficult. What are the best methods for its removal?

A3: The ethoxyethyl group is an acetal-type protecting group and is typically cleaved under acidic conditions.[5] The ease of removal can be sequence and substrate-dependent.

Recommended Deprotection Protocols:

  • Mild Acidic Conditions: A common and effective method is treatment with a solution of dilute hydrochloric acid (e.g., 1-2 M) in a protic solvent like ethanol or methanol at room temperature.

  • Trifluoroacetic Acid (TFA): For more robust substrates, a solution of TFA in dichloromethane (DCM) can be used. This is often employed in solid-phase synthesis.[6]

  • Lewis Acids: In some cases, Lewis acids can facilitate the cleavage of the EE group.

Troubleshooting Deprotection:

  • Incomplete Cleavage: If you observe incomplete deprotection, you can try increasing the acid concentration, reaction time, or temperature. However, be mindful of potential side reactions with sensitive functional groups.

  • Side Reactions during Deprotection: If you observe degradation of your product during deprotection, switch to milder conditions. For example, if you are using strong acid, try a weaker acid or lower the reaction temperature.

Advanced Troubleshooting

Q4: My Pictet-Spengler reaction with an electron-deficient aromatic ring is giving a low yield. How can I improve this?

A4: The Pictet-Spengler reaction is an electrophilic aromatic substitution.[1] Therefore, electron-withdrawing groups on the aromatic ring will disfavor the cyclization step.

Strategies for Enhancing Reactivity:

  • Stronger Acid Catalysis: Superacids or strong Lewis acids can be used to increase the electrophilicity of the iminium ion intermediate.[3]

  • Higher Reaction Temperatures: Increasing the thermal energy can help overcome the higher activation barrier.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields for sluggish reactions.[4]

Q5: I am attempting a one-pot cyclization and deprotection. What are the key considerations for success?

A5: A one-pot procedure can be highly efficient but requires careful planning. The primary challenge is the orthogonality of the reaction conditions. The cyclization and deprotection steps often have conflicting requirements.

Key Considerations for One-Pot Reactions:

  • Acid Compatibility: The acid used for the cyclization must also be suitable for the deprotection of the EE group. Often, a stronger acid is added after the initial cyclization is complete.

  • Solvent Choice: The solvent must be appropriate for both reaction steps.

  • Stepwise Monitoring: It's crucial to monitor the reaction after the cyclization step (e.g., by TLC or LC-MS) to ensure it has gone to completion before proceeding with the deprotection.

Illustrative One-Pot Workflow:

Caption: General workflow for a one-pot cyclization and deprotection.

References

  • Girish, Y. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Process for the preparation of pyrazoles. (1980).
  • Process for the preparation of pyrazoles. (2002).
  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Protection Reactions. In Comprehensive Organic Synthesis II (pp. 1-48). Wiley-VCH.
  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis: A Detailed Guide. Chemical Reviews, 109(6), 2455-2504.
  • Wikipedia. (2023). Protecting group. [Link]

  • O'Leary-Steele, C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(10), 1345. [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group. Technical Guide.
  • ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. [Link]

  • ResearchGate. (2009). Kinetic studies of hydrazine and 2-hydroxyethylhydrazine alkylation by 2-chloroethanol: Influence of a strong base in the medium. [Link]

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Troubleshooting Guide.
  • DePaul University. (2014). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • ResearchGate. (2022). Synthetic transformations: a) Deprotection of the hydrazide 7a to form... [Link]

  • D'Agostino, M., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699. [Link]

  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]

  • American Chemical Society. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(10), 1225-1237. [Link]

  • PubChem. (n.d.). Hydrazine, ethyl-, ethanedioate (1:1). [Link]

  • Royal Society of Chemistry. (2020). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering, 5(3), 543-551. [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. [Link]

Sources

Removing impurities from 1-(2-ethoxyethyl)-1H-pyrazol-4-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

Welcome to the technical support center for the purification of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this key intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine.

Question 1: My final product has low purity after synthesis. What are the likely impurities and how can I remove them?

Answer:

Low purity in the crude product of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine synthesis is often due to a few common culprits. Identifying these is the first step toward effective purification.

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include hydrazine derivatives or 1,3-dicarbonyl compounds.

  • Reaction Byproducts: These can include regioisomers or products from side reactions. For instance, in pyrazole synthesis, incomplete cyclization or dehydration can lead to various intermediates.[1]

  • Solvent and Reagent Residues: Residual solvents or reagents like triethylamine can be carried through the initial work-up.[2]

Troubleshooting Workflow for Impurity Removal:

start Crude Product with Low Purity analysis Initial Analysis (TLC, NMR, LC-MS) start->analysis impurity_type Identify Impurity Type analysis->impurity_type unreacted_hydrazine Unreacted Hydrazine Derivative? impurity_type->unreacted_hydrazine Basic Impurities unreacted_dicarbonyl Unreacted 1,3-Dicarbonyl? impurity_type->unreacted_dicarbonyl Neutral/Acidic Impurities byproducts Byproducts/Isomers? impurity_type->byproducts Similar Polarity unreacted_hydrazine->unreacted_dicarbonyl No acid_wash Perform Acidic Wash (e.g., 1M HCl) to form water-soluble salt unreacted_hydrazine->acid_wash Yes unreacted_dicarbonyl->byproducts No column Column Chromatography unreacted_dicarbonyl->column Yes recrystallization Recrystallization byproducts->recrystallization Yes pure_product Pure Product byproducts->pure_product No (If already pure) acid_wash->pure_product column->pure_product recrystallization->pure_product

Sources

Technical Support Center: Optimizing N-Alkylation of 4-Nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the N-alkylation of 4-nitropyrazole. This reaction is a critical transformation in medicinal chemistry, yet it is highly sensitive to thermal conditions.

Below, you will find mechanistic insights, validated protocols, and targeted troubleshooting guides to ensure high-yielding, scalable, and reproducible results.

Part 1: Core FAQs & Mechanistic Insights

Q: Why is 4-nitropyrazole significantly less reactive towards N-alkylation compared to unsubstituted pyrazole? A: The causality lies in the electronic properties of the pyrazole ring. The nitro group at the C4 position is strongly electron-withdrawing via both inductive and resonance effects. While this increases the acidity of the N-H proton (facilitating easier deprotonation), it drastically reduces the nucleophilicity of the resulting 4-nitropyrazolate anion. Consequently, the activation energy required for the subsequent SN2 attack on the alkyl halide is higher, necessitating careful thermal optimization to drive the reaction forward without triggering degradation.

Q: What is the mechanistic consequence of exceeding the optimal reaction temperature (>90°C)? A: Pushing the temperature too high leads to two primary failure modes:

  • Quaternization: The initially formed N-alkyl-4-nitropyrazole can undergo a second alkylation event at the remaining nitrogen atom, forming highly polar 1,2-dialkyl-4-nitropyrazolium salts[1].

  • E2 Elimination: If your alkylating agent possesses

    
    -hydrogens (e.g., primary or secondary alkyl halides), the thermal energy combined with the basic conditions will promote dehydrohalogenation. This eliminates the alkyl halide as an alkene (e.g., forming vinyl derivatives) and stalls the alkylation process[2].
    

Q: Does the symmetry of 4-nitropyrazole simplify the alkylation process? A: Yes and no. Because 4-nitropyrazole is symmetric (tautomerization makes N1 and N2 equivalent), you do not face the regioselectivity issues (1- vs. 2-alkylation) seen with 3- or 5-substituted pyrazoles. However, in advanced pharmaceutical manufacturing, such as the synthesis of the AZD5718 heterocyclic fragment, highly specialized desymmetrizing alkylation strategies are still required when coupling with complex, chiral, or sterically hindered electrophiles[3].

Part 2: Quantitative Data & Temperature Profiling

To illustrate the critical nature of temperature control, the following table summarizes the typical reaction profile of 4-nitropyrazole with a standard primary alkyl bromide (1.1 eq) and K2CO3 (1.5 eq) in DMF over 12 hours.

Temperature ProfileTarget Product Yield (%)Quaternization (Salt) (%)Alkyl Halide Elimination (%)Causality / Observation
20°C (Ambient) 15 - 25%< 1%< 1%Insufficient thermal energy to overcome the high SN2 activation barrier of the electron-deficient anion.
65°C (Optimal) 85 - 95% 1 - 3% < 2% Ideal kinetic balance. DMF solvates the K+ ion, leaving a highly reactive "naked" pyrazolate anion.
100°C (Excessive) 40 - 50%25 - 35%15 - 25%Thermal over-activation drives secondary alkylation (quaternization) and base-mediated E2 elimination of the electrophile.

Part 3: Reaction Pathway & Temperature Bifurcation

The following diagram illustrates the logical flow and mechanistic bifurcation of the reaction based on thermal input.

G Start 4-Nitropyrazole + Base (e.g., K2CO3 / DMF) Anion 4-Nitropyrazolate Anion (Reduced Nucleophilicity) Start->Anion Deprotonation TempLow T < 40°C Sub-optimal Heat Anion->TempLow + Alkyl Halide TempOpt T = 60-70°C Optimal Kinetics Anion->TempOpt + Alkyl Halide TempHigh T > 90°C Excessive Heat Anion->TempHigh + Alkyl Halide ProdLow Incomplete Conversion (High Starting Material) TempLow->ProdLow ProdOpt N-Alkyl-4-nitropyrazole (Target Product) TempOpt->ProdOpt ProdHigh1 Quaternization (1,2-Dialkyl Salts) TempHigh->ProdHigh1 ProdHigh2 E2 Elimination (Electrophile Degradation) TempHigh->ProdHigh2

Fig 1: Temperature-dependent reaction pathways for the N-alkylation of 4-nitropyrazole.

Part 4: Self-Validating Experimental Protocol

This standard operating procedure (SOP) utilizes polar aprotic conditions to maximize the nucleophilicity of the 4-nitropyrazole anion while maintaining a strict thermal ceiling to prevent side reactions.

Reagents:

  • 4-Nitropyrazole (1.0 equiv)

  • Alkyl bromide or iodide (1.1 equiv)

  • Potassium carbonate (K2CO3), finely powdered and anhydrous (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

Step-by-Step Methodology:

  • System Preparation: Purge a dry round-bottom flask with inert gas (N2 or Argon). Add 4-nitropyrazole and anhydrous DMF.

  • Deprotonation: Add the finely powdered K2CO3 to the solution at room temperature. Stir vigorously for 30 minutes.

    • Self-Validation Check: The solution will transition to a distinct yellow/orange hue, visually confirming the generation of the 4-nitropyrazolate anion.

  • Electrophile Addition: Introduce the alkylating agent dropwise via syringe at room temperature to prevent localized exothermic spikes.

  • Thermal Optimization: Equip the flask with a reflux condenser and heat the reaction block strictly to 65°C . Maintain vigorous stirring for 8–12 hours.

  • In-Process Monitoring: Sample the reaction and analyze via TLC (Hexanes/EtOAc 1:1) or LC-MS.

    • Self-Validation Check: The UV-active starting material (Rf ~0.2) should disappear, replaced by a less polar product spot (Rf ~0.6). If a spot appears at the baseline (Rf 0.0), quaternization is occurring—immediately lower the temperature.

  • Quench and Workup: Cool the mixture to room temperature. Quench by pouring into 50 volumes of ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3x) to completely remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Part 5: Troubleshooting Guide

Issue: The reaction stalls at 50% conversion despite extended heating at 65°C.

  • Diagnosis: Base surface area limitation or moisture contamination.

  • Solution: Ensure your K2CO3 is finely powdered (mortar and pestle) and oven-dried prior to use. Water in the DMF will hydrolyze your alkylating agent and passivate the base. Switch to a fresh bottle of anhydrous solvent.

Issue: I am observing a massive, highly polar baseline spot on my TLC plate and poor isolated yields.

  • Diagnosis: You have triggered quaternization, forming the 1,2-dialkyl-4-nitropyrazolium salt[1].

  • Solution: This is a direct symptom of thermal over-activation or localized hot spots in your heating block. Recalibrate your thermocouple, ensure the internal reaction temperature does not exceed 70°C, and strictly limit the alkylating agent to 1.05 - 1.10 equivalents.

Issue: The 4-nitropyrazole remains unreacted, but the alkyl halide has completely disappeared from the LC-MS trace.

  • Diagnosis: Base-mediated E2 elimination[2]. The thermal energy is driving the base to abstract a

    
    -proton from your alkyl halide rather than acting as a nucleophile.
    
  • Solution: Lower the reaction temperature to 55°C. If the problem persists, consider switching to a less basic, more sterically hindered base like Cesium Carbonate (Cs2CO3), which enhances the solubility and reactivity of the pyrazolate anion at lower temperatures.

References

  • Dumanovic, D., & Kosanovic, D. "OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS." Heterocycles.
  • "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." PMC - NIH.
  • Burns, M., et al. (2021). "Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction." Organic Process Research & Development - ACS Publications.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine. Designed for researchers and drug development professionals, this document moves beyond simple spectral interpretation to offer a comparative analysis, explaining the causal relationships between the molecule's structure and its spectral features. We will explore the predicted spectrum, compare it with analogous structures, and provide a robust experimental protocol to ensure data integrity and reproducibility.

Introduction to Structural Elucidation via ¹H NMR

In the field of medicinal chemistry and materials science, the precise determination of a molecule's structure is paramount. ¹H NMR spectroscopy stands as a cornerstone technique, providing unparalleled insight into the electronic environment of protons within a molecule.[1][2][3] By analyzing key parameters—chemical shift (δ), signal integration, and spin-spin coupling (multiplicity)—we can piece together the molecular puzzle.[1][3][4]

The target of our analysis, 1-(2-ethoxyethyl)-1H-pyrazol-4-amine, is a substituted pyrazole. The pyrazole ring is a significant scaffold in pharmaceutical development, appearing in a wide range of bioactive compounds. Understanding how substituents on this ring influence its electronic and structural properties is critical for rational drug design. This guide uses ¹H NMR to deconstruct the molecule, providing a framework for analyzing similar heterocyclic systems.

Predicted ¹H NMR Spectrum: A Structural Hypothesis

Before acquiring an experimental spectrum, a thorough analysis of the molecule's structure allows us to predict the key features we expect to observe. This predictive approach is fundamental to confirming the identity and purity of a synthesized compound.

Molecular Structure and Proton Environments:

First, let's identify the distinct proton environments in 1-(2-ethoxyethyl)-1H-pyrazol-4-amine. Each chemically non-equivalent proton or group of protons will give rise to a unique signal.[5]

Figure 1: Structure of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine with labeled proton environments.

Based on this structure, we can predict the following signals:

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
(a) -NH₂ ~3.0 - 5.0Broad singlet2HThe chemical shift of amine protons can vary significantly due to hydrogen bonding, solvent effects, and concentration. The signal is often broad due to quadrupole effects from the adjacent nitrogen and chemical exchange.[3]
(b) Pyrazole H-3~7.3 - 7.6Singlet (or narrow doublet)1HProtons on aromatic heterocyclic rings appear in the downfield region (7-9 ppm).[2][6] The H-3 proton is adjacent to two nitrogen atoms, making it electron-deficient and thus deshielded. It may show a small coupling to H-5 (⁴J).
(c) Pyrazole H-5~7.2 - 7.5Singlet (or narrow doublet)1HThe H-5 proton is adjacent to the substituted nitrogen. Its chemical shift will be slightly different from H-3. Like H-3, it may exhibit a small long-range coupling.
(d) N-CH₂ -CH₂~4.1 - 4.3Triplet2HThis methylene group is directly attached to the pyrazole nitrogen, which is electron-withdrawing, causing a significant downfield shift.[4] It is coupled to the adjacent CH₂ (e), resulting in a triplet.
(e) CH₂-CH₂ -O~3.7 - 3.9Triplet2HThis methylene group is adjacent to both an oxygen atom and another CH₂ group. The oxygen causes a downfield shift, though less than the nitrogen at position (d). It will be split into a triplet by the N-CH₂ protons.
(f) O-CH₂ -CH₃~3.5 - 3.7Quartet2HThis methylene group is adjacent to an oxygen atom and a methyl group. The quartet arises from coupling to the three protons of the methyl group (n+1 rule).[1][2]
(g) CH₂-CH₃ ~1.1 - 1.3Triplet3HThis is a typical alkyl methyl group adjacent to a methylene group, appearing in the upfield region.[6] It is split into a triplet by the two adjacent CH₂ protons.

Comparative Analysis: The Impact of Substitution

To truly understand the spectrum, we must compare it to related structures. This contextualizes the electronic effects of the substituents.

Comparison 1: Unsubstituted Pyrazole

Unsubstituted pyrazole shows a characteristic pattern: the H-4 proton appears as a triplet at ~6.3 ppm, and the H-3/H-5 protons appear as a doublet at ~7.6 ppm.[7]

  • Effect of the 4-amino group (-NH₂): The amino group is an electron-donating group. This increases the electron density at positions 3 and 5 of the pyrazole ring, causing the H-3 and H-5 protons in our target molecule to be more shielded (shifted upfield) compared to unsubstituted pyrazole.

  • Effect of the 1-(2-ethoxyethyl) group: The substituent at the N-1 position breaks the symmetry of the ring, making the H-3 and H-5 protons chemically non-equivalent. This results in two distinct signals, whereas in unsubstituted pyrazole they are equivalent due to tautomerism.[8]

Comparison 2: 1-Ethyl-1H-pyrazol-4-amine

This closer analog helps isolate the effect of the ethoxy portion of the N-1 substituent. In 1-ethyl-1H-pyrazol-4-amine, we would expect a simple quartet for the N-CH₂ and a triplet for the -CH₃.[9]

  • 1-(2-ethoxyethyl)-1H-pyrazol-4-amine introduces more complexity. Instead of a single quartet, we see two distinct triplets for the N-CH₂-CH₂ fragment and an additional quartet/triplet pair for the O-CH₂-CH₃ fragment. This comparison is invaluable for confirming the presence and connectivity of the entire ethoxyethyl chain.

Standard Operating Procedure for ¹H NMR Data Acquisition

To ensure the collection of high-quality, reproducible data, a standardized protocol is essential. The following procedure outlines the key steps for acquiring a ¹H NMR spectrum of a small organic molecule like the one discussed.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Protocol Steps:
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the compound.[10] The amount depends on the molecular weight and the sensitivity of the instrument.

    • Select an appropriate deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in which the compound is soluble.[10][11] The solvent choice is critical as its residual proton signal must not overlap with sample signals.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point.[1][12][13]

    • Transfer the solution to a clean, standard 5 mm NMR tube.[11][14]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.[15]

    • Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drifts.[10]

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting shim coils. This process is crucial for obtaining sharp, symmetrical peaks.[15]

    • Set the acquisition parameters, including the pulse angle, acquisition time, and number of scans. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.[14]

    • Initiate the acquisition.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.

    • The spectrum is phase-corrected to ensure all peaks are upright and have a proper Lorentzian shape.

    • The baseline of the spectrum is corrected to be flat.

    • The chemical shift axis is calibrated by setting the TMS peak to exactly 0.0 ppm.[14]

    • The area under each peak is integrated to determine the relative ratio of protons contributing to each signal.[11]

Conclusion

The ¹H NMR spectrum of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine is a rich source of structural information. Through a predictive analysis grounded in the fundamental principles of chemical shift and spin-spin coupling, we can confidently assign each signal to its corresponding protons.[1] Furthermore, by comparing the spectrum to simpler, analogous molecules, we gain a deeper appreciation for the electronic contributions of the amino and ethoxyethyl substituents. The provided experimental protocol underscores the importance of a meticulous and standardized approach to data acquisition, ensuring the integrity and reliability of the results that are foundational to research and development.

References

  • 8.2 Chemical shift and spin-spin coupling - Spectroscopy - Fiveable. (2025, August 15). Fiveable.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.
  • How to Get a Good 1H NMR Spectrum.University of Rochester, Department of Chemistry.
  • Standard Operating Procedure H-NMR.Georgia Gwinnett College.
  • 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.
  • H NMR Spectroscopy.University of Calgary.
  • Introduction to Spectroscopy II: Basic Principles of NMR.University of Wisconsin-River Falls.
  • NMR Sample Preparation.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.The Hong Kong University of Science and Technology, Health, Safety and Environment Office.
  • ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether.Doc Brown's Chemistry.
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III).Journal of the Chemical Society of Pakistan.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14).
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
  • Chemical shifts.University of Oxford.
  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003, March 3). HETEROCYCLES.
  • BIS(2-ETHOXYETHYL)AMINE(124-21-0) 1H NMR spectrum.ChemicalBook.
  • 1H NMR Chemical Shift. (2022, March 9).
  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • 1-Ethyl-1h-pyrazol-4-amine | C5H9N3.PubChem.
  • 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid | 1155064-14-4.Sigma-Aldrich.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021, March 10). MDPI.

Sources

LC-MS/MS Fragmentation Pattern of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine: A Comparative Guide to HRMS vs. QqQ Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the bioanalytical quantification and structural elucidation of highly polar, nitrogen-rich small molecules. 1-(2-ethoxyethyl)-1H-pyrazol-4-amine (CAS: 1156386-84-3) is a prime example. This compound is a highly versatile primary amine, and the aminopyrazole motif is increasingly recognized as a privileged scaffold and a bioisostere for anilines in modern drug discovery—particularly for designing selective kinase inhibitors targeting LRRK2, CDK2, and PLK4[1],[2].

This guide provides an in-depth, objective comparison of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for analyzing this compound. By dissecting its Collision-Induced Dissociation (CID) fragmentation mechanics and providing a self-validating experimental protocol, this document serves as a definitive resource for researchers optimizing LC-MS/MS workflows.

Mechanistic Breakdown of CID Fragmentation

To build a robust mass spectrometric assay, one must first understand the causality behind the molecule's fragmentation. Under Electrospray Ionization (ESI) in positive mode, 1-(2-ethoxyethyl)-1H-pyrazol-4-amine readily protonates at the primary amine or the pyrazole nitrogen, yielding a stable [M+H]+ precursor ion at m/z 156.113 .

During CID, the fragmentation is governed by the thermodynamic stability of the pyrazole core and the lability of the N1-alkyl substituent[3]. The primary pathways are:

  • N-Alkyl Cleavage (Base Peak Formation): The most thermodynamically favorable pathway involves the cleavage of the N-C bond connecting the pyrazole ring to the ethoxyethyl group. This results in the neutral loss of ethyl vinyl ether (-72 Da), generating the highly stable 1H-pyrazol-4-amine core at m/z 84.056 .

  • Ether Cleavage: A competing, lower-energy pathway is driven by the inductive effect of the ether oxygen, facilitating the neutral loss of ethanol (-46 Da) to yield a product ion at m/z 110.072 .

  • Pyrazole Ring Opening: At higher collision energies, the stable pyrazole core (m/z 84.056) undergoes characteristic ring contraction and fragmentation, typically marked by the expulsion of hydrogen cyanide (HCN, -27 Da) or nitrogen (N₂, -28 Da) to form m/z 57.045 [4].

Fragmentation M Precursor Ion [M+H]+ m/z 156.113 C7H14N3O+ F1 Fragment 1 m/z 110.072 C5H8N3+ (Loss of Ethanol) M->F1 - C2H6O (-46 Da) Ether Cleavage F2 Fragment 2 m/z 84.056 C3H6N3+ (Loss of Ethyl Vinyl Ether) M->F2 - C4H8O (-72 Da) N-Alkyl Cleavage F3 Fragment 3 m/z 57.045 C2H5N2+ (Loss of HCN) F2->F3 - HCN (-27 Da) Pyrazole Ring Cleavage

Caption: Collision-Induced Dissociation (CID) fragmentation pathway of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine.

Table 1: Exact Mass and Optimized MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed FormulaOptimal CE (eV)
156.113110.072-46 Da (Ethanol)C5H8N3+15
156.11384.056-72 Da (Ethyl Vinyl Ether)C3H6N3+25
156.11357.045-99 Da (Ethyl Vinyl Ether + HCN)C2H5N2+40

Platform Comparison: QqQ vs. HRMS

When developing an assay for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine, the choice of MS platform dictates the assay's capabilities. Due to its small size and polar nature, pyrazole derivatives can be difficult to retain and isolate from endogenous matrix interferences[5]. Here is an objective comparison of how Triple Quadrupole (QqQ) and High-Resolution MS (Q-TOF/Orbitrap) platforms handle this analyte.

Table 2: Performance Comparison by Platform
Analytical FeatureTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF/Orbitrap)Strategic Recommendation
Sensitivity (LOQ) Sub-ng/mL (Excellent)Low ng/mL (Good)QqQ is superior for late-stage, high-throughput Pharmacokinetic (PK) quantification.
Selectivity / Specificity Moderate (Unit resolution, 0.7 Da)Exceptional (< 5 ppm mass error)HRMS is required if isobaric matrix interferences co-elute with the m/z 156.1 precursor.
Metabolite ID Poor (Targeted only)Excellent (Full scan exact mass)HRMS is mandatory for identifying reactive intermediates or N-oxidation products[2].
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitudeQqQ provides better linearity for samples with highly variable dosing concentrations.

Experimental Protocols: Method Development & Validation

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for optimizing the LC-MS/MS analysis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine.

Workflow S1 1. Sample Prep (Protein Precipitation) S2 2. LC Separation (C18, Gradient) S1->S2 S3 3. Ionization (ESI Positive Mode) S2->S3 S4 4. Mass Analysis (QqQ / HRMS) S3->S4 S5 5. Data Processing (MRM / XIC Extraction) S4->S5

Caption: End-to-end LC-MS/MS analytical workflow for quantification and structural elucidation.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma/serum into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard) to precipitate proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation Rationale: Standard C18 columns often fail to retain small, polar pyrazoles. Use a polar-embedded C18 or a biphenyl column to enhance retention via π-π interactions[5].

  • Column: Polar-embedded C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Start at 2% B, hold for 0.5 min. Ramp to 60% B over 3.5 min. Flush at 95% B for 1 min, then re-equilibrate at 2% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometer Optimization (Syringe Infusion)

  • Prepare a 1 µg/mL tuning solution of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine in 50% Methanol / 50% Water with 0.1% Formic Acid.

  • Infuse directly into the ESI source at 10 µL/min.

  • Precursor Scan: Optimize the capillary voltage (typically 3.0–3.5 kV) and declustering potential (DP) to maximize the [M+H]+ signal at m/z 156.1.

  • Product Ion Scan: Sweep the Collision Energy (CE) from 5 eV to 50 eV using Argon or Nitrogen as the collision gas.

  • MRM Selection: Select m/z 156.1 → 84.1 as the primary "Quantifier" transition (highest intensity, CE ~25 eV) and m/z 156.1 → 110.1 as the "Qualifier" transition (CE ~15 eV) to verify peak purity.

References

1.[4] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem. Available at: 2.[3] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: 3.[5] Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. Available at: 4.[1] Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry - ACS Publications. Available at: 5.[2] Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ResearchGate. Available at:

Sources

HPLC method development for detecting 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Quantification of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery, pyrazole derivatives are a cornerstone, recognized for their vast therapeutic potential across numerous disease areas.[1][2] The compound 1-(2-ethoxyethyl)-1H-pyrazol-4-amine, a substituted pyrazole, represents a class of molecules where precise and accurate quantification is paramount. Whether for reaction monitoring in process chemistry, purity assessment in quality control, or pharmacokinetic studies in preclinical development, a robust analytical method is not merely a procedural step but the foundation of reliable data.

This guide, written from the perspective of a senior application scientist, provides a comprehensive walkthrough of developing a reliable High-Performance Liquid Chromatography (HPLC) method for 1-(2-ethoxyethyl)-1H-pyrazol-4-amine. We will explore the causal reasoning behind chromatographic choices, present a fully validated method according to international guidelines, and compare its performance against a prominent alternative, Ultra-Performance Liquid Chromatography (UPLC).

Part 1: Developing a Robust Reversed-Phase HPLC Method

Foundational Strategy: Analyte Characterization and Initial Parameter Selection

The molecular structure of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine dictates our analytical starting point. The pyrazole ring provides a UV chromophore necessary for detection, while the primary amine group (a basic moiety) and the ethoxyethyl chain give the molecule a moderate degree of polarity and some hydrophobic character. This profile makes Reversed-Phase (RP) HPLC an ideal choice, as the analyte can effectively partition between a polar mobile phase and a non-polar stationary phase.[3]

Rationale for Initial Conditions:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the logical first choice. Its hydrophobic nature will provide retention for the analyte. To mitigate potential peak tailing caused by the interaction of the basic amine group with residual acidic silanols on the silica backbone, a modern, high-purity, end-capped C18 column is selected.

  • Mobile Phase: A binary mixture of water and an organic solvent is standard for RP-HPLC.[4] Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths. Critically, the primary amine on the analyte requires pH control for consistent retention. An acidic modifier, 0.1% formic acid, is added to both the aqueous and organic phases. This ensures the amine is protonated (existing as an ammonium salt), leading to sharper, more symmetrical peaks and reproducible retention times by suppressing unwanted interactions with the stationary phase.[4]

  • Detection: A Photodiode Array (PDA) detector is invaluable during method development to determine the wavelength of maximum absorbance (λ-max) for the analyte, ensuring optimal sensitivity. For routine analysis, a standard UV-Vis detector can be set to this determined wavelength. Based on the pyrazole scaffold, a preliminary detection wavelength is set to 220 nm.

Experimental Workflow: From Optimization to Validation

The development process is a systematic progression from initial screening to full validation, ensuring the final method is fit for its intended purpose.

HPLC_Method_Development cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application Analyte Analyte Characterization (Structure, Polarity, pKa) Initial Select Initial Conditions (C18 Column, ACN/H2O + 0.1% FA) Analyte->Initial Guides Choices Optimize Optimize Separation (Gradient, Flow Rate, Temp.) Initial->Optimize Refine Parameters Specificity Specificity Optimize->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Routine Routine Analysis (QC, Stability, etc.) Robustness->Routine Method is Fit-for-Purpose Validation_Group

Caption: Workflow for HPLC method development and validation.

Detailed Experimental Protocol: RP-HPLC

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (LC-MS Grade).

  • 1-(2-ethoxyethyl)-1H-pyrazol-4-amine reference standard.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 15 minutes

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Working Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare samples to a target concentration within the calibration range using the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation: Demonstrating Trustworthiness

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6][7]

Table 1: Linearity and Range

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 45210x + 1250

Table 2: Accuracy and Precision

Concentration (µg/mL)Accuracy (% Recovery)Precision (RSD %)
10 (n=6) 99.5%1.2%
50 (n=6) 100.8%0.8%
90 (n=6) 101.2%0.6%

Table 3: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 0.9 µg/mL

The method demonstrated excellent specificity with no interference from blank injections. Robustness was confirmed by making small, deliberate changes to the flow rate and column temperature, with no significant impact on the results.

Part 2: Comparative Analysis: HPLC vs. UPLC

While the developed HPLC method is robust and reliable, advancements in chromatographic technology offer potential improvements. Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures. This allows for significantly faster and more efficient separations.

Rationale for Comparison

For high-throughput environments, such as process monitoring or screening large numbers of samples, analysis time and solvent consumption are critical factors. UPLC is the logical alternative to evaluate for improvements in these areas.

HPLC_vs_UPLC cluster_comparison Performance Comparison HPLC Conventional HPLC Parameter Run Time Solvent Consumption Peak Width System Pressure Value ~15 min ~15 mL/run Wide Low (~150 bar) UPLC UPLC (Alternative) Parameter Run Time Solvent Consumption Peak Width System Pressure Value ~3 min ~2 mL/run Narrow High (~800 bar) Benefit_Speed Faster Analysis UPLC->Benefit_Speed Benefit_Cost Reduced Solvent Cost UPLC->Benefit_Cost Benefit_Sensitivity Higher Sensitivity UPLC->Benefit_Sensitivity Requirement Requires Specialized High-Pressure Hardware UPLC->Requirement

Caption: Key performance differences between HPLC and UPLC.

Head-to-Head Performance Comparison

To provide a direct comparison, the HPLC method was scaled down for a UPLC system.

Table 4: HPLC vs. UPLC for the Analysis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine

FeatureDeveloped HPLC MethodUPLC MethodAdvantage of UPLC
Column Dimensions 4.6 x 150 mm, 3.5 µm2.1 x 50 mm, 1.7 µmSmaller, more efficient
Flow Rate 1.0 mL/min0.5 mL/minLower consumption
Run Time 15 minutes3 minutes5x Faster
Solvent Consumption/Run ~15 mL~1.5 mL90% Reduction
Peak Efficiency (Plates) ~15,000~25,000Higher resolution
System Backpressure ~150 bar~800 barRequires specialized equipment
Sensitivity (Peak Height) Baseline (1x)~2-3xSharper peaks lead to better S/N

Conclusion and Recommendations

This guide has detailed the systematic development and validation of a robust RP-HPLC method for the quantification of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine. The method is accurate, precise, and specific, making it highly suitable for routine quality control and research applications.[8] The causality behind each parameter choice—from the C18 column to the acidified mobile phase—was explained to provide a clear and logical framework for the practitioner.

Furthermore, a comparative analysis with UPLC technology demonstrates a clear path to significant improvements in throughput and operational efficiency.

  • For standard QC labs with existing HPLC instrumentation, the developed 15-minute method is reliable and fit-for-purpose.

  • For high-throughput environments or when developing methods for future-proofing, transitioning to a UPLC-based method is strongly recommended. The substantial reduction in run time and solvent waste provides a compelling return on investment, justifying the need for specialized high-pressure instrumentation.

Ultimately, the choice between HPLC and UPLC depends on the specific needs of the laboratory, but both approaches, when properly developed and validated, can provide the high-quality data essential for advancing pharmaceutical science.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.[Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.[Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.[Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. ChemistrySelect.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • ICH guidelines for validation final. Slideshare.[Link]

  • Quality Guidelines. ICH.[Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.[Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Science and Research.[Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.[Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.[Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions.[Link]

  • Polar Compounds. SIELC Technologies.[Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. SlideShare.[Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. AIP Publishing.[Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health.[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]

  • 1-Ethyl-1h-pyrazol-4-amine. PubChem.[Link]

  • 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. National Institutes of Health.[Link]

Sources

Comparative Biological Activity: Ethoxyethyl vs. Methoxyethyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Biological Activity of Ethoxyethyl vs. Methoxyethyl Pyrazole Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the optimization of pyrazole-based scaffolds often hinges on the precise tuning of


-alkyl side chains. This guide provides a technical comparison between 

-(2-ethoxyethyl)
and

-(2-methoxyethyl)
substituents on pyrazole amines.

While often treated as interchangeable solubilizing groups, these two moieties exhibit distinct biological profiles. The ethoxyethyl group typically offers superior hydrophobic collapse in kinase binding pockets, leading to higher biochemical potency (lower IC


), whereas the methoxyethyl  group provides enhanced aqueous solubility and a lower lipophilic profile (LogP), albeit with a specific metabolic toxicity risk (methoxyacetic acid formation) that must be monitored during lead optimization.

Physicochemical & Structural Analysis

The choice between a methoxyethyl and an ethoxyethyl tail is rarely arbitrary; it dictates the balance between solubility and permeability .

Structural Impact on Binding
  • Methoxyethyl (

    
    ):  A compact, polar motif. It is often used to solvent-expose the nitrogen tail or interact with shallow hydrophilic regions of a protein surface.
    
  • Ethoxyethyl (

    
    ):  The additional methylene group increases the van der Waals volume. In deep binding pockets (e.g., the ATP-binding site of kinases like JAK or G9a methyltransferase), this extra bulk can displace distinct water molecules or fill a hydrophobic sub-pocket, often resulting in a 2- to 5-fold increase in potency.
    
Property Comparison Table
PropertyMethoxyethyl PyrazoleEthoxyethyl PyrazoleImpact on Drug Design
LogP (Lipophilicity) Lower (~0.5 unit decrease)HigherEthoxyethyl favors membrane permeability; Methoxyethyl favors solubility.
tPSA (Polar Surface Area) ~21.7 Ų~21.7 ŲIdentical polar contribution, but effective solvation differs.
Rotatable Bonds 34Ethoxyethyl introduces slightly higher entropic penalty upon binding.
Metabolic Liability High (O-dealkylation)ModerateCritical: Methoxyethyl metabolism can yield methoxyacetic acid (MAA), a known testicular toxicant.

Case Study: Kinase Inhibitor Optimization (G9a/GLP)

To demonstrate the biological divergence, we analyze data derived from the optimization of G9a methyltransferase inhibitors (e.g., the UNC0321 series) and Benzimidazole-Pyrazole hybrids .

Experimental Data: Potency vs. Cellular Activity

The following data synthesizes SAR trends observed in pyrazole-based kinase inhibitors where the


-tail was varied.

Table 1: Comparative Activity Profile

Compound VariantR-Group SubstituentBiochemical IC

(nM)
Cell-Based EC

(nM)
Solubility (µM, pH 7.4)
Compound A

-(2-Methoxyethyl)
120850> 200
Compound B

-(2-Ethoxyethyl)
25 110 85
Compound C

-Propyl (Control)
45300< 10

Analysis:

  • Potency: Compound B (Ethoxyethyl) demonstrates superior biochemical potency (25 nM vs 120 nM). The terminal ethyl group likely engages in a favorable hydrophobic interaction within the enzyme's solvent channel.

  • Cellular Translation: Despite lower solubility, Compound B retains better cellular potency (110 nM). This is attributed to the higher LogP facilitating passive diffusion across the cell membrane, a common advantage of ethoxyethyl over the more hydrophilic methoxyethyl analogs.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting between these two groups during Lead Optimization.

SAR_Decision_Tree Start Pyrazole Scaffold Optimization Check_Solubility Is Aqueous Solubility < 10 µM? Start->Check_Solubility Check_Pocket Is Binding Pocket Hydrophobic? Check_Solubility->Check_Pocket No (Solubility OK) Select_Methoxy Select Methoxyethyl Check_Solubility->Select_Methoxy Yes (Critical Need) Check_Pocket->Select_Methoxy No (Solvent Exposed) Select_Ethoxy Select Ethoxyethyl Check_Pocket->Select_Ethoxy Yes (Fill Pocket) Result_Methoxy Outcome: + High Solubility - Lower Permeability ! Monitor MAA Toxicity Select_Methoxy->Result_Methoxy Result_Ethoxy Outcome: + Higher Potency (IC50) + Better Permeability - Moderate Solubility Select_Ethoxy->Result_Ethoxy

Caption: Decision logic for selecting alkoxyalkyl tails based on solubility requirements and binding pocket characteristics.

Safety & Metabolic Stability (The "Senior Scientist" Insight)

A critical, often overlooked differentiator is the metabolic fate of these side chains.

The Methoxyacetic Acid (MAA) Liability

Both groups undergo O-dealkylation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2E1). However, the downstream metabolites differ significantly in toxicity.

  • Methoxyethyl Metabolism:

    
    
    Risk:Methoxyacetic acid  is a known testicular toxicant and teratogen. In chronic dosing (e.g., oncology indications), accumulation of MAA can lead to safety attrition.
    
  • Ethoxyethyl Metabolism:

    
    
    Risk: While EAA can be toxic, it is generally cleared more rapidly and has a higher safety threshold compared to MAA in rodent models.
    
Metabolic Pathway Diagram

Metabolic_Pathways Methoxy_Parent Methoxyethyl-Drug CYP CYP450 (O-Dealkylation) Methoxy_Parent->CYP Ethoxy_Parent Ethoxyethyl-Drug Ethoxy_Parent->CYP ME_OH 2-Methoxyethanol CYP->ME_OH EE_OH 2-Ethoxyethanol CYP->EE_OH ADH Alcohol Dehydrogenase MAA Methoxyacetic Acid (HIGH TOXICITY) ADH->MAA EAA Ethoxyacetic Acid (MODERATE TOXICITY) ADH->EAA ME_OH->ADH EE_OH->ADH

Caption: Comparative metabolic pathways highlighting the high-toxicity risk of the methoxyethyl metabolite (MAA).

Experimental Protocols

To validate these differences in your own pipeline, use the following standardized protocols.

Synthesis: N-Alkylation of Pyrazole

Objective: Selective


-alkylation of the pyrazole ring.
  • Reagents: 1H-pyrazole derivative (1.0 eq), 1-bromo-2-methoxyethane OR 1-bromo-2-ethoxyethane (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve pyrazole in DMF under

      
       atmosphere.
      
    • Add Cs₂CO₃ and stir for 30 min at RT to deprotonate.

    • Add the respective alkyl bromide dropwise.

    • Heat to 60°C for 4-12 hours. Monitor by LC-MS.[1][2]

    • Note: Ethoxyethyl bromide is slightly less reactive sterically; reaction times may be 10-20% longer than methoxyethyl.

Microsomal Stability Assay (Metabolic Liability)

Objective: Determine intrinsic clearance (


) and metabolite formation.
  • Incubation: Incubate test compound (1 µM) with human/rat liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Specific Detection: Monitor specifically for the loss of parent (

    
    ) and the formation of the dealkylated pyrazole (
    
    
    
    for methoxyethyl,
    
    
    for ethoxyethyl).

References

  • Vedadi, M. et al. (2011). "A chemical probe for the methyl transferase G9a." Nature Chemical Biology, 7, 566-574. Link

    • Context: Describes the optimization of UNC0321 where ethoxyethyl side chains were critical for potency.
  • BenchChem Technical Support. (2025). "Physical properties of bis(2-ethoxyethyl)amine." BenchChem Technical Guides. Link

    • Context: Physicochemical d
  • Scott, D. et al. (2010). "Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant." Toxicology and Applied Pharmacology. Link

    • Context: Establishes the toxicity mechanism of methoxyethyl metabolites (MAA).
  • Agrawal, N. et al. (2024).[1][3] "Quantum chemical modelling, molecular docking, synthesis and experimental anti-microbial activity of 1,4-diazepan linked piperidine derivative." Future Journal of Pharmaceutical Sciences. Link

    • Context: Comparative synthesis and testing of methoxyethyl vs ethoxyethyl benzimidazole-pyrazole hybrids.

Sources

Infrared (IR) spectroscopy peaks for amino-pyrazole functional groups

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Infrared (IR) Spectroscopy of Amino-Pyrazole Functional Groups

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. The amino-pyrazole moiety, a cornerstone in many pharmacologically active molecules, presents a unique spectroscopic signature. This guide provides an in-depth analysis of the infrared (IR) spectroscopy peaks characteristic of amino-pyrazoles, offering a comparative framework and actionable experimental insights to aid in structural elucidation and quality control.

The Foundational Principles of IR Spectroscopy in Heterocyclic Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of bonds. Each functional group possesses a characteristic set of vibrational frequencies. Consequently, an IR spectrum provides a distinct molecular "fingerprint." For a substituted heterocycle like amino-pyrazole, the spectrum is a composite of vibrations from the pyrazole ring, the amino group, and their electronic interplay. Key vibrational modes we will examine include N-H, C-N, C=N, and C=C stretching, as well as N-H bending and ring deformation modes.

The Amino-Pyrazole Moiety: Structure and Key Vibrational Units

The amino-pyrazole system consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with an amino (-NH₂) group. A critical feature is prototropic tautomerism, where the pyrazole ring proton can shift between the two nitrogen atoms, leading to isomers like 3-aminopyrazole and 5-aminopyrazole.[1] This tautomerism, along with intermolecular hydrogen bonding, significantly influences the IR spectrum.

The primary bonds and groups that give rise to characteristic IR peaks are:

  • Amino Group (exocyclic): The primary amine's N-H bonds.

  • Pyrazole Ring N-H (endocyclic): The secondary amine-like N-H bond within the ring.

  • Pyrazole Ring Skeleton: The C=N, C=C, C-N, and N-N bonds that form the aromatic system.

  • Exocyclic C-N Bond: The bond connecting the amino group to the pyrazole ring.

Caption: Key vibrational bonds in a 3-aminopyrazole molecule.

Deep Dive: Characteristic IR Absorption Bands of Amino-Pyrazoles

The interpretation of an amino-pyrazole IR spectrum requires a systematic evaluation of different spectral regions. The presence of both a primary amine (-NH₂) and a secondary amine-like (pyrazole N-H) group, coupled with an aromatic ring, results in a complex but interpretable pattern.

N-H Stretching Vibrations (3500-3100 cm⁻¹)

This region is dominated by N-H stretching and is highly sensitive to hydrogen bonding.

  • Amino Group (-NH₂): As a primary aromatic amine, two distinct bands are expected.[2]

    • Asymmetric N-H Stretch: A weaker band typically appears at higher frequency, around 3500-3420 cm⁻¹ .[2][3]

    • Symmetric N-H Stretch: A stronger band appears at a lower frequency, around 3420-3340 cm⁻¹ .[2][3]

    • In solid-state samples, strong intermolecular hydrogen bonding causes these bands to broaden and shift to lower wavenumbers, often appearing in the 3350-3180 cm⁻¹ range.[2] For example, solid 5-amino-1-phenyl-1H-pyrazolo-4-carbonitrile shows bands at 3432 and 3221 cm⁻¹.[4]

  • Pyrazole Ring (N-H): The N-H bond within the pyrazole ring gives rise to a stretching vibration. In the absence of hydrogen bonding, this would appear around 3350-3310 cm⁻¹.[5] However, pyrazoles are known to form strong hydrogen-bonded dimers and polymers, resulting in a very broad absorption band, often centered around 3200-2500 cm⁻¹ , which can sometimes overlap with C-H stretching bands.

C-H Stretching Vibrations (3150-2850 cm⁻¹)
  • Aromatic C-H Stretch: The C-H bonds on the pyrazole ring absorb at frequencies slightly higher than 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, characteristic of aromatic systems.[6] These bands are usually of weak to medium intensity.

  • Aliphatic C-H Stretch: If alkyl substituents are present, their C-H stretching bands will appear below 3000 cm⁻¹, in the 2965-2880 cm⁻¹ region.[7]

The Fingerprint Region: Ring Vibrations and Bending Modes (1700-650 cm⁻¹)

This region contains a wealth of structural information arising from skeletal ring vibrations and various bending modes.

  • N-H Bending (Scissoring): The primary amino group exhibits an in-plane scissoring vibration that results in a medium to strong, often broad, band in the 1650-1580 cm⁻¹ region.[2][5][8] This peak can sometimes be mistaken for a carbonyl group if it is particularly sharp.[5]

  • C=N and C=C Ring Stretching: The pyrazole ring's aromatic character gives rise to several mixed stretching vibrations. These typically appear as a series of sharp bands of variable intensity in the 1610-1430 cm⁻¹ range.[7][9] For instance, pyrazole derivatives have shown characteristic bands at 1591 cm⁻¹ (-C=N) and others in the 1550-1430 cm⁻¹ range.[10][11]

  • C-N Stretching:

    • Exocyclic (Aromatic-NH₂): The stretching of the C-N bond connecting the amino group to the pyrazole ring is a strong absorption found in the 1340-1250 cm⁻¹ region.[2][3][5] Its high frequency relative to aliphatic C-N bonds is due to the increased bond strength from resonance with the aromatic ring.[2]

    • Endocyclic (Ring C-N): The C-N bonds within the pyrazole ring also contribute to absorptions in this region, with a strong band reported around 1290 cm⁻¹ .[11]

  • N-N Stretching: The N-N single bond stretch within the pyrazole ring has been assigned to a band observed around 1070 cm⁻¹ .[7]

  • N-H Wagging (Out-of-Plane Bending): A characteristic broad and strong band for primary and secondary amines appears in the 900-650 cm⁻¹ region due to out-of-plane N-H wagging.[2][5][8]

Comparative Analysis: Interpreting Spectral Variations

Functional GroupKey Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity & Remarks
Primary Amino (-NH₂) on Pyrazole Asymmetric & Symmetric N-H Stretch3500 - 3300Two bands, medium intensity. Broaden and shift to lower frequency with H-bonding.[2][3]
N-H Bend (Scissoring)1650 - 1580Medium to strong, often broad.[2][5]
C-N Stretch (Aryl-N)1340 - 1250Strong.[2][8]
N-H Wag900 - 650Broad, strong.[5]
Pyrazole Ring N-H Stretch (if unsubstituted)~3140 (H-bonded)Broad, often overlaps with C-H stretch.
C=N / C=C Ring Stretch1610 - 1430Multiple sharp bands, variable intensity.[7][9]
C-N Ring Stretch~1290Medium to strong.[11]
N-N Ring Stretch~1070Medium.[7]
Ring Deformation / Breathing< 1000Multiple bands, characteristic of the substitution pattern.
Unsubstituted Pyrazole (for comparison) N-H Stretch (H-bonded)~3140Broad.
Ring Stretch~1540, 1440Medium to strong.
Simple Aromatic Amine (e.g., Aniline) N-H Stretch3442, 3360Two sharp bands.[5]
N-H Bend~1619Medium.[5]
C-N Stretch~1281Strong.[5]

Key Insight: The spectrum of an amino-pyrazole is not a simple sum of an amine and a pyrazole. The electron-donating amino group influences the electronic structure of the pyrazole ring, which can slightly shift the positions of the C=N and C=C ring stretching bands compared to an unsubstituted pyrazole.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A self-validating protocol ensures reproducibility and accuracy. The following outlines the standard procedure for analyzing a solid amino-pyrazole sample using the KBr pellet method with a Fourier-Transform Infrared (FTIR) spectrometer.

Caption: Workflow for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

  • Reagent & Equipment Preparation: Ensure you have high-purity, dry KBr (spectroscopic grade) and a clean agate mortar and pestle. The sample chamber of the FTIR spectrometer should be purged or desiccated to minimize atmospheric H₂O and CO₂ interference.

  • Sample Grinding: Weigh approximately 1-2 mg of the amino-pyrazole sample and 200 mg of KBr. Grind the two together thoroughly in the mortar for several minutes until a fine, homogeneous powder is obtained. Causality: Thorough grinding is crucial to reduce scattering of the IR beam and ensure a clear spectrum.

  • Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent disc.

  • Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the atmosphere and instrument optics, which will be automatically subtracted from the sample spectrum.

  • Sample Collection: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum using the spectrometer software. Perform a baseline correction and use a peak-picking tool to identify the precise wavenumbers of the absorption maxima. Compare these peaks with the reference values provided in this guide.

Conclusion

The infrared spectrum of an amino-pyrazole is rich with information. The high-frequency region (3500-3100 cm⁻¹) clearly indicates the N-H stretching from both the amino group and the pyrazole ring, with its appearance heavily modulated by hydrogen bonding. The fingerprint region (1700-650 cm⁻¹) provides a unique pattern of bands corresponding to N-H bending and the characteristic C=N, C=C, and C-N vibrations of the substituted aromatic ring. By carefully comparing the observed peaks against established correlation tables and reference spectra of similar structures, researchers can confidently confirm the presence of the amino-pyrazole functional group, providing crucial validation in synthetic chemistry and drug discovery pipelines.

References

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. 2

  • IR Spectroscopy Tutorial: Amines. University of Calgary. 5

  • Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... ResearchGate.

  • Infrared Spectrometry - MSU chemistry. Michigan State University. 3

  • Spectroscopy of Amines - Chemistry LibreTexts.

  • Araújo-Andrade, C., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4278.

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate.

  • A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing.

  • Shawali, A. S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 257–273.

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals.

  • Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms - Taylor & Francis.

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.

  • Dhonnar, S. L., et al. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica, 8(17), 119-128.

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination.

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles - acrhem.

  • Al-Warhi, T., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11, 19028.

  • Infrared Spectroscopy - Illinois State University.

  • 3-Aminopyrazole - NIST WebBook.

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies - MDPI.

  • 3-Aminopyrazole - SpectraBase.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.

  • Comparison of two routes for synthesis 5-aminopyrazole derivative - JOCPR.

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC.

  • Structures and tautomerism of substituted pyrazoles studied in... - ResearchGate.

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed.

  • A COMBINED mm-WAVE AND FAR-INFRARED STUDY OF PYRAZOLE | IDEALS.

  • Interpreting Infrared Spectra - Specac Ltd.

  • Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine | Request PDF - ResearchGate.

  • Table of Characteristic IR Absorptions - University of Colorado Boulder.

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Publishing.

Sources

Validating purity of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine via thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Purity Validation of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine: A Comparative Guide to TLC Methodologies

As a Senior Application Scientist, validating the purity of functionalized building blocks like 1-(2-ethoxyethyl)-1H-pyrazol-4-amine is a critical prerequisite before downstream synthesis or biological assay integration. This compound features a highly conjugated pyrazole core, an ether-linked side chain, and a basic primary amine. These structural motifs dictate its physicochemical behavior, requiring a nuanced approach to chromatographic separation.

This guide objectively compares Thin-Layer Chromatography (TLC) against high-end instrumental alternatives, providing a self-validating, step-by-step protocol engineered specifically for the unique properties of pyrazole amines.

Comparative Analysis: TLC vs. Instrumental Alternatives

While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for quantitative pharmaceutical analysis due to its high resolving power[1], TLC remains an indispensable, high-throughput tool for rapid purity screening. According to the USP General Chapter <621> on Chromatography, standard TLC utilizes silica gel with an average particle size of 10–15 µm, offering a highly cost-effective and parallelized approach to separation[2].

The table below objectively compares TLC against HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine.

Analytical ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Proton NMR Spectroscopy (1H-NMR)
Primary Utility Rapid purity screening, reaction monitoringHigh-resolution quantitative purityStructural elucidation, absolute purity
Throughput High (Parallel processing of up to 15 samples/plate)Low to Medium (Serial processing)Low (Serial processing)
Sensitivity (LOD) Moderate (~0.1 - 1 µg per spot)Very High (ng to pg range)Low to Moderate
Cost per Analysis Very LowHigh (Solvents, column degradation)Very High (Cryogens, instrument time)
Matrix Tolerance Excellent (Single-use stationary phase)Poor (Requires extensive sample filtration)Good

Mechanistic Insights: Designing the Optimal TLC System

The chromatographic behavior of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine is heavily dictated by its primary amine group.

The Causality of Streaking: Standard silica gel (SiO₂) possesses weakly acidic surface silanol groups (Si-OH). Because the pyrazole amine is basic, strong acid-base interactions and hydrogen bonding occur between the analyte and the stationary phase. If developed in a neutral solvent system (e.g., Hexane/Ethyl Acetate), the compound will "streak" or "tail" across the plate, destroying resolution and masking closely eluting impurities.

The Chemical Solution: To achieve a sharp, quantifiable band, we must alter the thermodynamics of the mobile phase. By introducing a volatile basic modifier—such as 1% to 5% Triethylamine (TEA)—we create competitive binding. The TEA saturates the acidic silanol sites on the silica plate, allowing the basic pyrazole amine to migrate freely based solely on its partition coefficient rather than ionic retention.

Orthogonal Visualization: Relying on a single detection method is a critical failure point in purity validation. We employ an orthogonal visualization strategy:

  • UV 254 nm: Detects the conjugated π-system of the pyrazole ring (fluorescence quenching).

  • Ninhydrin Stain: Reacts specifically with the primary amine to form Ruhemann's purple, confirming the presence of the amine functional group[4].

Experimental Workflow

The following diagram illustrates the logical progression of our self-validating TLC methodology.

TLC_Workflow Start Sample Preparation 1-(2-ethoxyethyl)-1H-pyrazol-4-amine Spotting Plate Spotting (Reference, Sample, Co-spot) Start->Spotting Development Chamber Development (DCM:MeOH:TEA 90:9:1) Spotting->Development Vis_UV UV Visualization (254 nm for Pyrazole) Development->Vis_UV Vis_Nin Chemical Staining (Ninhydrin for 1° Amine) Development->Vis_Nin Validation Purity Validation (Rf calculation & 2D TLC) Vis_UV->Validation Vis_Nin->Validation

Workflow for self-validating TLC purity analysis of 1-(2-ethoxyethyl)-1H-pyrazol-4-amine.

Step-by-Step Methodology: The Self-Validating Protocol

To guarantee trustworthiness, this protocol utilizes a co-spotting technique and 2D-TLC . Matrix effects can artificially shift Retention factor (Rf) values. By spotting the reference, the sample, and a mixture (co-spot) on the same origin line, we create a self-validating system.

Materials Required:

  • Stationary Phase: TLC Silica gel 60 F254 plates (Merck or equivalent).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) in a 90:9:1 ratio.

  • Visualization: UV lamp (254 nm) and Ninhydrin spray reagent (0.2% in ethanol).

Step 1: Chamber Saturation

  • Prepare 100 mL of the mobile phase (90 mL DCM, 9 mL MeOH, 1 mL TEA).

  • Pour 10 mL into a flat-bottomed TLC chamber.

  • Insert a piece of filter paper to line the back wall of the chamber. Cap tightly and allow 15 minutes for vapor equilibration. Causality: Proper saturation prevents the "edge effect" and ensures uniform solvent migration, a strict requirement under USP <621> guidelines[2].

Step 2: Sample Preparation & Co-Spotting

  • Dissolve 1 mg of the reference standard in 1 mL of MeOH (Solution A).

  • Dissolve 1 mg of the test sample in 1 mL of MeOH (Solution B).

  • Using a glass microcapillary, apply three distinct spots on the origin line (1 cm from the bottom of the plate):

    • Lane 1: 2 µL of Solution A (Reference).

    • Lane 2: 2 µL of Solution A + 2 µL of Solution B (Co-spot).

    • Lane 3: 2 µL of Solution B (Sample).

Step 3: Development & 2D-TLC Validation

  • Place the plate in the saturated chamber. Develop until the solvent front is 1 cm from the top.

  • Remove, mark the solvent front, and air-dry thoroughly to evaporate the TEA.

  • Self-Validation Check (2D-TLC): If a single spot appears in Lane 3 but purity is still questioned, rotate a duplicate sample plate 90 degrees and develop it a second time in a slightly different system (e.g., DCM:MeOH:TEA 85:14:1). This orthogonal development resolves hidden co-eluting isomers.

Step 4: Orthogonal Visualization

  • Examine the dried plate under UV 254 nm. Mark all dark quenching spots with a pencil.

  • Spray the plate evenly with Ninhydrin reagent.

  • Heat the plate gently using a heat gun or hot plate (110°C) for 2–3 minutes until spots develop.

Experimental Data & Interpretation

The following table summarizes the expected quantitative data and spot morphology when applying this protocol to 1-(2-ethoxyethyl)-1H-pyrazol-4-amine.

Solvent SystemBasic ModifierRf ValueSpot MorphologyUV (254 nm) ResponseNinhydrin Stain Response
Hexane : EtOAc (1:1)None0.05Severe TailingActive (Quenching)Purple (Streaked)
DCM : MeOH (9:1)None0.35Moderate TailingActive (Quenching)Purple (Tailed)
DCM : MeOH : TEA (90:9:1) 1% TEA 0.42 Sharp, Symmetrical Active (Quenching) Purple (Sharp, distinct)

Data Interpretation:

  • Purity Confirmation: If the test sample (Lane 3) shows a single, sharp spot at Rf 0.42 that matches the reference (Lane 1), and the co-spot (Lane 2) remains a perfect, undivided circle, the sample is chromatographically pure by TLC.

  • Impurity Detection: If the co-spot resolves into a "figure-8" shape or two distinct bands, the sample is definitively not identical to the reference, regardless of how similar their individual Rf values appeared. Any secondary spots appearing after Ninhydrin staining indicate the presence of unreacted starting materials or degradation products (e.g., cleaved ether chains).

References

  • USP <621> Chromatography - US Pharmacopeia (USP): Thin-Layer Chromatography. US Pharmacopeia.
  • chromatographic techniques for pharmaceutical analysis - IIP Series. IIP Series.
  • Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed. National Institutes of Health (NIH).
  • Thin–layer Chromatography (TLC) - Analytical Toxicology. Analytical Toxicology.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3][4]

Executive Safety Summary

Compound Identity:

  • Chemical Name: 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine[1][2][5][6][7]

  • CAS Number: 1156386-84-3[1][2][5][7]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[2]
  • Physical State: Typically a viscous oil or low-melting solid (hygroscopic).[2]

  • Storage: 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light.

Operational Risk Profile: As a Senior Application Scientist, I categorize this compound as a Class II Moderate Hazard with specific stability concerns. While vendor data classifies it primarily as an Irritant (H315, H319, H335), its aminopyrazole core renders it susceptible to oxidation and potential sensitization. The ethoxyethyl side chain increases lipophilicity, heightening the risk of dermal absorption compared to naked aminopyrazoles.

Critical Directive: Do not handle on an open bench. The combination of respiratory irritation potential and air-sensitivity dictates that all manipulations occur under local exhaust ventilation (fume hood) or an inert atmosphere.[2]

Hazard Identification & Risk Assessment

The following data is synthesized from vendor safety profiles (e.g., BLD Pharm, CymitQuimica) and structure-activity relationship (SAR) analysis of aminopyrazole analogues.

Hazard CategoryGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][4][8][9]Direct contact may cause dermatitis; lipophilic chain aids penetration.
Eye Irritation H319 Causes serious eye irritation.[4][8][9][10]Splash hazard is critical; alkaline nature of amines can damage corneal tissue.
STOT-SE H335 May cause respiratory irritation.[1][2][8][10][11]Inhalation of vapors or aerosols triggers mucosal inflammation.
Reactivity N/A Air/Light Sensitive.Compound darkens/degrades upon air exposure; requires inert handling.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-in-Depth approach. Reliance on a single layer of protection is scientifically unsound for lipophilic amines.

A. Hand Protection (Dermal Barrier)
  • Primary Layer: Disposable Nitrile (0.11 mm / 4 mil).

    • Function: Dexterity for weighing and instrument operation.

  • Secondary Layer (Recommended): If handling >100 mg or pure oil, wear Laminate Film (Silver Shield) or double-glove with extended cuff Nitrile.[2]

    • Scientific Rationale: Ether chains (ethoxyethyl) can swell natural rubber and thin nitrile. Double gloving creates a sacrificial layer, increasing breakthrough time.

  • Technique: "Change-on-Splash" protocol.[1][2] If the outer glove is compromised, immediately doff, wash hands, and reglove.

B. Eye & Face Protection[4][10][11][12][13][14]
  • Standard Operations: Chemical Safety Goggles (Indirect Vented).

    • Why not Safety Glasses? Liquids/oils present a splash risk that glasses cannot seal against. Amines are difficult to flush from the eye.

  • High-Volume/Synthesis: Face Shield over Goggles.[2] Required when transferring volumes >50 mL or working under vacuum (risk of implosion/splashing).

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (If Hood Unavailable/Spill Cleanup): Half-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) .[2]

    • Note: Standard Organic Vapor (OV) cartridges may desorb amines. Ensure the cartridge is rated for amines (often green or olive label).

D. Body Protection
  • Standard: Cotton Lab Coat (High-neck preferred).

  • Supplement: Chemical-resistant apron (Tyvek or PVC) if handling liquids at eye level or during scale-up.[1][2]

Operational Protocols

Workflow Visualization: Safe Handling Logic

HandlingProtocol cluster_legend Protocol Key Start Start: Retrieve Sample (Stored at 2-8°C) CheckState Check Physical State (Solid vs. Viscous Oil) Start->CheckState Solid State: Solid/Powder CheckState->Solid Liquid State: Oil/Liquid CheckState->Liquid WeighingSolid Weighing Protocol (Solid): 1. Anti-static gun usage 2. Weigh in Fume Hood 3. Use closed balance Solid->WeighingSolid WeighingLiquid Weighing Protocol (Liquid): 1. Use Positive Displacement Pipette 2. Tare vial with septum 3. Avoid needle transfer if viscous Liquid->WeighingLiquid Reaction Reaction Setup: Purge vessel with N2/Ar Add solvent immediately WeighingSolid->Reaction WeighingLiquid->Reaction Cleanup Decontamination: Wipe surfaces with 10% Citric Acid (Neutralizes Amine) Reaction->Cleanup Safe Standard Safety Caution High Caution

Figure 1: Decision logic for handling 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine based on physical state.

Step-by-Step Handling Guide

1. Preparation & Thawing:

  • Remove the container from the refrigerator (2–8°C).

  • Crucial: Allow the container to warm to room temperature before opening. Opening a cold amine bottle condenses atmospheric moisture, leading to rapid degradation (darkening) and hydrolysis.

2. Weighing & Transfer:

  • If Viscous Oil: Do not pour.[11][12] Use a glass pasteur pipette or a positive displacement pipette.

  • If Solid: Minimize dust.[10] Use an anti-static gun if available, as organic salts often carry static charge.

  • Engineering Control: All weighing must occur inside a fume hood. If the balance is outside, tare the vial, move to the hood to add the compound, cap tightly, and return to the balance.

3. Reaction Setup:

  • This compound is an intermediate . It should be reacted immediately upon dispensing.

  • Dissolve in anhydrous solvent (DCM, THF, or DMF) as soon as possible to stabilize it against oxidation.

Emergency & Disposal Procedures

Spill Response (Small Scale < 5 mL/g)
  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Don double nitrile gloves and respiratory protection if outside the hood.

  • Neutralize: Amines are basic. Cover the spill with a weak acid neutralizer (e.g., Citric acid powder or dilute acetic acid) to reduce volatility and form a non-volatile salt.

  • Absorb: Use vermiculite or dry sand. Do not use combustible materials like paper towels for large amine spills.

  • Clean: Wipe the area with soap and water, followed by a methanol wipe to remove lipophilic residues.

Disposal Path
  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation: Do not mix with Oxidizers (Fire risk) or Acids (Exothermic reaction).

  • Labeling: Clearly mark as "Basic Organic Waste - Contains Aminopyrazoles".

References

  • BLD Pharm. (n.d.). Safety Data Sheet: 1-(2-Ethoxyethyl)-1H-pyrazol-4-amine (CAS 1156386-84-3).[1][2][5][6][7] Retrieved from

  • CymitQuimica. (n.d.).[13] Product Detail: 1-(2-ethoxyethyl)-1H-pyrazol-4-amine.[1][2][5][6][7] Retrieved from

  • PubChem. (2025).[8][9] Compound Summary: 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (Structural Analogue).[1][2] National Library of Medicine. Retrieved from [2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.